GKT136901 hydrochloride
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2.ClH/c1-12-18-15(10-17(25)23(12)11-13-6-4-5-9-21-13)22-24(19(18)26)16-8-3-2-7-14(16)20;/h2-10,22H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXDBKGUQPCHLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=O)N1CC3=CC=CC=N3)NN(C2=O)C4=CC=CC=C4Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GKT136901 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GKT136901 hydrochloride is a potent, orally bioavailable small molecule that has garnered significant interest within the scientific community for its targeted inhibition of NADPH oxidase (NOX) enzymes, specifically the NOX1 and NOX4 isoforms. These enzymes are key producers of reactive oxygen species (ROS), which play a dual role in cellular signaling and pathophysiology. Dysregulation of NOX1 and NOX4 activity is implicated in a host of diseases, including fibrosis, diabetic complications, neurodegenerative disorders, and cardiovascular disease. This technical guide provides an in-depth exploration of the mechanism of action of GKT136901, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanism of Action: Dual NOX1/NOX4 Inhibition
GKT136901 is a pyrazolopyridine dione (B5365651) derivative that functions as a direct and competitive inhibitor of the NOX1 and NOX4 enzymes.[1][2] The primary function of NOX enzymes is the transfer of electrons from NADPH to molecular oxygen, resulting in the production of superoxide (B77818) (O₂⁻) or hydrogen peroxide (H₂O₂). By inhibiting NOX1 and NOX4, GKT136901 effectively reduces the cellular production of these ROS.
Notably, GKT136901 also exhibits a secondary mechanism of action as a selective and direct scavenger of peroxynitrite (ONOO⁻), a highly reactive nitrogen species formed from the reaction of superoxide and nitric oxide.[3] This dual action of inhibiting ROS production and scavenging a key downstream effector molecule contributes to its therapeutic potential.
Quantitative Inhibition Data
The inhibitory potency of GKT136901 against various NOX isoforms has been quantified in cell-free assays, providing a clear picture of its selectivity.
| Target Enzyme | Inhibition Constant (Ki) | Reference(s) |
| NOX1 | 160 nM | [4][5] |
| NOX4 | 165 nM | [6][4][5] |
| NOX2 | 1.53 µM | [2] |
| Xanthine Oxidase | >100 µM | [7] |
Signaling Pathways Modulated by GKT136901
The inhibition of NOX1 and NOX4 by GKT136901 has significant downstream effects on various signaling pathways that are activated by ROS. This modulation is central to its therapeutic effects in preclinical models of disease.
Inhibition of Pro-Fibrotic Signaling
Transforming growth factor-beta 1 (TGF-β1) is a potent pro-fibrotic cytokine that upregulates NOX4 expression, leading to increased ROS production.[8] This ROS acts as a second messenger, promoting the differentiation of fibroblasts into myofibroblasts, a key event in the development of fibrosis.[9][10] GKT136901, by inhibiting NOX4, blocks this ROS-dependent differentiation and the subsequent deposition of extracellular matrix proteins like fibronectin and collagen IV.[9]
Attenuation of Inflammatory and Stress-Activated Pathways
In various cell types, NOX-derived ROS can activate stress-activated protein kinases such as p38 MAPK and ERK1/2.[6][11] These kinases are involved in inflammatory responses and cellular stress. GKT136901 has been shown to abolish the activation of p38 MAPK and reduce the phosphorylation of ERK1/2 in response to stimuli like high glucose.[6][11]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of GKT136901's mechanism of action.
Measurement of ROS Production
This assay is a sensitive fluorometric method for detecting H₂O₂.
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of Amplex® Red reagent in DMSO.
-
Prepare a 10 U/mL stock solution of horseradish peroxidase (HRP) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Prepare a working solution containing 50 µM Amplex® Red and 0.1 U/mL HRP in the reaction buffer.
-
-
Assay Procedure :
-
Plate cells in a 96-well plate and treat with GKT136901 or vehicle control for the desired time.
-
Induce ROS production with a stimulus (e.g., high glucose, TGF-β1).
-
Add the Amplex® Red/HRP working solution to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure fluorescence using a microplate reader with excitation at 530-560 nm and emission at ~590 nm.
-
This assay detects superoxide production through a chemiluminescent reaction.
-
Reagent Preparation :
-
Prepare a stock solution of luminol (B1675438) (e.g., 10 mM in DMSO).
-
Prepare a working solution containing luminol and HRP in a suitable buffer.
-
-
Assay Procedure :
-
Treat cells with GKT136901 or vehicle.
-
Add the luminol/HRP working solution to the cells.
-
Measure chemiluminescence immediately using a luminometer.
-
This spectrophotometric assay measures superoxide by its ability to reduce cytochrome c.
-
Reagent Preparation :
-
Prepare a solution of ferricytochrome c (e.g., 50 µM) in a suitable buffer.
-
-
Assay Procedure :
-
Incubate cells with GKT136901 or vehicle.
-
Add the cytochrome c solution to the cells.
-
Incubate at 37°C.
-
Measure the absorbance at 550 nm at various time points. The amount of reduced cytochrome c is calculated using the extinction coefficient (21 mM⁻¹cm⁻¹).
-
Western Blotting for Phosphorylated Signaling Proteins
This technique is used to detect the phosphorylation status of proteins like p38 MAPK and ERK1/2.
-
Sample Preparation :
-
Treat cells with GKT136901 and/or stimulus.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
SDS-PAGE and Transfer :
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38 MAPK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the protein to normalize for loading.
-
In Vitro Myofibroblast Differentiation Assay
This assay assesses the effect of GKT136901 on the differentiation of fibroblasts into myofibroblasts.
-
Cell Culture :
-
Culture primary fibroblasts in appropriate media.
-
-
Induction of Differentiation :
-
Analysis :
-
Assess myofibroblast differentiation by:
-
Immunofluorescence or Western blotting for α-smooth muscle actin (α-SMA), a marker of myofibroblasts.
-
Immunohistochemistry or Western blotting for extracellular matrix proteins like fibronectin and collagen IV.
-
-
Experimental Workflow Visualization
Conclusion
This compound is a well-characterized dual inhibitor of NOX1 and NOX4, with a secondary peroxynitrite scavenging activity. Its mechanism of action is centered on the reduction of ROS production, which in turn attenuates pro-fibrotic and pro-inflammatory signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation of GKT136901 and other NOX inhibitors in various disease models. The quantitative data and pathway analyses underscore the therapeutic potential of targeting NOX1 and NOX4 in a range of pathologies driven by oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. cellbiologics.com [cellbiologics.com]
- 8. High-throughput Assays for Superoxide and Hydrogen Peroxide: DESIGN OF A SCREENING WORKFLOW TO IDENTIFY INHIBITORS OF NADPH OXIDASES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of TGFβ1-Dependent Myofibroblast Differentiation by Hyaluronan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transforming growth factor-β1 induces intestinal myofibroblast differentiation and modulates their migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
GKT136901: A Dual NOX1/NOX4 Inhibitor in the Mitigation of Oxidative Stress
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of GKT136901, a selective, orally active dual inhibitor of NADPH oxidase 1 (NOX1) and NADPH oxidase 4 (NOX4). It details the compound's mechanism of action, its role in key signaling pathways associated with oxidative stress, and its therapeutic potential in various disease models. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of GKT136901's role in combating oxidative stress-related pathologies.
Introduction to Oxidative Stress and the Role of NADPH Oxidases
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key pathogenic factor in numerous chronic diseases.[1] The NADPH oxidase (NOX) family of enzymes are primary and dedicated sources of ROS, producing superoxide (B77818) (O₂⁻) or hydrogen peroxide (H₂O₂) as their sole function.[2][3] The seven members of this family (NOX1-5, DUOX1, and DUOX2) differ in their tissue distribution, regulation, and ROS products, making them critical modulators of various signal transduction pathways.[3] Dysregulation of NOX activity, particularly NOX1 and NOX4, has been implicated in the pathophysiology of fibrotic, inflammatory, and metabolic diseases, making them attractive therapeutic targets.[3][4]
Core Mechanism of Action of GKT136901
GKT136901 is a pyrazolopyridine dione-based compound that functions through a dual mechanism to counteract oxidative stress.[5]
-
Selective NOX1/NOX4 Inhibition: The primary mechanism of GKT136901 is the potent and reversible inhibition of NOX1 and NOX4 isoforms.[5] By blocking the activity of these enzymes, GKT136901 directly reduces the generation of ROS, thereby mitigating downstream cellular damage and pathological signaling.[3] Unlike pan-NOX inhibitors, its selectivity for NOX1 and NOX4 offers a more targeted approach, potentially reducing off-target effects.[6]
-
Peroxynitrite Scavenging: In addition to enzyme inhibition, GKT136901 acts as a selective and direct scavenger of peroxynitrite (ONOO⁻), a highly reactive nitrogen species (RNS) formed from the reaction of superoxide and nitric oxide.[7] This scavenging activity provides an additional layer of protection against cellular damage, as peroxynitrite is known to cause lipid peroxidation, DNA damage, and protein nitration.[7] GKT136901 does not significantly interact with nitric oxide, superoxide, or hydroxyl radicals, highlighting its selectivity for peroxynitrite.[7]
Pharmacological Profile: Quantitative Data
GKT136901 exhibits high affinity and selectivity for NOX1 and NOX4 over other NOX isoforms and various other enzymes. The quantitative inhibitory data are summarized in the table below.
| Target Enzyme | Species | Assay Type | Parameter | Value | Reference(s) |
| NOX1 | - | Cell-free (overexpressed) | Kᵢ | 160 nM | [5][8] |
| - | Cell-free (overexpressed) | Kᵢ | 160 ± 10 nM | [3][6] | |
| NOX4 | - | Cell-free (overexpressed) | Kᵢ | 165 nM | [8][9] |
| - | Cell-free (overexpressed) | Kᵢ | 16 ± 5 nM | [3] | |
| NOX2 | - | Cell-free (overexpressed) | Kᵢ | 1.53 µM | [5] |
| - | Cell-free (overexpressed) | Kᵢ | 1530 ± 90 nM | [3][6] | |
| Xanthine Oxidase | - | Cell-free | Kᵢ | >100 µM | [6] |
| Various Kinases & Ion Channels | Human | - | % Inhibition | Poor affinity at 10 µM | [5] |
| Cytochrome P450 Isozymes | Human | - | IC₅₀ | >20-25 µM | [10] |
Role in Key Signaling Pathways
GKT136901 modulates several critical signaling pathways that are activated by oxidative stress, most notably the Transforming Growth Factor-β (TGF-β) pathway, which is a key driver of fibrosis.
4.1 The TGF-β/NOX4 Axis
TGF-β is a potent pro-fibrotic cytokine that stimulates the differentiation of fibroblasts into myofibroblasts and the excessive deposition of extracellular matrix (ECM).[11][12] A significant body of evidence indicates that many of the pro-fibrotic actions of TGF-β are mediated through the activation of NOX4 and the subsequent generation of ROS.[11][13] NOX4-derived ROS can amplify TGF-β signaling by activating the canonical Smad2/3 pathway and non-canonical pathways like the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2, p38).[11][14] GKT136901, by inhibiting NOX4, effectively uncouples TGF-β from its downstream pro-fibrotic effects.[2][3] This includes preventing the apoptosis of epithelial cells and the differentiation of fibroblasts into myofibroblasts.[2][3]
Experimental Evidence and Protocols
The efficacy of GKT136901 in reducing oxidative stress and ameliorating disease has been demonstrated in numerous preclinical models.
5.1 Key Experimental Protocols
Protocol 1: In Vitro Assessment of GKT136901 in a Model of Diabetic Nephropathy [8]
-
Objective: To determine if GKT136901 can attenuate high glucose-induced oxidative stress in kidney cells.
-
Cell Line: Mouse proximal tubule (MPT) cells.
-
Experimental Groups:
-
Control (Normal Glucose)
-
High D-Glucose
-
High D-Glucose + GKT136901 (10 µM)
-
-
Procedure:
-
Culture MPT cells to desired confluency.
-
Pre-treat designated wells with 10 µM GKT136901 for 30 minutes.
-
Expose cells to high D-glucose conditions to induce oxidative stress.
-
ROS Measurement: Quantify superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) generation using appropriate fluorescent probes (e.g., DHE for superoxide, Amplex Red for H₂O₂).
-
Signaling Pathway Analysis: Lyse cells and perform Western blot analysis to assess the phosphorylation status of p38 MAP kinase.
-
-
Expected Outcome: GKT136901 is expected to significantly attenuate the high glucose-induced increase in ROS production and abolish the activation of p38 MAP kinase.[8]
Protocol 2: In Vivo Efficacy of GKT136901 in a Mouse Model of Type 2 Diabetic Nephropathy [14]
-
Objective: To evaluate the long-term renoprotective effects of oral GKT136901.
-
Animal Model: Male db/db diabetic mice and their non-diabetic db/m littermates.
-
Experimental Groups:
-
db/m Control
-
db/db Control (Diabetic)
-
db/db + GKT136901 (Low Dose: 30 mg/kg/day)
-
db/db + GKT136901 (High Dose: 90 mg/kg/day)
-
-
Procedure:
-
At 8 weeks of age, begin administration of GKT136901 mixed in standard chow for a duration of 16 weeks.
-
Monitor body weight, blood glucose, and blood pressure throughout the study.
-
Functional Assessment: Collect 24-hour urine samples at regular intervals to measure albumin excretion (albuminuria).
-
Oxidative Stress Markers: At the study endpoint, collect plasma and urine to measure thiobarbituric acid-reacting substances (TBARS) as a marker of lipid peroxidation.
-
Histological Analysis: Perfuse and collect kidneys for histological staining (e.g., PAS, Masson's trichrome) to assess mesangial expansion, glomerulosclerosis, and fibrosis.
-
Molecular Analysis: Prepare kidney lysates for Western blot analysis of phosphorylated ERK1/2 and qPCR for expression of fibrotic markers (e.g., fibronectin, collagen).
-
-
Expected Outcome: GKT136901 treatment is expected to reduce albuminuria, decrease systemic and renal TBARS, preserve renal structure, and reduce renal ERK1/2 phosphorylation, without affecting blood glucose levels.[14]
Therapeutic Implications
The dual inhibition of NOX1/4 and scavenging of peroxynitrite by GKT136901 positions it as a promising therapeutic agent for a range of diseases where oxidative stress is a primary driver of pathology.
-
Diabetic Nephropathy (DN): By reducing ROS production in the kidney, GKT136901 has been shown to decrease albuminuria, reduce markers of oxidative stress, and preserve renal structure in animal models of type 1 and type 2 diabetes.[14][15][16] It targets key pathological processes in DN, including glomerular and tubular injury and extracellular matrix accumulation.[15][16]
-
Idiopathic Pulmonary Fibrosis (IPF): NOX4 is highly expressed in the lungs of IPF patients and is a key mediator of TGF-β-induced fibrotic responses.[3][17] GKT136901 can inhibit the differentiation of fibroblasts to myofibroblasts and reduce ECM deposition, suggesting its potential to slow or prevent disease progression.[3][12]
-
Neurodegenerative and CNS Disorders: GKT136901 has demonstrated protective effects in models of neuroinflammation and blood-brain barrier (BBB) dysfunction.[2] By attenuating methamphetamine-induced oxidative stress and restoring intercellular junctions in brain endothelial cells, it may offer a therapeutic approach for CNS diseases where BBB integrity is compromised.[2]
Conclusion
GKT136901 is a potent pharmacological tool and potential therapeutic agent that targets oxidative stress through a well-defined dual mechanism: the selective inhibition of NOX1 and NOX4 enzymes and the direct scavenging of peroxynitrite. Its ability to modulate key pathogenic signaling pathways, particularly the TGF-β axis, has been robustly demonstrated in various preclinical models of fibrotic and metabolic diseases. The extensive data supporting its efficacy and oral bioavailability underscore its potential for further clinical development in treating complex, chronic diseases driven by oxidative stress.
References
- 1. Anti-oxidative stress treatment and current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function of NADPH Oxidases in Diabetic Nephropathy and Development of Nox Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NOX Inhibitor IV, GKT136901 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. GKT136901 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. NADPH oxidase-dependent redox signaling in TGF-β-mediated fibrotic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The TGF-β/NADPH Oxidases Axis in the Regulation of Liver Cell Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. NADPH oxidases: Pathophysiology and therapeutic potential in age-associated pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
GKT136901 Hydrochloride: A Technical Guide for Investigating NOX1 and NOX4 Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GKT136901 hydrochloride, a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4. GKT136901 serves as a critical tool for elucidating the roles of these specific NOX isoforms in various physiological and pathological processes. This document outlines its mechanism of action, presents key pharmacological data, provides detailed experimental protocols, and visualizes relevant pathways and workflows.
Mechanism of Action
GKT136901 is a member of the pyrazolopyridine dione (B5365651) class of compounds and functions as a direct, orally bioavailable, and reversible inhibitor of NOX1 and NOX4.[1] The NADPH oxidase (NOX) family of enzymes are unique in that their sole function is to produce reactive oxygen species (ROS).[1][2] Specifically, NOX enzymes catalyze the transfer of electrons from NADPH to molecular oxygen, resulting in the formation of superoxide (B77818) (O₂⁻) or hydrogen peroxide (H₂O₂).[2][3] GKT136901 does not affect the expression levels of NOX1 or NOX4, but rather targets their enzymatic activity.[4]
In addition to its role as a NOX1/4 inhibitor, GKT136901 has been identified as a selective and direct scavenger of peroxynitrite (ONOO⁻), a highly reactive nitrogen species formed from the reaction of superoxide and nitric oxide.[5][6][7] This scavenging activity occurs in the submicromolar concentration range.[7] However, the compound does not interact with nitric oxide, superoxide radicals, or hydroxyl radicals.[7] This dual action—inhibiting ROS production at the source and scavenging a key downstream reactive species—makes it a powerful tool for studying oxidative stress pathways.
Pharmacological Data
GKT136901 demonstrates high potency for NOX1 and NOX4 with significantly lower affinity for other NOX isoforms and unrelated enzymes, underscoring its selectivity.
| Target | Inhibition Constant (Kᵢ) | Notes |
| NOX1 | 160 nM[5][6][8][9] | Potent inhibition. |
| NOX4 | 165 nM[5][8][9] | Potent inhibition. |
| NOX2 | 1,530 nM (1.53 µM)[1][8] | Approximately 10-fold less potent than for NOX1/4. |
| Xanthine Oxidase | >30,000 nM (>30 µM)[8] | Demonstrates high selectivity over this ROS-producing enzyme. |
| Other Enzymes/Channels | No significant inhibition at 10 µM[8] | Tested against a panel including lipoxygenases, myeloperoxidase, MAO-B, iNOS, eNOS, and various cytochrome P450 isozymes. |
Signaling Pathways and Inhibition
The following diagrams illustrate the general signaling pathway of NOX1/4 and the point of intervention for GKT136901.
Caption: General NOX1/4 signaling pathway leading to ROS production.
Caption: Mechanism of GKT136901 action on NOX1/4 and peroxynitrite.
Experimental Protocols & Workflows
GKT136901 is suitable for both in vitro and in vivo studies.
In Vitro Assay: ROS Production in High-Glucose-Treated Cells
This protocol is adapted from studies on high-glucose-induced oxidative stress in mouse proximal tubule (MPT) cells.[5][6]
Objective: To determine the effect of GKT136901 on ROS (O₂⁻ and H₂O₂) generation in cells stimulated with high glucose.
Methodology:
-
Cell Culture: Culture MPT cells in appropriate media until they reach 80-90% confluency.
-
Pre-treatment: Incubate the cells with GKT136901 (e.g., 10 µM) or vehicle control for 30 minutes.[5][6]
-
Stimulation: Following pre-treatment, expose the cells to high D-glucose (e.g., 30 mM) to induce oxidative stress. Include a normal glucose control group.
-
ROS Detection:
-
Superoxide (O₂⁻): Use a fluorescent probe like Dihydroethidium (DHE). Measure the fluorescence intensity using a fluorescence microscope or plate reader.
-
Hydrogen Peroxide (H₂O₂): Use the Amplex Red assay, which measures H₂O₂ production with high sensitivity in the presence of horseradish peroxidase.
-
-
Data Analysis: Quantify the fluorescence intensity and normalize the results to the control group. Compare the ROS levels in high-glucose-treated cells with and without GKT136901.
Caption: Workflow for an in vitro ROS production assay.
In Vivo Study: Diabetic Nephropathy Mouse Model
This protocol is based on a study investigating the renoprotective effects of GKT136901 in a db/db mouse model of Type 2 diabetes.[5][10]
Objective: To evaluate the efficacy of GKT136901 in preventing the development of diabetic nephropathy in vivo.
Methodology:
-
Animal Model: Use 8-week-old male db/db mice (diabetic model) and their non-diabetic db/m littermates as controls.[10]
-
Grouping: Divide the animals into groups: untreated control (db/m), GKT136901-treated control (db/m), untreated diabetic (db/db), and GKT136901-treated diabetic (db/db).[10]
-
Drug Administration: Administer GKT136901 mixed in chow at a specified dose (e.g., 30-90 mg/kg/day) for a chronic period, such as 16 weeks.[5][10]
-
Monitoring: Throughout the study, monitor key parameters such as blood glucose and body weight. GKT136901 is not expected to alter these.[5][10]
-
Endpoint Analysis: At the end of the treatment period, collect blood and 24-hour urine samples.
-
Biomarkers of Oxidative Stress: Measure thiobarbituric acid-reacting substances (TBARS) in plasma and urine.[10]
-
Renal Function: Measure urinary albumin excretion to assess kidney damage.[10]
-
Molecular Analysis: Analyze renal tissue for the expression of fibrosis markers (e.g., fibronectin, pro-collagen) and phosphorylation of signaling proteins like ERK1/2.[10]
-
-
Histology: Perform histological analysis of kidney tissue to assess structural changes like mesangial expansion and glomerulosclerosis.[10]
Caption: Workflow for an in vivo diabetic nephropathy study.
Logical Relationships
The diagram below summarizes the logical flow from GKT136901's biochemical properties to its observed therapeutic effects in disease models.
Caption: Logical flow of GKT136901 from mechanism to outcome.
Conclusion
This compound is a well-characterized, potent, and selective dual inhibitor of NOX1 and NOX4. Its oral bioavailability and favorable selectivity profile make it an invaluable pharmacological tool for both in vitro and in vivo investigations.[1][5] The additional capacity to directly scavenge peroxynitrite provides a further dimension to its utility in studying pathologies driven by oxidative and nitrosative stress.[1][7] By enabling the specific interrogation of NOX1- and NOX4-dependent pathways, GKT136901 continues to facilitate significant advances in understanding and potentially treating a range of chronic inflammatory and fibrotic diseases, including diabetic nephropathy, neurodegeneration, and idiopathic pulmonary fibrosis.[1][5]
References
- 1. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
GKT136901: A Technical Guide to its Influence on the TGF-β Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GKT136901 is a dual inhibitor of NADPH oxidase 1 (NOX1) and NADPH oxidase 4 (NOX4), key enzymes responsible for the production of reactive oxygen species (ROS).[1][2] Emerging research has highlighted the critical role of GKT136901 in modulating the Transforming Growth Factor-β (TGF-β) signaling pathway, a central regulator of cellular growth, differentiation, and extracellular matrix production.[3] This guide provides an in-depth technical overview of the mechanism by which GKT136901 affects TGF-β signaling, supported by quantitative data, detailed experimental protocols, and pathway visualizations. This information is intended to support further research and drug development efforts targeting fibrosis and other diseases where the TGF-β pathway is dysregulated.[4][5]
Core Mechanism of Action
The primary mechanism by which GKT136901 influences the TGF-β pathway is through the inhibition of NOX1 and NOX4, leading to a reduction in intracellular ROS.[1] ROS are known to act as second messengers in the TGF-β signaling cascade, and their attenuation by GKT136901 has profound downstream effects on profibrotic gene expression.[6]
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates a type I receptor.[7][8] This activated receptor complex phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[9] These phosphorylated R-SMADs then form a complex with SMAD4, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes, including those involved in fibrosis such as collagen and α-smooth muscle actin (α-SMA).[7][9]
GKT136901 intervenes in this pathway by reducing the ROS-dependent amplification of TGF-β signaling.[6] This leads to decreased phosphorylation of SMAD2/3, thereby inhibiting the transcription of profibrotic genes.[6][10]
Quantitative Data
The efficacy of GKT136901 has been quantified in various preclinical models. The following tables summarize key data points from the literature.
Table 1: In Vitro Inhibitory Activity of GKT136901
| Target | IC50 / Ki | Cell-Free/Cell-Based | Reference |
| NOX1 | Ki = 160 ± 10 nM | Cell-free | [1] |
| NOX4 | Ki = 16 ± 5 nM | Cell-free | [1] |
| NOX2 | Ki = 1530 ± 90 nM | Cell-free | [1] |
| Xanthine Oxidase | Ki > 100 µM | Cell-free | [1] |
Table 2: Effects of GKT136901 on TGF-β-Induced Profibrotic Markers
| Model System | GKT136901 Concentration | Measured Endpoint | Result | Reference |
| Human Airway Smooth Muscle Cells | Not specified | TGF-β1-induced cell proliferation | Inhibition | [11] |
| Human Airway Smooth Muscle Cells | Not specified | TGF-β1-induced cell hypertrophy | Inhibition | [11] |
| db/db mice (model of type 2 diabetes) | 30 and 90 mg/kg/day | Renal fibronectin and pro-collagen | Reduction | [3] |
| OVE26 mice (model of type 1 diabetes) | 10 and 40 mg/kg/day | Renal fibronectin and type IV collagen | Reduction | [12] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are generalized protocols for key experiments used to evaluate the effect of GKT136901 on the TGF-β pathway, based on methodologies described in the cited literature.
Western Blot for Phosphorylated SMAD2/3
This protocol is used to quantify the levels of phosphorylated (activated) SMAD2 and SMAD3.
Experimental Workflow:
References
- 1. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. researchgate.net [researchgate.net]
- 6. NADPH oxidase-dependent redox signaling in TGF-β-mediated fibrotic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | The Smad Dependent TGF-β and BMP Signaling Pathway in Bone Remodeling and Therapies [frontiersin.org]
- 10. Dephosphorylation of the linker regions of Smad1 and Smad2/3 by small C-terminal domain phosphatases has distinct outcomes for bone morphogenetic protein and transforming growth factor-beta pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nox4 mediates TGF-beta1-induced retinoblastoma protein phosphorylation, proliferation, and hypertrophy in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
GKT136901 Hydrochloride: A Technical Guide on its Anti-Fibrotic Effects in the Kidney
For Researchers, Scientists, and Drug Development Professionals
Abstract
Renal fibrosis is the final common pathological pathway for nearly all forms of chronic kidney disease (CKD), leading to end-stage renal failure. A key driver of this process is oxidative stress, largely mediated by the NADPH oxidase (NOX) family of enzymes. GKT136901 hydrochloride, a potent and selective dual inhibitor of the NOX1 and NOX4 isoforms, has emerged as a significant pharmacological tool and a precursor to clinical candidates for attenuating renal fibrosis. This technical guide provides an in-depth analysis of GKT136901, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols, and visualizing the core signaling pathways it modulates.
Introduction: The Challenge of Renal Fibrosis
Chronic kidney disease is a global health crisis characterized by the progressive and irreversible loss of kidney function. The underlying pathology of this progression is renal fibrosis, a wound-healing response gone awry.[1] This process involves the excessive deposition of extracellular matrix (ECM) proteins, such as fibronectin and collagens, leading to the scarring of kidney tissue, glomerulosclerosis, and tubular atrophy.[1] Central to this fibrotic cascade is the activation of myofibroblasts, specialized cells that are the primary producers of ECM components.[1]
Multiple signaling pathways contribute to fibrosis, but the Transforming Growth Factor-beta (TGF-β) pathway is a master regulator.[2][3] TGF-β stimulates the differentiation of fibroblasts into myofibroblasts and directly upregulates the synthesis of ECM proteins.[2][4] A critical component in the downstream signaling of TGF-β and other pro-fibrotic stimuli is the generation of reactive oxygen species (ROS), which creates a state of oxidative stress. The NOX family of enzymes has been identified as a major source of pathological ROS in the kidney, making them a prime therapeutic target.[5][6]
GKT136901: A Dual NOX1/NOX4 Inhibitor
GKT136901 is a small molecule from the pyrazolopyridine dione (B5365651) chemical series that functions as a direct, orally available inhibitor of the NOX1 and NOX4 isoforms of NADPH oxidase.[7][8] Its selectivity for these isoforms is critical, as NOX1 and particularly NOX4 are highly implicated in the pathogenesis of fibrotic diseases.[7][9][10]
Mechanism of Action
GKT136901 exerts its therapeutic effects by directly binding to and inhibiting the catalytic activity of NOX1 and NOX4 enzymes. This prevents the transfer of electrons from NADPH to molecular oxygen, thereby blocking the production of superoxide (B77818) (O₂⁻) and its subsequent dismutation to hydrogen peroxide (H₂O₂).[8][11] Unlike non-selective antioxidants, which broadly scavenge ROS, GKT136901 targets a primary source of pathological ROS generation, offering a more specific and potentially more effective therapeutic approach.[5] Preclinical studies have confirmed that the compound inhibits NOX enzyme activity without altering the expression levels of the NOX1 or NOX4 proteins themselves.[5][11]
Inhibitory Profile
The selectivity of GKT136901 is demonstrated by its inhibitory constants (Kᵢ) against various NOX isoforms. It shows high potency for NOX1 and NOX4, with significantly lower activity against the phagocytic isoform, NOX2.
| Parameter | NOX1 | NOX4 | NOX2 | NOX5 |
| Kᵢ (nM) | 160 ± 10 | 16 ± 5 | 1530 ± 90 | - |
| Reference | [7] | [7] | [7] |
Table 1: Inhibitory Profile of GKT136901 against Human NOX Isoforms. Data derived from cell-free assays using membranes from cells overexpressing specific NOX isoforms.
Signaling Pathways Modulated by GKT136901
GKT136901 attenuates renal fibrosis by interrupting key pro-fibrotic signaling cascades that are dependent on ROS.
The TGF-β/NOX4 Axis
The TGF-β pathway is a cornerstone of fibrosis. Upon ligand binding, TGF-β receptors activate downstream signaling molecules, primarily the Smad proteins (Smad2/3).[12][13] Critically, TGF-β also upregulates the expression of NOX4.[2][3] The resulting NOX4-derived ROS act as second messengers, amplifying the fibrotic signal. This occurs through several mechanisms, including the direct activation of signaling kinases and the creation of a feed-forward loop that enhances Smad2/3 phosphorylation and transcriptional activity.[3][4] GKT136901 breaks this vicious cycle by inhibiting NOX4, thereby reducing ROS generation and dampening the downstream effects of TGF-β signaling.[2][10]
MAP Kinase Pathways
Mitogen-activated protein (MAP) kinase pathways, including the p38 and ERK1/2 pathways, also play a role in renal fibrosis.[10] High glucose and other diabetic stimuli can activate these pathways in renal cells, contributing to inflammation and ECM deposition. GKT136901 has been shown to abolish high glucose-induced p38 MAP kinase activation and reduce renal ERK1/2 phosphorylation in diabetic mouse models, indicating another layer of its anti-fibrotic mechanism.[8]
Preclinical Efficacy in Renal Fibrosis Models
The renoprotective effects of GKT136901 and its close analog, GKT137831, have been demonstrated in multiple preclinical models of diabetic nephropathy, a major cause of renal fibrosis.
| Model | Compound | Dose & Duration | Key Renal Outcomes | Reference |
| db/db Mice (Type 2 Diabetes) | GKT136901 | 30-90 mg/kg/day (p.o.) for 16 weeks | - Reduced albuminuria- Decreased renal thiobarbituric acid-reacting substances (TBARS)- Reduced renal ERK1/2 phosphorylation- Preserved glomerular structure | [2][8] |
| OVE26 Mice (Type 1 Diabetes) | GKT137831 | 10 or 40 mg/kg/day (p.o.) for 4 weeks | - Significantly decreased urinary albumin excretion- Reduced glomerular hypertrophy and mesangial matrix expansion- Decreased renal cortex expression of fibronectin and type IV collagen- Attenuated macrophage infiltration and podocyte loss | [5][11][14] |
| STZ-induced Diabetic ApoE⁻/⁻ Mice | GKT137831 | Not specified | - Attenuated glomerular damage and ECM accumulation | [15][16] |
Table 2: Summary of Preclinical Efficacy of NOX1/4 Inhibitors in Mouse Models of Diabetic Nephropathy.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of GKT136901 in renal fibrosis research.
Animal Model of Diabetic Nephropathy (db/db Mouse)
-
Animals : Male db/db mice (a model of type 2 diabetes) and their non-diabetic db/m littermates are used as controls.
-
Treatment : At an age when diabetic kidney disease is established (e.g., 8-10 weeks), mice are randomized into groups. GKT136901 is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily via oral gavage (p.o.) at specified doses (e.g., 30-90 mg/kg). Control groups receive the vehicle alone.
-
Monitoring : Body weight, blood glucose, and blood pressure are monitored regularly. Urine is collected over 24 hours using metabolic cages at baseline and at the end of the study.
-
Endpoint Sample Collection : After the treatment period (e.g., 16 weeks), mice are euthanized. Blood is collected for plasma analysis. Kidneys are harvested, weighed, and processed for histological, biochemical, and molecular analysis. One kidney may be snap-frozen in liquid nitrogen for protein/RNA work, while the other is fixed in formalin for histology.
Measurement of Renal Function and Injury
-
Urinary Albumin-to-Creatinine Ratio (ACR) : Urine albumin is measured using an ELISA kit. Urine creatinine (B1669602) is measured using a colorimetric assay. The ACR is calculated to assess the degree of albuminuria, a key marker of kidney damage.
-
Histology : Formalin-fixed, paraffin-embedded kidney sections (3-4 µm) are stained with Periodic acid-Schiff (PAS) to assess glomerular mesangial matrix expansion and with Sirius Red to quantify interstitial collagen deposition. Images are captured and analyzed using imaging software to quantify the stained area.
-
Immunohistochemistry : Kidney sections are stained with primary antibodies against fibronectin, collagen IV, or α-SMA (a myofibroblast marker) followed by a secondary antibody and a detection system. The intensity and area of staining are quantified to assess the expression of these fibrotic proteins.
Biochemical and Molecular Assays
-
NADPH Oxidase Activity Assay :
-
Renal cortical tissue is homogenized in a lysis buffer.
-
Protein concentration is determined using a BCA assay.
-
Homogenates are added to a reaction buffer containing a chemiluminescent probe (e.g., lucigenin).
-
The reaction is initiated by adding NADPH.
-
Superoxide production is measured as relative light units (RLU) over time using a luminometer. Activity is expressed as RLU/min/mg of protein.[11]
-
-
Western Blotting :
-
Protein is extracted from renal cortical tissue.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies (e.g., anti-fibronectin, anti-collagen IV, anti-p-p38, anti-p-ERK, anti-β-actin).
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Bands are visualized using an ECL detection system and quantified by densitometry.
-
-
Quantitative Real-Time PCR (qRT-PCR) :
-
Total RNA is extracted from kidney tissue using a suitable kit.
-
RNA is reverse-transcribed into cDNA.
-
qRT-PCR is performed using specific primers for target genes (e.g., Fn1, Col4a1, Tgfb1) and a housekeeping gene (e.g., Gapdh).
-
Relative mRNA expression is calculated using the ΔΔCt method.
-
Clinical Perspective and Future Directions
While GKT136901 has been instrumental as a research tool, the insights gained from its development led to the creation of a second-generation, more optimized dual NOX1/4 inhibitor, GKT137831 (Setanaxib). GKT137831 has advanced into clinical trials for diabetic kidney disease and other fibrotic conditions, including idiopathic pulmonary fibrosis.[11][15][17] The clinical development of Setanaxib validates the therapeutic hypothesis that targeting NOX1 and NOX4 is a viable strategy for combating fibrosis.[11][15] Future research may focus on identifying patient populations most likely to benefit from this therapeutic class and exploring its efficacy in other forms of non-diabetic CKD.
Conclusion
This compound is a pivotal molecule in the study of renal fibrosis. As a selective dual inhibitor of NOX1 and NOX4, it effectively targets a primary source of oxidative stress in the kidney. Preclinical data robustly demonstrate its ability to attenuate key features of diabetic nephropathy, including albuminuria, ECM deposition, and glomerular damage. By inhibiting ROS production, GKT136901 disrupts the pro-fibrotic TGF-β and MAP kinase signaling pathways. The knowledge generated from studies with GKT136901 has paved the way for the clinical development of next-generation NOX inhibitors, offering new hope for patients with chronic kidney disease.
References
- 1. Kidney fibrosis: from mechanisms to therapeutic medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NADPH oxidase-dependent redox signaling in TGF-β-mediated fibrotic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NAD(P)H oxidase 4 mediates transforming growth factor-beta1-induced differentiation of cardiac fibroblasts into myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. NADPH Oxidase Inhibition in Fibrotic Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are TGF beta receptor agonists and how do they work? [synapse.patsnap.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NADPH oxidase inhibitor development for diabetic nephropathy through water tank model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Function of NADPH Oxidases in Diabetic Nephropathy and Development of Nox Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. krcp-ksn.org [krcp-ksn.org]
The Anti-Inflammatory Properties of GKT136901: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory properties of GKT136901, a selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4. By summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document serves as a comprehensive resource for professionals in the field of drug discovery and development.
Core Mechanism of Action
GKT136901 exerts its anti-inflammatory effects primarily by inhibiting the production of reactive oxygen species (ROS) by NOX1 and NOX4 enzymes.[1][2] These enzymes are key players in cellular signaling and are implicated in the pathology of numerous inflammatory and fibrotic diseases.[1][2] Unlike some inhibitors that completely suppress ROS production, GKT136901 modulates their levels, which may contribute to its favorable tolerability profile.[1][2] The structural similarity of GKT136901 to NADPH suggests it may act as a competitive inhibitor.[3]
Quantitative Data: Inhibitory Activity of GKT136901
The following table summarizes the inhibitory constants (Ki) of GKT136901 for various NOX isoforms, highlighting its preferential activity towards NOX1 and NOX4.
| NOX Isoform | GKT136901 Ki (nM) | Emax |
| NOX1 | 160 ± 10 | >90% |
| NOX2 | 1530 ± 90 | 60% |
| NOX4 | 16 ± 5 | >90% |
| NOX5 | Not Published | Not Published |
| DUOX1 | Not Published | Not Published |
| DUOX2 | Not Published | Not Published |
Data sourced from cell-free assays using membranes from cells overexpressing specific NOX isoforms.[2]
Signaling Pathways Modulated by GKT136901
GKT136901, by inhibiting NOX1 and NOX4, intervenes in several signaling pathways that are crucial to the inflammatory response. The production of ROS by these enzymes can activate downstream signaling cascades involved in inflammation, fibrosis, and angiogenesis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in studies investigating the anti-inflammatory properties of GKT136901.
In Vitro Inhibition Assay
This protocol is designed to determine the inhibitory potency of GKT136901 on different NOX isoforms.
In Vivo Model of LPS-Induced Inflammation
This experimental design evaluates the in vivo efficacy of GKT136901 in a mouse model of systemic inflammation.[4]
Effects on Inflammatory Markers
Studies have demonstrated that GKT136901 can significantly reduce the expression of key inflammatory mediators. In a model of LPS-induced neuroinflammation, co-administration of GKT136901 with LPS markedly reduced the mRNA levels of NLRP3 and IL-1β in the hippocampus of mice.[4] Furthermore, in mixed glial cultures, GKT136901 was shown to decrease the secretion of IL-1β following stimulation with LPS and ATP.[4]
Therapeutic Potential
The ability of GKT136901 and its structural analog, GKT137831, to modulate common signal transduction pathways in chronic inflammatory and fibrotic diseases highlights their therapeutic potential.[1][2] Clinical trials with GKT137831 have shown excellent tolerability and a reduction in various markers of chronic inflammation, suggesting that NOX1/4 inhibition is a promising and safe therapeutic strategy.[1][2] GKT136901 also exhibits good oral bioavailability, making it a viable candidate for treating central nervous system diseases.[5]
Conclusion
GKT136901 is a potent and selective dual inhibitor of NOX1 and NOX4 with demonstrated anti-inflammatory properties in a variety of preclinical models. Its mechanism of action, involving the modulation of ROS production and subsequent downstream signaling pathways, makes it an attractive therapeutic candidate for a range of inflammatory and fibrotic conditions. The data and protocols summarized in this guide provide a solid foundation for further research and development of this promising compound.
References
- 1. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Nox-Mediated Oxidation in the Regulation of Cytoskeletal Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox Regulation of Microglial Inflammatory Response: Fine Control of NLRP3 Inflammasome through Nrf2 and NOX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
GKT136901 Hydrochloride: A Novel Therapeutic Avenue for Attenuating Diabetic Complications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Diabetes mellitus is a global health crisis, primarily due to its devastating long-term complications, including nephropathy, retinopathy, and neuropathy. A growing body of evidence implicates oxidative stress, driven by the overproduction of reactive oxygen species (ROS), as a key pathogenic factor in the development and progression of these complications. The NADPH oxidase (NOX) family of enzymes, particularly the NOX1 and NOX4 isoforms, have been identified as major sources of ROS in the diabetic milieu. GKT136901 hydrochloride, a potent and selective dual inhibitor of NOX1 and NOX4, has emerged as a promising therapeutic agent to mitigate diabetic end-organ damage. This technical guide provides a comprehensive overview of the preclinical evidence supporting the role of GKT136901 in attenuating diabetic complications, with a focus on its mechanism of action, experimental validation, and relevant signaling pathways.
Introduction: The Role of NOX Enzymes in Diabetic Pathophysiology
Chronic hyperglycemia, a hallmark of diabetes, triggers a cascade of metabolic and signaling events that lead to cellular dysfunction and tissue damage. One of the central mechanisms is the excessive production of ROS, which overwhelms the endogenous antioxidant defense systems, leading to a state of oxidative stress.[1][2] The NOX family of enzymes are dedicated producers of ROS and are increasingly recognized as key players in the pathogenesis of diabetic complications.[1][3] In various tissues affected by diabetes, including the kidney, retina, and peripheral nerves, the expression and activity of NOX1 and NOX4 are significantly upregulated.[4]
GKT136901 is a member of the pyrazolopyridine dione (B5365651) chemical class and acts as a selective inhibitor of NOX1 and NOX4 with Ki values of 160 nM and 165 nM, respectively.[5][6] By targeting these specific isoforms, GKT136901 offers a targeted approach to reducing oxidative stress at its source, thereby preventing or reversing the pathological changes associated with diabetic complications.[6][7]
Mechanism of Action and Signaling Pathways
GKT136901 exerts its therapeutic effects by directly inhibiting the catalytic activity of NOX1 and NOX4, leading to a reduction in ROS production.[5][6] This interruption of the oxidative cascade has profound effects on downstream signaling pathways implicated in diabetic tissue injury.
In the context of diabetic nephropathy , hyperglycemia leads to the upregulation of NOX4 in renal cells, particularly in the cortex and proximal tubules.[8][9] This increased NOX4 activity generates ROS, which in turn activates pro-fibrotic and pro-inflammatory signaling pathways. Key among these are the p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathways.[8][9] Activation of these kinases leads to the increased expression of transforming growth factor-beta (TGF-β), fibronectin, and pro-collagen, contributing to glomerular basement membrane thickening, mesangial expansion, and ultimately, glomerulosclerosis.[8][9] GKT136901 has been shown to attenuate these pathological changes by reducing ROS production and subsequently inhibiting the phosphorylation of p38 MAPK and ERK1/2.[5][8]
// Nodes Hyperglycemia [label="Hyperglycemia", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NOX4 [label="NOX4 Upregulation\n& Activation", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Increased ROS\nProduction", fillcolor="#FBBC05", fontcolor="#202124"]; p38_ERK [label="p38 MAPK & ERK1/2\nPhosphorylation", fillcolor="#FBBC05", fontcolor="#202124"]; TGFb_FN [label="Increased TGF-β, Fibronectin,\nPro-collagen Expression", fillcolor="#FBBC05", fontcolor="#202124"]; DN [label="Diabetic Nephropathy\n(Fibrosis, Inflammation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GKT136901 [label="GKT136901", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Hyperglycemia -> NOX4; NOX4 -> ROS; ROS -> p38_ERK; p38_ERK -> TGFb_FN; TGFb_FN -> DN; GKT136901 -> NOX4 [arrowhead=tee, style=dashed, color="#34A853"]; } dot Caption: GKT136901 signaling in diabetic nephropathy.
In diabetic retinopathy , high glucose conditions increase the expression of NOX1, NOX4, and NOX5 in bovine retinal endothelial cells (BREC).[10] This leads to increased ROS production, which contributes to the breakdown of the blood-retinal barrier by reducing the levels of tight junction proteins like ZO-1.[10] Furthermore, ROS promotes inflammation and neovascularization, key features of proliferative diabetic retinopathy.[10][11] GKT136901 has been shown to reduce ROS levels in the retina of diabetic rats, decrease inflammation, and restore the expression of ZO-1 in BRECs exposed to high glucose.[10]
// Nodes High_Glucose [label="High Glucose", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NOX1_4_5 [label="NOX1/4/5 Upregulation\n& Activation", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Increased ROS\nProduction", fillcolor="#FBBC05", fontcolor="#202124"]; ZO1 [label="Decreased ZO-1\nExpression", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation &\nNeovascularization", fillcolor="#FBBC05", fontcolor="#202124"]; DR [label="Diabetic Retinopathy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GKT136901 [label="GKT136901", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges High_Glucose -> NOX1_4_5; NOX1_4_5 -> ROS; ROS -> ZO1; ROS -> Inflammation; ZO1 -> DR; Inflammation -> DR; GKT136901 -> NOX1_4_5 [arrowhead=tee, style=dashed, color="#34A853"]; } dot Caption: GKT136901 signaling in diabetic retinopathy.
While direct studies on GKT136901 in diabetic neuropathy are less prevalent in the initial search results, the underlying pathology also involves oxidative stress and neuroinflammation, suggesting a potential therapeutic role.[12] Decreased neurotrophic support is a hallmark of diabetic neuropathy, and oxidative stress is known to reduce the levels of nerve growth factor (NGF) and neurotrophin-3 (NT-3).[12] By mitigating oxidative stress, GKT136901 could potentially restore neurotrophic factor levels and improve nerve function.
Preclinical Efficacy: Summary of In Vivo and In Vitro Studies
Multiple preclinical studies have demonstrated the efficacy of GKT136901 and the structurally related, next-generation NOX1/4 inhibitor, GKT137831, in various models of diabetic complications. The quantitative data from key studies are summarized below.
Diabetic Nephropathy
| Study (Model) | Treatment | Key Findings | Reference |
| Sedeek et al., 2013 (db/db mice) | GKT136901 (30 & 90 mg/kg/day in chow for 16 weeks) | - No effect on plasma glucose or blood pressure.- Reduced albuminuria.- Decreased plasma and urine TBARS (marker of oxidative stress).- Preserved renal structure (reduced mesangial expansion, tubular dystrophy, and glomerulosclerosis).- Reduced renal ERK1/2 phosphorylation.- Decreased renal content of fibronectin, pro-collagen, and TGFβ. | [8][13] |
| Gorin et al., 2015 (OVE26 mice - Type 1 Diabetes) | GKT137831 (10 & 40 mg/kg/day, once daily for 4 weeks) | - No effect on blood glucose levels.- Reduced urinary albumin excretion.- Inhibited NADPH oxidase activity, superoxide (B77818) generation, and hydrogen peroxide production in the renal cortex.- Reduced glomerular hypertrophy and mesangial matrix expansion.- Attenuated podocyte loss and macrophage infiltration. | [14][15][16] |
| Jha et al., 2014 (STZ-induced diabetic ApoE-/- mice) | GKT137831 (intervention after 10 weeks of diabetes for 10 weeks) | - Attenuated diabetic-induced glomerular damage, including ECM accumulation and structural changes. | [3][17][18] |
Diabetic Retinopathy
| Study (Model) | Treatment | Key Findings | Reference |
| Wilkinson-Berka et al., 2020 (Spontaneously hypertensive diabetic rats) | GKT136901 | - Reduced retinal 8-OHdG (marker of oxidative DNA damage).- Decreased retinal superoxide levels.- Attenuated inflammation (reduced GFAP, ICAM-1, and TNFα). | [10] |
| In Vitro (Bovine Retinal Endothelial Cells) | GKT136901 | - Reduced ROS levels in cells exposed to high glucose.- Restored ZO-1 protein levels. | [10] |
Experimental Protocols
Animal Models and Drug Administration
A common experimental workflow for evaluating the efficacy of GKT136901 in diabetic nephropathy is depicted below.
// Nodes Start [label="Start:\n8-week-old mice\n(e.g., db/db or STZ-induced)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Grouping:\n- Control (db/m)\n- Diabetic (db/db)\n- Diabetic + GKT136901\n (low & high dose)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment:\nGKT136901 in chow\n(e.g., 30-90 mg/kg/day)\nfor 16 weeks", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Monitoring:\n- Blood glucose\n- Blood pressure\n- Body weight\n- Albuminuria", fillcolor="#F1F3F4", fontcolor="#202124"]; Endpoint [label="Endpoint Analysis:\n- Plasma & urine TBARS\n- Renal histology\n- Western blot (p-ERK, etc.)\n- qPCR (Nox4, TGF-β, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Grouping; Grouping -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; } dot Caption: Experimental workflow for diabetic nephropathy studies.
-
Diabetic Nephropathy Models:
-
Type 2 Diabetes: The db/db mouse is a widely used model that develops hyperglycemia, albuminuria, and renal injury resembling human diabetic nephropathy.[8] Studies typically involve treating these mice with GKT136901 mixed in their chow for an extended period (e.g., 16 weeks).[8]
-
Type 1 Diabetes: The OVE26 mouse model and streptozotocin (B1681764) (STZ)-induced diabetes in strains like C57BL6/J or ApoE-/- mice are also employed.[14][17] In these models, GKT137831 has been administered via oral gavage.[14]
-
-
Diabetic Retinopathy Models:
Key Experimental Assays
-
Assessment of Renal Function and Injury:
-
Urinary Albumin Excretion: Measured by ELISA to assess the severity of kidney damage.
-
Histology: Kidney sections are stained with Periodic acid-Schiff (PAS) and Masson's trichrome to evaluate mesangial expansion, glomerulosclerosis, and tubulointerstitial fibrosis.
-
Immunohistochemistry: Used to detect the expression and localization of proteins like fibronectin, type IV collagen, and macrophage markers (e.g., CD68).[14]
-
-
Measurement of Oxidative Stress:
-
Thiobarbituric Acid-Reacting Substances (TBARS) Assay: Measures lipid peroxidation products in plasma and urine as a marker of systemic and renal oxidative stress.[8]
-
Dihydroethidium (DHE) Staining: Used in tissue sections to detect superoxide production in situ.[16]
-
8-hydroxy-2'-deoxyguanosine (8-OHdG) Immunohistochemistry: Detects oxidative DNA damage.[10]
-
-
Analysis of Gene and Protein Expression:
Conclusion and Future Directions
This compound and its analogue GKT137831 have demonstrated significant potential in preclinical models for the treatment of diabetic complications, particularly nephropathy and retinopathy. By targeting the primary source of ROS production in the diabetic kidney and retina, these NOX1/4 inhibitors effectively attenuate oxidative stress, inflammation, and fibrosis, without affecting blood glucose levels.[8][14] This suggests that they target the complications of diabetes rather than the underlying disease process.
The robust preclinical data have paved the way for clinical investigation. A phase 2 clinical trial evaluating the efficacy and safety of GKT137831 (setanaxib) in patients with type 1 diabetes and diabetic kidney disease has been initiated.[17][19] The outcomes of these trials will be crucial in determining the therapeutic utility of NOX1/4 inhibition in human diabetic complications.
Future research should continue to explore the role of GKT136901 in other diabetic complications like neuropathy and cardiomyopathy. Furthermore, long-term studies are needed to fully establish the safety and efficacy profile of this class of drugs. The development of NOX1/4 inhibitors represents a promising and targeted therapeutic strategy to alleviate the significant burden of diabetic complications.
References
- 1. portlandpress.com [portlandpress.com]
- 2. “Nox4 and diabetic nephropathy: With a friend like this who needs enemies” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function of NADPH Oxidases in Diabetic Nephropathy and Development of Nox Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nox4 as a novel therapeutic target for diabetic vascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NADPH Oxidase (NOX) Targeting in Diabetes: A Special Emphasis on Pancreatic β-Cell Dysfunction [mdpi.com]
- 8. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Critical role of Nox4-based NADPH oxidase in glucose-induced oxidative stress in the kidney: implications in type 2 diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Likely new treatment target identified for diabetic retinopathy – Jagwire [jagwire.augusta.edu]
- 12. Oxidative stress and diabetic neuropathy: a new understanding of an old problem - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. NADPH oxidase inhibitor development for diabetic nephropathy through water tank model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combined NOX1/4 inhibition with GKT137831 in mice provides dose-dependent reno- and atheroprotection even in established micro- and macrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A physician-initiated double-blind, randomised, placebo-controlled, phase 2 study evaluating the efficacy and safety of inhibition of NADPH oxidase with the first-in-class Nox-1/4 inhibitor, GKT137831, in adults with type 1 diabetes and persistently elevated urinary albumin excretion: Protocol and statistical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
GKT136901 hydrochloride as a chemical probe for NOX4
An In-Depth Technical Guide to GKT136901 Hydrochloride: A Chemical Probe for NOX4
Introduction
The NADPH oxidase (NOX) family of enzymes are critical players in cellular signaling, serving as dedicated producers of reactive oxygen species (ROS).[1] Among the seven isoforms, NOX4 is distinguished by its constitutive activity and its primary product being hydrogen peroxide (H₂O₂).[2][3] Dysregulation of NOX4 has been implicated in a multitude of pathologies, including fibrotic diseases, diabetic complications, and cardiovascular disease, making it a significant therapeutic target.[4][5][6]
GKT136901, a member of the pyrazolopyridine dione (B5365651) class, is a potent, orally bioavailable small molecule inhibitor of NOX4.[1][7] It exhibits a dual inhibitory profile, targeting NOX1 with similar potency.[1] This characteristic, along with its favorable pharmacokinetic properties, has established GKT136901 as an invaluable chemical probe for elucidating the pathophysiological roles of NOX1 and NOX4 in a variety of preclinical disease models.[1] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism, quantitative data, experimental applications, and its role in dissecting NOX4-mediated signaling pathways.
Chemical Properties and Selectivity
GKT136901 is a reversible inhibitor that targets the enzymatic activity of the NOX1 and NOX4 isoforms.[7] It also possesses a secondary characteristic as a selective and direct scavenger of peroxynitrite, a reactive nitrogen species, which may contribute to its therapeutic efficacy in certain disease models.[8][9][10] The compound shows significantly lower potency against the NOX2 isoform and has been demonstrated to be highly selective against a panel of other enzymes and ion channels.[1]
Data Presentation: Quantitative Analysis
The inhibitory profile and in vivo efficacy of GKT136901 have been characterized in multiple studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of GKT136901
| Target Isoform/Enzyme | Inhibition Constant (Kᵢ) | Notes |
| NOX4 | 16 nM[1] / 165 nM[7][8][11][12] | High-affinity inhibition. |
| NOX1 | 160 nM[1][7][8][11][12] | High-affinity inhibition. |
| NOX2 | 1530 nM (1.53 µM)[1][7][13] | Approximately 10-fold lower potency compared to NOX4/NOX1.[13] Partial effect on NOX2 activity.[13] |
| NOX5 | Data not published.[1] | |
| Xanthine Oxidase | Poor affinity (Kᵢ > 100 µM)[13] | Demonstrates high selectivity over this ROS-producing enzyme. |
Note: Discrepancies in Kᵢ values may arise from different assay conditions and methodologies.
Table 2: Summary of In Vivo Studies with GKT136901
| Disease Model | Animal | Dosage & Administration | Duration | Key Findings & Outcomes |
| Type 2 Diabetic Nephropathy [14] | db/db mice | 30-90 mg/kg/day in chow | 16 weeks | Reduced albuminuria and renal ERK1/2 phosphorylation; preserved renal structure. No effect on plasma glucose or blood pressure.[8][12][14] |
| Pulmonary Fibrosis [4] | Mouse model | Not specified | Not specified | Protected against bleomycin-induced pulmonary fibrosis.[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of GKT136901 as a chemical probe.
Protocol 1: Cell-Free NOX Inhibition Assay
This protocol assesses the direct inhibitory effect of GKT136901 on NOX enzyme activity.
-
Preparation of Membranes: Utilize membranes prepared from cell lines (e.g., HEK293) heterologously overexpressing a specific NOX isoform (e.g., NOX4) and its necessary regulatory subunits.[1]
-
Assay Reaction: In a suitable buffer, combine the cell membranes, NADPH as the substrate, and varying concentrations of GKT136901.
-
ROS Detection: Measure ROS production using a sensitive detection method. The Amplex Red assay, which detects H₂O₂, is commonly used for NOX4.[7]
-
Data Analysis: Generate concentration-response curves to determine the IC₅₀ or Kᵢ values of GKT136901 for the specific NOX isoform.[13]
Protocol 2: Cell-Based Assay for NOX4-Mediated ROS Production
This protocol evaluates the ability of GKT136901 to inhibit NOX4 activity in a cellular context.
-
Cell Culture: Culture relevant cells, such as mouse proximal tubule (MPT) cells or human brain microvascular endothelial cells (HBMECs).[8][12]
-
Stimulation: Induce NOX4-dependent ROS production by treating cells with a relevant stimulus, such as high glucose (e.g., in MPT cells) or methamphetamine (e.g., in HBMECs).[8][12]
-
Inhibitor Treatment: Pre-incubate the cells with GKT136901 (e.g., 10 µM for 30 minutes to 2 hours) prior to or during stimulation.[8][12]
-
ROS Measurement: Quantify intracellular H₂O₂ or O₂•⁻ levels using fluorescent probes like DCFDA or DHE.
-
Downstream Analysis: Assess the impact on downstream signaling pathways, such as the phosphorylation of p38 MAPK or ERK1/2, via Western blot.[8][12]
Protocol 3: In Vivo Diabetic Nephropathy Mouse Model
This protocol details the use of GKT136901 in a preclinical model of diabetic kidney disease.
-
Animal Model: Use 8-week-old male db/db mice, a model of type 2 diabetes, with their non-diabetic db/m littermates as controls.[14]
-
Grouping and Treatment: Divide the animals into groups: untreated db/m, GKT136901-treated db/m, untreated db/db, and GKT136901-treated db/db. Administer GKT136901 mixed in chow at doses of 30 mg/kg/day (low dose) and 90 mg/kg/day (high dose).[14]
-
Study Duration: Continue the treatment for a period of 16 weeks.[14]
-
Endpoint Analysis:
-
Metabolic Parameters: Monitor blood glucose and body weight.
-
Renal Function: Measure urinary albumin excretion to assess nephropathy.
-
Oxidative Stress: Quantify systemic and renal oxidative stress by measuring thiobarbituric acid-reacting substances (TBARS) in plasma and urine.[14]
-
Histology: Perform histological analysis of kidney sections to evaluate structural changes like mesangial expansion and glomerulosclerosis.
-
Molecular Analysis: Use Western blotting or RT-PCR to measure the expression and/or phosphorylation of key proteins like NOX4 and ERK1/2 in kidney tissue.[14]
-
Visualization of Pathways and Workflows
Graphviz diagrams are provided to illustrate key concepts related to GKT136901 and NOX4.
Caption: GKT136901 selectively inhibits NOX1 and NOX4 with high potency.
Caption: NOX4 signaling in diabetic nephropathy and the point of inhibition by GKT136901.
Caption: Standard experimental workflow for an in vivo study using GKT136901.
Conclusion
This compound is a well-characterized and potent dual inhibitor of NOX1 and NOX4.[1][8][11] Its utility as a chemical probe is underscored by its oral bioavailability, demonstrated in vivo efficacy, and its relatively high selectivity over other NOX isoforms like NOX2.[1][14] While its dual specificity for NOX1 and NOX4 requires careful interpretation of results in tissues where both are expressed, it remains a cornerstone tool for researchers investigating the roles of these enzymes in health and disease. The additional peroxynitrite-scavenging activity of GKT136901 is another pharmacological feature that should be considered during experimental design and data interpretation.[10] Through the application of rigorous experimental protocols as outlined in this guide, GKT136901 will continue to facilitate significant discoveries in the field of redox biology and drug development.
References
- 1. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NOX4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Design, synthesis, and biological evaluation of inhibitors of the NADPH oxidase, Nox4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nox4 as a novel therapeutic target for diabetic vascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromone Derivatives as a Novel NOX4 Inhibitor: Design, Synthesis, and Regulation of ROS in Renal Fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NOX Inhibitor IV, GKT136901 - CAS 955272-06-7 - Calbiochem | 534032 [merckmillipore.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite. | Semantic Scholar [semanticscholar.org]
- 10. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
GKT136901 Hydrochloride: An In-Depth Technical Guide on Its Interaction with Downstream Effectors of NOX4
For Researchers, Scientists, and Drug Development Professionals
Introduction
GKT136901 hydrochloride is a potent, orally bioavailable small molecule inhibitor of NADPH oxidase (NOX) enzymes, with dual specificity for NOX1 and NOX4.[1] These enzymes are critical mediators of cellular redox signaling, and their dysregulation is implicated in a range of pathologies, including diabetic complications, fibrosis, and cardiovascular diseases. This technical guide provides a comprehensive overview of the interaction of GKT136901 with the downstream signaling pathways of NOX4, a key isoform in the pathophysiology of many of these conditions. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of GKT136901 and its therapeutic potential.
Mechanism of Action
GKT136901 is a member of the pyrazolopyridine dione (B5365651) chemical series and acts as a direct inhibitor of NOX1 and NOX4.[1] By targeting these enzymes, GKT136901 effectively reduces the production of reactive oxygen species (ROS), primarily hydrogen peroxide (H₂O₂) in the case of NOX4, which are key signaling molecules that activate a cascade of downstream effectors.
Data Presentation: Quantitative Analysis of GKT136901 Inhibition
The inhibitory activity of GKT136901 on NOX isoforms has been quantified in cell-free assays. The following table summarizes the key inhibitory constants (Ki) for GKT136901 against human NOX1, NOX2, and NOX4.
| Target Enzyme | Inhibitory Constant (Ki) | Reference |
| NOX1 | 160 ± 10 nM | [1] |
| NOX2 | 1530 ± 90 nM | [1] |
| NOX4 | 165 nM | [2] |
Interaction with Downstream Signaling Pathways of NOX4
NOX4-generated ROS act as second messengers, modulating the activity of several key signaling pathways involved in cellular processes such as proliferation, inflammation, and fibrosis. GKT136901, by inhibiting NOX4, has been shown to attenuate the activation of these downstream pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK family of kinases, including ERK1/2 and p38 MAPK, are crucial transducers of extracellular signals to cellular responses.
-
ERK1/2 Pathway: In a mouse model of type 2 diabetes, treatment with GKT136901 was found to reduce the phosphorylation of ERK1/2 in the kidney.[3] This suggests that GKT136901 can attenuate the pro-fibrotic and pro-inflammatory signals mediated by the ERK1/2 pathway.
-
p38 MAPK Pathway: In cultured mouse proximal tubule cells, GKT136901 (at a concentration of 10 μM) was shown to abolish the activation of p38 MAP kinase induced by high glucose.[2] This finding points to the potential of GKT136901 in mitigating cellular stress responses in diabetic nephropathy.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. While direct quantitative data on the effect of GKT136901 on this pathway is limited, the known link between NOX4-derived ROS and the activation of Akt suggests that GKT136901 may exert an inhibitory effect on this signaling cascade. Further research is warranted to quantify the impact of GKT136901 on the phosphorylation status of Akt and mTOR.
NF-κB Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of GKT136901 and its effects on NOX4 downstream signaling.
Measurement of Reactive Oxygen Species (ROS) Production
Amplex® Red Hydrogen Peroxide/Peroxidase Assay
This assay is commonly used to measure the release of H₂O₂ from cells or in cell-free systems.
Principle: In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent resorufin. The fluorescence is measured to quantify the amount of H₂O₂ produced.[4]
Protocol:
-
Reagent Preparation:
-
Standard Curve:
-
Prepare a series of H₂O₂ standards (e.g., 0-5 µM final concentration) in 1X reaction buffer.[4]
-
-
Assay Procedure:
-
Add 50 µL of samples (cell lysates or supernatants) and standards to a 96-well microplate.
-
Prepare a working solution of Amplex® Red reagent and HRP in 1X reaction buffer.[4]
-
Add 50 µL of the Amplex® Red/HRP working solution to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.[4]
-
Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.[5]
-
Western Blot Analysis of Protein Phosphorylation
Western Blot for Phospho-ERK1/2, Phospho-Akt, and Phospho-mTOR
This technique is used to detect and quantify the levels of specific phosphorylated proteins in cell or tissue lysates.
Protocol:
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2, anti-phospho-Akt, or anti-phospho-mTOR) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.
-
Kinase Assay
p38 MAPK Kinase Assay
This assay measures the enzymatic activity of p38 MAPK.
Principle: Immunoprecipitated p38 MAPK is incubated with a specific substrate (e.g., ATF-2) and ATP. The phosphorylation of the substrate is then detected, typically by Western blotting with a phospho-specific antibody.
Protocol:
-
Immunoprecipitation:
-
Lyse cells and immunoprecipitate p38 MAPK using a specific antibody conjugated to agarose (B213101) beads.
-
-
Kinase Reaction:
-
Wash the immunoprecipitated beads to remove non-specific binding.
-
Resuspend the beads in a kinase buffer containing ATP and a recombinant substrate (e.g., GST-ATF-2).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection:
-
Stop the reaction by adding SDS sample buffer.
-
Boil the samples to elute the proteins from the beads.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the phosphorylated substrate (e.g., anti-phospho-ATF-2).
-
NF-κB Activation Assays
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.
Protocol:
-
Cell Culture and Treatment:
-
Grow adherent cells on coverslips or in chamber slides.
-
Treat the cells with the desired stimuli in the presence or absence of GKT136901.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a buffer containing a detergent like Triton X-100 or saponin.[6]
-
-
Immunostaining:
-
Nuclear Staining and Mounting:
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with NF-κB binding sites. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring its enzymatic activity.[7]
Protocol:
-
Cell Transfection:
-
Transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Cell Treatment:
-
Treat the transfected cells with stimuli and/or GKT136901.
-
-
Cell Lysis:
-
Lyse the cells using a passive lysis buffer.
-
-
Luciferase Assay:
-
Measure the firefly luciferase activity in the cell lysates using a luminometer and a luciferase assay reagent.
-
Measure the Renilla luciferase activity for normalization.
-
Calculate the relative NF-κB activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.
-
Visualizations: Signaling Pathways and Experimental Workflows
// Nodes GKT136901 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; NOX4 [label="NOX4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="ROS (H₂O₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathways", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; p38 [label="p38 MAPK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt/mTOR Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Responses [label="Cellular Responses\n(Fibrosis, Inflammation, Proliferation)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded];
// Edges GKT136901 -> NOX4 [label="Inhibits", arrowhead=tee, color="#EA4335"]; NOX4 -> ROS [label="Produces"]; ROS -> MAPK; MAPK -> ERK; MAPK -> p38; ROS -> PI3K_Akt; ROS -> NFkB; ERK -> Cellular_Responses; p38 -> Cellular_Responses; PI3K_Akt -> Cellular_Responses; NFkB -> Cellular_Responses; } END_DOT Caption: NOX4 signaling pathways and the inhibitory action of GKT136901.
// Nodes start [label="Cell/Tissue Lysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; protein_quant [label="Protein Quantification", fillcolor="#F1F3F4", fontcolor="#202124"]; sds_page [label="SDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transfer [label="Protein Transfer (PVDF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; blocking [label="Blocking", fillcolor="#FBBC05", fontcolor="#202124"]; primary_ab [label="Primary Antibody Incubation\n(e.g., anti-phospho-ERK)", fillcolor="#FBBC05", fontcolor="#202124"]; secondary_ab [label="Secondary Antibody Incubation (HRP)", fillcolor="#FBBC05", fontcolor="#202124"]; detection [label="Chemiluminescent Detection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Data Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> protein_quant; protein_quant -> sds_page; sds_page -> transfer; transfer -> blocking; blocking -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detection; detection -> analysis; } END_DOT Caption: A typical workflow for Western blot analysis.
// Nodes start [label="Prepare Samples & Standards", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; plate_loading [label="Load Samples & Standards\ninto 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent_prep [label="Prepare Amplex Red/HRP\nWorking Solution", fillcolor="#FBBC05", fontcolor="#202124"]; reagent_add [label="Add Working Solution to Wells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation [label="Incubate at RT (30 min)\nProtected from Light", fillcolor="#FBBC05", fontcolor="#202124"]; measurement [label="Measure Fluorescence\n(Ex: 540 nm, Em: 590 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Data Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> plate_loading; reagent_prep -> reagent_add; plate_loading -> reagent_add; reagent_add -> incubation; incubation -> measurement; measurement -> analysis; } END_DOT Caption: Experimental workflow for the Amplex Red ROS assay.
Clinical Perspective
GKT136901 and its close analog, GKT137831 (Setanaxib), have been evaluated in clinical trials for various conditions, including diabetic nephropathy. A phase 2 clinical trial was initiated to evaluate the efficacy and safety of GKT137831 in adults with type 1 diabetes and persistently elevated urinary albumin excretion.[8] While this particular trial in diabetic nephropathy did not meet its primary endpoint of reduction in albuminuria, setanaxib has shown promising results in other fibrotic and inflammatory diseases.[9] Further clinical investigation is ongoing to fully elucidate the therapeutic potential of NOX1/4 inhibition in various human diseases.[9][10]
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate that targets the core of oxidative stress-related pathologies by inhibiting NOX1 and NOX4. Its ability to modulate key downstream signaling pathways, including the MAPK cascades, highlights its potential to interfere with disease progression in a variety of preclinical models. The experimental protocols and data presented in this guide are intended to facilitate further research into the mechanism of action and therapeutic applications of GKT136901 and other NOX inhibitors. As our understanding of the intricate roles of NOX enzymes in health and disease continues to grow, targeted inhibitors like GKT136901 will be instrumental in developing novel therapeutic strategies for a range of unmet medical needs.
References
- 1. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol Library | Collaborate and Share [develop.protocols.opentrons.com]
- 6. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 8. A physician-initiated double-blind, randomised, placebo-controlled, phase 2 study evaluating the efficacy and safety of inhibition of NADPH oxidase with the first-in-class Nox-1/4 inhibitor, GKT137831, in adults with type 1 diabetes and persistently elevated urinary albumin excretion: Protocol and statistical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Setanaxib - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
GKT136901 Hydrochloride: A Dual NOX1/4 Inhibitor with Potent Peroxynitrite Scavenging Activity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GKT136901 hydrochloride, a pyrazolopyridine dione (B5365651) derivative, is a well-established dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4. Beyond its enzymatic inhibition, compelling evidence demonstrates that GKT136901 is also a potent and selective direct scavenger of peroxynitrite (ONOO⁻), a highly reactive nitrogen species implicated in the pathophysiology of numerous diseases. This technical guide provides a comprehensive overview of the peroxynitrite scavenging activity of GKT136901, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of GKT136901 in conditions associated with nitroxidative stress.
Introduction
Peroxynitrite is a potent cytotoxic oxidant formed from the near-diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) (•O₂⁻). It plays a significant role in cellular damage through the oxidation and nitration of biomolecules, contributing to the pathology of neurodegenerative diseases, diabetic complications, and cardiovascular disorders.[1][2] GKT136901 is a first-in-class, orally bioavailable inhibitor of NOX1 and NOX4, enzymes that are significant sources of cellular superoxide.[3][4] Notably, research has unveiled an additional pharmacological property of GKT136901: its ability to directly and selectively scavenge peroxynitrite, independent of its NOX inhibitory action.[1][2] This dual mechanism of action—reducing the formation of a key peroxynitrite precursor and directly neutralizing existing peroxynitrite—positions GKT136901 as a promising therapeutic candidate for diseases driven by nitroxidative stress.
Quantitative Data on Peroxynitrite Scavenging and Related Activities
The peroxynitrite scavenging and protective effects of GKT136901 have been quantified in various in vitro and cell-based assays. The following tables summarize the key findings.
Table 1: In Vitro Peroxynitrite Scavenging Activity of GKT136901
| Assay | Peroxynitrite Source | Detection Method | GKT136901 Concentration | Observed Effect | Reference |
| Dihydrorhodamine 123 (DHR 123) Oxidation Assay | SIN-1 (50 µM) | Fluorescence | Submicromolar | Concentration-dependent inhibition of DHR 123 oxidation | [1] |
| L-012 Chemiluminescence Assay | Authentic Peroxynitrite | Luminescence | Submicromolar | Concentration-dependent inhibition of L-012 oxidation | [1] |
| α-Synuclein Nitration Assay | Authentic Peroxynitrite | Western Blot | Submicromolar | Prevention of tyrosine nitration and di-tyrosine-dependent dimerization | [1][2] |
Table 2: Cellular Protective Effects of GKT136901 Against Peroxynitrite-Mediated Damage
| Cell Model | Peroxynitrite Source | Endpoint Measured | GKT136901 Concentration | Observed Effect | Reference |
| Human Neuronal Cells (LUHMES) | Authentic Peroxynitrite | Intracellular Reduced Glutathione (B108866) (GSH) Levels | Not specified | Prevention of GSH depletion | [1][2] |
| Human Neuronal Cells (LUHMES) | Authentic Peroxynitrite | Neurite Degeneration | Not specified | Prevention of neurite degeneration | [1][2] |
Note: While concentration-dependent effects have been demonstrated, a specific IC50 value for the direct peroxynitrite scavenging activity of GKT136901 has not been explicitly reported in the reviewed literature.
Signaling Pathways and Mechanisms of Action
GKT136901 exerts its protective effects against nitroxidative stress through a dual mechanism. Firstly, as a NOX1/4 inhibitor, it reduces the production of superoxide, a key precursor for peroxynitrite formation. Secondly, it directly scavenges peroxynitrite, preventing it from damaging cellular components.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the peroxynitrite scavenging activity of GKT136901.
In Vitro Peroxynitrite Scavenging Assay using Dihydrorhodamine 123 (DHR 123)
This assay measures the ability of GKT136901 to inhibit the oxidation of the fluorescent probe DHR 123 by peroxynitrite.
Experimental Workflow:
Protocol:
-
Reagents and Materials:
-
This compound
-
SIN-1 (3-(4-morpholinyl)sydnonimine hydrochloride)
-
Dihydrorhodamine 123 (DHR 123)
-
Potassium phosphate (B84403) buffer (10 mM, pH 7.4)
-
96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a stock solution of GKT136901 in a suitable solvent (e.g., DMSO) and make serial dilutions in potassium phosphate buffer.
-
In a 96-well plate, add the GKT136901 dilutions to the respective wells.
-
Add SIN-1 (final concentration, e.g., 50 µM) to the wells containing GKT136901 and to control wells (without GKT136901).
-
Incubate the plate for a short period (e.g., 3 minutes) at 37°C to allow for the generation of peroxynitrite and its interaction with GKT136901.
-
Add DHR 123 (final concentration, e.g., 5 µM) to all wells.
-
Incubate the plate for a further period (e.g., 15 minutes) at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Calculate the percentage inhibition of DHR 123 oxidation by GKT136901 compared to the control.
-
Inhibition of Peroxynitrite-Mediated α-Synuclein Tyrosine Nitration
This assay assesses the ability of GKT136901 to prevent the nitration of tyrosine residues on α-synuclein, a key pathological modification in neurodegenerative diseases.
Experimental Workflow:
Protocol:
-
Reagents and Materials:
-
Recombinant human α-synuclein
-
This compound
-
Authentic peroxynitrite
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE gels and buffers
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-nitrotyrosine and anti-α-synuclein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
-
-
Procedure:
-
In a microcentrifuge tube, incubate recombinant α-synuclein with varying concentrations of GKT136901 in PBS for a short duration at room temperature.
-
Add a defined concentration of authentic peroxynitrite to the reaction mixture and incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Quench the reaction by adding SDS-PAGE sample loading buffer.
-
Boil the samples and load them onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against nitrotyrosine overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total α-synuclein to confirm equal protein loading.
-
Quantify the band intensities to determine the relative levels of nitrated α-synuclein.
-
Protection of Neuronal Cells from Peroxynitrite-Induced Damage
This cell-based assay evaluates the ability of GKT136901 to protect neurons from the cytotoxic effects of peroxynitrite, such as depletion of intracellular glutathione and neurite degeneration.
Experimental Workflow:
Protocol:
-
Reagents and Materials:
-
Human neuronal cell line (e.g., LUHMES)
-
Cell culture medium and supplements
-
This compound
-
Authentic peroxynitrite
-
Reagents for glutathione quantification (e.g., ThiolTracker™ Violet or DTNB)
-
Microscope with imaging capabilities
-
-
Procedure:
-
Plate and differentiate neuronal cells according to standard protocols.
-
Pre-treat the differentiated neurons with various concentrations of GKT136901 for a specified period (e.g., 30 minutes).
-
Expose the cells to a cytotoxic concentration of authentic peroxynitrite. Include a vehicle-treated control group.
-
Incubate for a duration relevant to the endpoint being measured (e.g., 1 hour for glutathione, 24 hours for neurite morphology).
-
For Glutathione Measurement:
-
Lyse the cells and measure the levels of reduced glutathione using a commercially available kit or a standard DTNB assay.
-
-
For Neurite Morphology Assessment:
-
Fix the cells and perform immunocytochemistry for a neuronal marker (e.g., β-III tubulin).
-
Capture images using a microscope and quantify neurite length and branching using image analysis software.
-
-
Analyze the data to determine the protective effect of GKT136901 against peroxynitrite-induced damage.
-
Conclusion
This compound possesses a dual mechanism of action that makes it a compelling candidate for the treatment of diseases associated with nitroxidative stress. In addition to its established role as a NOX1/4 inhibitor, it is a potent and selective direct scavenger of peroxynitrite. The experimental evidence summarized in this guide demonstrates its ability to mitigate peroxynitrite-mediated damage in both in vitro and cellular systems. The detailed protocols provided herein offer a foundation for further investigation into the therapeutic applications of GKT136901 and other peroxynitrite-scavenging compounds.
References
GKT136901 Hydrochloride: A Technical Guide to its Impact on Mitochondrial Reactive Oxygen Species (ROS) Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
GKT136901 hydrochloride, a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, has emerged as a significant pharmacological tool for investigating the roles of these enzymes in cellular signaling and disease pathogenesis. Notably, NOX4 is localized to mitochondria and is implicated as a key source of mitochondrial reactive oxygen species (ROS), which are critical mediators of mitochondrial dysfunction and cellular damage in a range of pathologies. This technical guide provides an in-depth overview of GKT136901's mechanism of action, its specific impact on mitochondrial ROS production, and detailed experimental protocols for assessing its effects. This document is intended to serve as a comprehensive resource for researchers in drug discovery and development exploring the therapeutic potential of NOX inhibition.
Introduction: The Role of NOX4 in Mitochondrial ROS Production
Reactive oxygen species (ROS) are essential signaling molecules involved in various physiological processes. However, their overproduction leads to oxidative stress, a condition implicated in numerous diseases, including cardiovascular, fibrotic, and neurodegenerative disorders. The NADPH oxidase (NOX) family of enzymes are primary sources of regulated ROS production. Among the seven isoforms, NOX4 is constitutively active and predominantly generates hydrogen peroxide (H₂O₂).
Recent evidence has established the localization of NOX4 to the inner mitochondrial membrane, positioning it as a direct contributor to the mitochondrial ROS pool, independent of the electron transport chain (ETC). This localized production of ROS by mitochondrial NOX4 can lead to a vicious cycle of oxidative stress, causing damage to mitochondrial DNA (mtDNA), proteins, and lipids, ultimately impairing mitochondrial function and triggering apoptotic pathways.
This compound: A Dual NOX1/NOX4 Inhibitor
GKT136901 is a pyrazolopyridine dione (B5365651) derivative that acts as a competitive inhibitor of NOX1 and NOX4. It exhibits high selectivity for these isoforms over other NOX enzymes, such as NOX2. Its successor, GKT137831 (also known as setanaxib), shares a similar inhibitory profile and has advanced into clinical trials for various indications, including diabetic nephropathy and idiopathic pulmonary fibrosis.[1][2]
Mechanism of Action
GKT136901 directly targets the catalytic subunit of NOX1 and NOX4, preventing the transfer of electrons from NADPH to molecular oxygen, thereby inhibiting the production of superoxide (B77818) and subsequently H₂O₂. This direct inhibition of NOX4 activity within the mitochondria is a key mechanism by which GKT136901 reduces mitochondrial ROS levels.
Quantitative Data on GKT136901 Inhibition
The following tables summarize the quantitative data on the inhibitory activity of GKT136901 and its impact on ROS production from various preclinical studies.
| Table 1: Inhibitory Activity of GKT136901 against NOX Isoforms | |
| NOX Isoform | Ki (nM) |
| NOX1 | 160 ± 10 |
| NOX4 | 16 ± 5 |
| NOX2 | 1530 ± 90 |
| Xanthine Oxidase | >100,000 |
Data compiled from cell-free assays using membranes from cells overexpressing specific NOX isoforms.[3][4]
| Table 2: Effect of GKT136901/GKT137831 on Mitochondrial ROS in Preclinical Models | |
| Model System | Treatment and Concentration |
| Hypoxic HK-2 cells (human kidney) | GKT137831 |
| Alcohol-fed mice (liver) | GKT137831 (30mg/kg/d) |
| Doxorubicin-treated neonatal rat cardiomyocytes | GKT137831 |
| Aged Apoe-/- mouse vascular smooth muscle cells | GKT136901 |
| Cardiomyocyte mitochondria from wild-type and Nox4-/- mice | GKT136901 (1 and 10 µM) |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in NOX4-mediated mitochondrial ROS production and the inhibitory effect of GKT136901.
References
- 1. Setanaxib - Wikipedia [en.wikipedia.org]
- 2. A physician-initiated double-blind, randomised, placebo-controlled, phase 2 study evaluating the efficacy and safety of inhibition of NADPH oxidase with the first-in-class Nox-1/4 inhibitor, GKT137831, in adults with type 1 diabetes and persistently elevated urinary albumin excretion: Protocol and statistical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: GKT136901 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Product Information
-
Product Name: GKT136901 hydrochloride
-
Mechanism of Action: GKT136901 is a potent and selective dual inhibitor of NADPH oxidase (NOX) isoforms NOX1 and NOX4.[1][2] The NADPH oxidase family of enzymes is responsible for the dedicated production of reactive oxygen species (ROS).[1][3] By inhibiting NOX1 and NOX4, GKT136901 reduces the production of ROS, which are implicated in various signaling pathways and pathological processes such as diabetic nephropathy, inflammation, and fibrosis.[4][5]
Solubility Data
The solubility of this compound in commonly used laboratory solvents is summarized below. It is crucial to use a freshly opened solvent, particularly for DMSO, to ensure optimal dissolution.[4][6]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Conditions |
| DMSO | ≥ 20.8 | ≥ 51.6 | N/A |
| Water | 4 | 9.92 | Requires sonication and heating to 60°C |
Molecular Weight: 402.87 g/mol
Experimental Protocols
3.1. Preparation of a DMSO Stock Solution (10 mM)
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous/newly opened
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) Mass (mg) = 0.010 mol/L * 0.001 L * 402.87 g/mol = 4.03 mg
-
Weigh the compound: Carefully weigh out 4.03 mg of this compound and place it into a sterile vial.
-
Add solvent: Add 1 mL of high-quality DMSO to the vial.
-
Dissolve: Cap the vial securely and vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be applied if precipitation is observed.[4]
-
Storage: Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4][6]
3.2. Preparation of an Aqueous Working Solution (e.g., 100 µM)
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer for in vitro experiments.
Materials:
-
10 mM this compound DMSO stock solution (from Protocol 3.1)
-
Desired aqueous buffer (e.g., Phosphate-Buffered Saline, cell culture medium)
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Determine dilution factor: To prepare a 100 µM working solution from a 10 mM stock, a 1:100 dilution is required.
-
Dilution: For 1 mL of final working solution, add 10 µL of the 10 mM DMSO stock solution to 990 µL of the pre-warmed aqueous buffer.
-
Mix: Gently mix by pipetting or inverting the tube. Avoid vigorous vortexing to prevent protein denaturation if using cell culture medium.
-
Final DMSO Concentration: Note that the final concentration of DMSO in this example is 1%. Ensure this concentration is compatible with your experimental system and include a vehicle control (1% DMSO in buffer) in your experiments.
-
Use Immediately: It is recommended to prepare aqueous working solutions fresh for each experiment. If using water as the primary solvent for a stock solution, it must be sterilized by filtration through a 0.22 µm filter before use.[4]
Visualization of Pathways and Workflows
4.1. Signaling Pathway of GKT136901 Action
GKT136901 inhibits NOX1 and NOX4, which are key enzymes in the production of Reactive Oxygen Species (ROS). This inhibition modulates downstream signaling cascades, such as the ERK1/2 pathway, which are involved in cellular processes like fibrosis and inflammation.[5]
Caption: GKT136901 inhibits NOX1/4, blocking ROS production.
4.2. Experimental Workflow for Solution Preparation
The following diagram outlines the standard procedure for preparing stock and final working solutions of this compound.
Caption: Workflow for preparing this compound solutions.
References
- 1. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Nox-Mediated Oxidation in the Regulation of Cytoskeletal Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
recommended working concentration of GKT136901 for in vitro studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of GKT136901 in in vitro experimental settings. GKT136901 is a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, and it also functions as a selective scavenger of peroxynitrite.[1][2][3] This document outlines recommended working concentrations, detailed protocols for key assays, and visual representations of the associated signaling pathways.
Recommended Working Concentrations
The optimal working concentration of GKT136901 is cell-type and assay-dependent. Based on published literature, effective concentrations typically range from the submicromolar to low micromolar level. For initial experiments, a concentration of 1-10 µM is recommended. A dose-response experiment is always advised to determine the optimal concentration for your specific in vitro model.
| Application | Cell Type | Concentration | Outcome | Reference |
| Inhibition of ROS Production | Mouse Proximal Tubular (MPT) Cells | 10 µM | Attenuated high-glucose-induced superoxide (B77818) and H₂O₂ generation. | [2][4] |
| Inhibition of p38 MAPK Activation | Mouse Proximal Tubular (MPT) Cells | 10 µM | Abolished high-glucose-induced p38 MAPK activation. | [2] |
| Attenuation of Oxidative Stress | Human Brain Microvascular Endothelial Cells (HBMECs) | 10 µM | Attenuated methamphetamine-induced oxidative stress. | [2] |
| Protection against BBB Dysfunction | Human Brain Microvascular Endothelial Cells (HBMECs) | 10 µM | Protected against methamphetamine-induced blood-brain barrier dysfunction. | [2] |
| Inhibition of Cell Migration & Tube Formation | Mouse Lung Endothelial Cells (MLEC) | Not specified | Inhibited endothelial cell migration and tube formation. | [5] |
| Peroxynitrite Scavenging | Human Neuronal Cell Model | Submicromolar | Prevented peroxynitrite-induced depletion of reduced glutathione (B108866) and neurite degeneration. | [1][3][6] |
Note: GKT136901 exhibits high affinity for NOX1 and NOX4 with Ki values of approximately 160 nM and 16 nM, respectively, in cell-free assays.[7] It has a tenfold lower potency for NOX2 (Ki = 1530 nM).[5]
Experimental Protocols
Here are detailed protocols for key in vitro experiments involving GKT136901.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is a general guideline for measuring ROS production in cultured cells using a fluorescent probe.
Materials:
-
GKT136901
-
Cell culture medium
-
Phosphate Buffered Saline (PBS)
-
ROS-sensitive fluorescent probe (e.g., DCFDA, DHE)
-
Cells of interest
-
Stimulus for ROS production (e.g., high glucose, angiotensin II)
-
96-well black, clear-bottom plate
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Treatment:
-
The following day, remove the culture medium and wash the cells once with warm PBS.
-
Pre-incubate the cells with GKT136901 at various concentrations (e.g., 0.1, 1, 10 µM) in serum-free medium for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
-
ROS Probe Loading:
-
Remove the medium containing GKT136901 and add the ROS-sensitive fluorescent probe (e.g., 10 µM DCFDA) diluted in serum-free medium.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Stimulation:
-
Wash the cells once with warm PBS to remove excess probe.
-
Add the stimulus for ROS production (e.g., high glucose) in the presence of GKT136901 or vehicle control.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., 485 nm excitation and 535 nm emission for DCFDA).
-
Continue to take readings at regular intervals (e.g., every 15 minutes) for 1-2 hours.
-
Western Blotting for Signaling Pathway Analysis
This protocol describes how to assess the effect of GKT136901 on protein expression and phosphorylation status.
Materials:
-
GKT136901
-
Cells of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with GKT136901 and/or a stimulus as described in the ROS measurement protocol.
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and scrape them off the plate.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using appropriate software.
-
Signaling Pathways and Experimental Workflow
GKT136901 Mechanism of Action
GKT136901 primarily acts by inhibiting the production of reactive oxygen species (ROS) by NOX1 and NOX4. This inhibition can modulate downstream signaling pathways involved in cellular processes like inflammation, fibrosis, and cell proliferation.[7]
Caption: GKT136901 inhibits NOX1/4, reducing ROS and downstream signaling.
General Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for investigating the effects of GKT136901 in an in vitro setting.
Caption: Workflow for in vitro GKT136901 studies.
References
- 1. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GKT136901 Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of GKT136901 hydrochloride, a potent dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, in various mouse models. This document includes detailed experimental protocols, quantitative data summaries, and diagrams of relevant signaling pathways and workflows to facilitate the design and execution of preclinical studies.
Introduction
GKT136901 is a selective and orally active small molecule that inhibits NOX1 and NOX4, enzymes that are key sources of reactive oxygen species (ROS) implicated in a range of pathologies.[1][2] By targeting these sources of oxidative stress, GKT136901 has shown therapeutic potential in preclinical models of diabetic complications, fibrosis, and neurodegenerative diseases.[2][3][4] This document serves as a practical guide for the in vivo application of this compound in mice.
Mechanism of Action
GKT136901 is a potent, selective, and orally active inhibitor of NADPH oxidase 1 (NOX1) and NOX4, with Ki values of 160 nM and 165 nM, respectively.[5] It also functions as a selective and direct scavenger of peroxynitrite.[5] The inhibition of NOX1 and NOX4 by GKT136901 reduces the production of ROS, which in turn attenuates downstream signaling pathways involved in inflammation, fibrosis, and cellular damage. Key pathways modulated by GKT136901 include transforming growth factor-beta (TGF-β), extracellular signal-regulated kinase 1/2 (ERK1/2), and Akt/mTOR signaling.[3][6][7]
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in various mouse models.
Table 1: this compound Dosage and Administration in Mouse Models of Diabetic Nephropathy
| Mouse Model | Dosage | Administration Route | Duration | Key Findings |
| db/db mice (Type 2 Diabetes) | 30 mg/kg/day | In chow | 16 weeks | Reduced albuminuria and renal ERK1/2 phosphorylation.[5][8] |
| db/db mice (Type 2 Diabetes) | 90 mg/kg/day | In chow | 16 weeks | Reduced albuminuria and renal ERK1/2 phosphorylation.[5][8] |
Table 2: this compound Dosage and Administration in Mouse Models of Fibrosis
| Mouse Model | Disease | Dosage | Administration Route | Duration | Key Findings |
| C57BL/6J mice | Liver Fibrosis (CCl4-induced) | Not specified for GKT136901, but a related NOX1/4 inhibitor (GKT137831) was used. | Not specified | Not specified | Attenuated liver fibrosis.[9][10] |
| Cardiac-specific hNox4 Transgenic Mice | Cardiac Fibrosis (Angiotensin II-induced) | Not specified for GKT136901, but a related NOX1/4 inhibitor (GKT137831) was used. | Not specified | Not specified | Attenuated cardiac remodeling.[6] |
| C57BL/6 mice | Lung Fibrosis (Bleomycin-induced) | Not specified for GKT136901, but a related NOX1/4 inhibitor (GKT137831) was used. | Not specified | Not specified | Mitigated the development of fibrosis.[11] |
Table 3: this compound Dosage and Administration in Mouse Models of Neurological Disorders
| Mouse Model | Disease Model | Dosage | Administration Route | Duration | Key Findings |
| C57BL/6 mice | Parkinson's Disease (alpha-synuclein preformed fibrils) | Not specified for GKT136901, but a NOX1/2/4 inhibitor was used. | Oral | Not specified | Alleviated motor deficits and reduced protein aggregation.[1][12] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound by Oral Gavage
This protocol describes the preparation of a this compound solution for oral administration to mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal feeding needles (20-22 gauge, 1.5-inch with a rounded tip)
-
1 mL syringes
Preparation of Dosing Solution (example for a 2.5 mg/mL solution):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.[5]
-
Vortex the mixture until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and vortex thoroughly.[5]
-
Add 450 µL of saline to the tube and vortex until a clear, homogeneous solution is formed.[5]
-
The final concentrations of the vehicle components are 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
Oral Gavage Administration:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).[13]
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[14]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth.[14]
-
Insert the feeding needle into the mouth, advancing it gently along the esophagus into the stomach. Do not force the needle.[13]
-
Administer the prepared this compound solution slowly over 2-3 seconds.[15]
-
Gently withdraw the needle.
-
Monitor the animal for any signs of distress post-administration.
Protocol 2: Administration of this compound in Chow
This protocol outlines the method for incorporating this compound into rodent chow for chronic administration.
Materials:
-
This compound
-
Standard rodent chow
-
Food mixer
-
Drying oven
Procedure:
-
Calculate the total amount of this compound required based on the desired daily dose (e.g., 30 mg/kg/day), the average daily food consumption of the mice, and the total amount of chow to be prepared.
-
Dissolve the calculated amount of this compound in a minimal amount of a suitable solvent (e.g., water or ethanol) to ensure even distribution.
-
In a food mixer, gradually add the GKT136901 solution to the powdered or pelleted standard rodent chow.
-
Mix thoroughly to ensure a homogenous distribution of the compound throughout the chow.
-
If a solvent was used, spread the medicated chow on a tray and allow it to air-dry in a fume hood or a drying oven at a low temperature to evaporate the solvent completely.
-
Store the medicated chow in a cool, dry, and dark place.
-
Provide the medicated chow to the mice ad libitum. Monitor food intake to ensure accurate dosing.
Signaling Pathway and Experimental Workflow Diagrams
Caption: GKT136901 inhibits NOX1/4, reducing ROS and downstream pro-fibrotic signaling.
Caption: General experimental workflow for in vivo studies with GKT136901.
References
- 1. mdpi.com [mdpi.com]
- 2. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite. | Semantic Scholar [semanticscholar.org]
- 3. NADPH Oxidase Inhibition in Fibrotic Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NADPH oxidase 4 induces cardiac fibrosis and hypertrophy through activating Akt/mTOR and NFκB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the ROS-EGFR Pathway Mediates the Protective Action of Nox1/4 Inhibitor GKT137831 against Hypertensive Cardiac Hypertrophy via Suppressing Cardiac Inflammation and Activation of Akt and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deficiency of NOX1 or NOX4 Prevents Liver Inflammation and Fibrosis in Mice through Inhibition of Hepatic Stellate Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Role of NADPH Oxidases (NOXs) in Liver Fibrosis and the Activation of Myofibroblasts [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. A Novel NOX Inhibitor Alleviates Parkinson's Disease Pathology in PFF-Injected Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. research.fsu.edu [research.fsu.edu]
- 15. benchchem.com [benchchem.com]
Application Note: Preparation of GKT136901 Hydrochloride Stock Solutions for Cell Culture Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract
GKT136901 is a potent and selective dual inhibitor of NADPH oxidase isoforms NOX1 and NOX4, with Ki values of 160 nM and 165 nM, respectively.[1][2][3] It is a valuable tool for investigating the roles of NOX-derived reactive oxygen species (ROS) in various pathological processes, including diabetic nephropathy, neurodegeneration, and inflammation.[1][2] Accurate and consistent preparation of GKT136901 hydrochloride stock solutions is critical for obtaining reproducible results in cell-based assays. This document provides detailed protocols for the preparation, storage, and use of this compound in a cell culture setting.
Physicochemical Properties
A summary of the key physicochemical properties of GKT136901 and its hydrochloride salt is presented below. Note that calculations for stock solutions should be based on the molecular weight of the specific form (hydrochloride or free base) being used. This protocol focuses on the hydrochloride salt.
| Property | This compound | GKT136901 (Free Base) |
| CAS Number | 1254507-01-1[2] | 955272-06-7[1][4][5] |
| Molecular Formula | C₁₉H₁₆Cl₂N₄O₂[2] | C₁₉H₁₅ClN₄O₂[1][4][5] |
| Molecular Weight | 403.26 g/mol [2] | 366.80 g/mol [1][5] |
| Appearance | Light yellow to light brown solid[2] | Off-white to light brown solid[1] |
| Solubility | DMSO: ≥ 62.5 mg/mL (155 mM)[2]Water: 4 mg/mL (with sonication and heating)[2] | DMSO: 30 mg/mL[6]DMF: 25 mg/mL[6]Ethanol: 1 mg/mL[6] |
Mechanism of Action: NOX1/4 Inhibition
GKT136901 exerts its effects by directly inhibiting the enzymatic activity of NOX1 and NOX4, which are key sources of cellular ROS. These enzymes catalyze the transfer of electrons from NADPH to molecular oxygen, producing superoxide (B77818) (O₂⁻), which is then often rapidly converted to hydrogen peroxide (H₂O₂). By blocking this process, GKT136901 reduces oxidative stress and downstream signaling events implicated in disease pathophysiology.
Caption: Mechanism of GKT136901 action on NOX1/4 signaling.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)[7]
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Calibrated precision pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound.
-
Safety First: Don appropriate PPE before handling the compound and solvent.
-
Calculate Required Mass: Use the molecular weight of this compound (403.26 g/mol ) for calculations.
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 403.26 g/mol x 1000 mg/g
-
Mass (mg) = 4.03 mg
-
-
Weigh Compound: Carefully weigh out 4.03 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add Solvent: Add 1.0 mL of high-purity DMSO to the tube. Using newly opened DMSO is recommended as it is hygroscopic, and water absorption can impact solubility.[2]
-
Dissolve Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.[2]
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.
Protocol for Preparing Working Solutions
-
Determine Final Concentration: Decide on the final concentration required for your cell culture experiment. A common working concentration for GKT136901 is 10 µM.[1][2]
-
Dilute Stock Solution: Thaw one aliquot of the 10 mM stock solution. Perform a serial dilution in your complete cell culture medium to achieve the desired final concentration.
-
Example (1:1000 dilution for 10 µM): Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium to make 1 mL of 10 µM working solution.
-
-
Control DMSO Concentration: The final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.5% and ideally below 0.1%, as DMSO can have biological effects.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Apply to Cells: Mix the working solution gently and add it to your cells.
Experimental Workflow Overview
The general workflow for preparing and using this compound in cell culture is outlined below.
Caption: Standard workflow for preparing and using GKT136901 HCl.
Storage and Stability
Proper storage is essential to maintain the activity and integrity of this compound.
| Form | Storage Temperature | Stability Period | Notes |
| Solid Powder | -20°C[4][5][6] | ≥ 4 years[6] | Store in a dry, dark place. |
| DMSO Stock Solution | -20°C[1][2] | 1 month[1][2] | Recommended for short-term storage. |
| DMSO Stock Solution | -80°C[1][2] | 6 months[1][2] | Recommended for long-term storage. Avoid repeated freeze-thaw cycles. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medkoo.com [medkoo.com]
- 5. GKT136901 | CAS 955272-06-7 | NOX Inhibitor IV | AOBIOUS [aobious.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
GKT136901 Hydrochloride: Application Notes and Protocols for Primary Human Endothelial Cells
For Research Use Only.
Introduction
GKT136901 hydrochloride is a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, with Ki values of 160 nM and 165 nM, respectively.[1][2][3][4] It exhibits significantly less activity against NOX2 (Ki = 1530 nM) and minimal activity against xanthine (B1682287) oxidase.[5][6] The NADPH oxidase (NOX) family of enzymes are key producers of reactive oxygen species (ROS), which act as signaling molecules in various physiological and pathological processes. In endothelial cells, NOX1 and NOX4 are expressed and play crucial roles in processes such as cell migration, proliferation, and angiogenesis, often in response to growth factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[5][7][8][9] GKT136901 serves as a valuable tool for investigating the role of NOX1/4-mediated ROS signaling in primary human endothelial cells.
These application notes provide detailed protocols for the culture of primary human umbilical vein endothelial cells (HUVECs), treatment with this compound, and subsequent functional assays to assess its effects on endothelial cell biology.
Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Parameter | Value | Enzyme/Cell Type | Reference |
| Ki | 160 ± 10 nM | NOX1 | [10] |
| 1530 ± 90 nM | NOX2 | [10] | |
| 16 ± 5 nM | NOX4 | [10] | |
| Effective Concentration | 10 µM | Human Endothelial Cells (in vitro) | [5] |
| Treatment Time | 24 hours | Primary Human Brain Microvascular Endothelial Cells |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[6][11]
-
To prepare a 10 mM stock solution, dissolve 4.03 mg of this compound (MW: 403.26 g/mol ) in 1 mL of sterile DMSO.
-
Mix thoroughly by vortexing until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2][11]
Culture of Primary Human Umbilical Vein Endothelial Cells (HUVECs)
This protocol outlines the basic steps for culturing HUVECs.[1][12][13][14]
-
Flask Preparation:
-
Pre-coat tissue culture flasks with a suitable attachment factor, such as gelatin or fibronectin, according to the manufacturer's instructions.
-
Add the appropriate volume of Endothelial Cell Growth Medium to the flask (e.g., 15 mL for a T-75 flask) and pre-incubate at 37°C in a humidified 5% CO2 incubator.[13]
-
-
Thawing Cryopreserved HUVECs:
-
Rapidly thaw the vial of cryopreserved HUVECs in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed Endothelial Cell Growth Medium.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells.
-
Resuspend the cell pellet in fresh Endothelial Cell Growth Medium.
-
-
Seeding and Maintenance:
-
Seed the cells onto the prepared culture flasks at a recommended density (e.g., 2,500-5,000 cells/cm²).
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator.
-
Change the medium every 2-3 days.
-
Subculture the cells when they reach approximately 80% confluency.
-
Treatment of HUVECs with this compound
-
Culture HUVECs to the desired confluency for your specific assay.
-
Prepare the desired final concentration of GKT136901 by diluting the stock solution in fresh Endothelial Cell Growth Medium. A common working concentration is 10 µM.[5]
-
Include a vehicle control by adding an equivalent volume of DMSO to the medium.
-
Remove the existing medium from the cells and replace it with the medium containing GKT136901 or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours) at 37°C in a humidified 5% CO2 incubator.
Key Experimental Assays
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Seed HUVECs in a 96-well black, clear-bottom plate and culture overnight.
-
Treat the cells with GKT136901 (e.g., 10 µM) for the desired duration.
-
If applicable, add a stimulus to induce ROS production (e.g., VEGF).
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Load the cells with 10 µM DCF-DA in PBS and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Culture HUVECs in a 6-well plate until a confluent monolayer is formed.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing GKT136901 (e.g., 10 µM) or vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 8, 16, 24 hours).
-
Quantify the rate of cell migration by measuring the change in the wound area over time.
-
Thaw a basement membrane matrix (e.g., Matrigel) on ice.
-
Coat the wells of a 96-well plate with the basement membrane matrix and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in medium containing GKT136901 (e.g., 10 µM) or vehicle control.
-
Seed the HUVECs onto the solidified matrix.
-
Incubate for 6-18 hours at 37°C to allow for the formation of capillary-like structures.
-
Visualize and photograph the tube network using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length.
Visualizations
Signaling Pathway of GKT136901 Action in Endothelial Cells
Caption: GKT136901 inhibits NOX1/4, blocking ROS production and downstream signaling.
Experimental Workflow for GKT136901 Treatment of HUVECs
Caption: Workflow for treating HUVECs with GKT136901 and subsequent functional analysis.
References
- 1. A protocol for isolation and culture of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting Vascular NADPH Oxidase 1 Blocks Tumor Angiogenesis through a PPARα Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Nox proteins in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portal.fis.tum.de [portal.fis.tum.de]
- 10. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Primary Cultures of HUVECs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. 人脐静脉内皮细胞(HUVEC)培养实验方案 [sigmaaldrich.com]
- 14. resources.amsbio.com [resources.amsbio.com]
Application Notes and Protocols: Inhibition of Renal Fibrosis in a Unilateral Ureteral Obstruction (UUO) Model using GKT136901
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal fibrosis is the common final pathological outcome of chronic kidney disease (CKD), leading to a progressive loss of kidney function. The unilateral ureteral obstruction (UUO) model is a well-established and widely used in vivo model to induce renal fibrosis in a rapid and reproducible manner, mimicking key aspects of human obstructive nephropathy. This model is invaluable for investigating the molecular mechanisms underlying renal fibrosis and for the preclinical evaluation of potential anti-fibrotic therapies.
One of the key drivers of fibrosis is the excessive production of reactive oxygen species (ROS) by the NADPH oxidase (NOX) family of enzymes. Specifically, NOX1 and NOX4 have been implicated in the pathogenesis of renal fibrosis. GKT136901 is a potent and specific dual inhibitor of NOX1 and NOX4, making it a promising therapeutic candidate for combating fibrotic diseases. These application notes provide a comprehensive guide for utilizing GKT136901 to inhibit fibrosis in the UUO model.
Data Presentation
The following tables summarize the expected quantitative outcomes of GKT136901 treatment in a murine UUO model, based on findings from studies on NOX1/4 inhibition in renal fibrosis.
Table 1: Effect of GKT136901 on Renal Fibrosis Markers in the UUO Model
| Parameter | Sham | UUO + Vehicle | UUO + GKT136901 |
| Histological Fibrosis (% area) | < 1 | 15 - 25 | 5 - 10 |
| Collagen I (relative expression) | 1.0 | 8.0 - 12.0 | 2.0 - 4.0 |
| Fibronectin (relative expression) | 1.0 | 6.0 - 10.0 | 2.0 - 3.0 |
| α-SMA (relative expression) | 1.0 | 10.0 - 15.0 | 3.0 - 5.0 |
Table 2: Effect of GKT136901 on Renal Inflammatory Markers in the UUO Model
| Parameter | Sham | UUO + Vehicle | UUO + GKT136901 |
| F4/80+ Macrophages (cells/field) | 5 - 10 | 100 - 150 | 30 - 50 |
| CD68+ Macrophages (relative expression) | 1.0 | 8.0 - 12.0 | 2.0 - 4.0 |
| TNF-α (pg/mg protein) | 10 - 20 | 80 - 120 | 30 - 50 |
| MCP-1 (pg/mg protein) | 20 - 30 | 150 - 200 | 50 - 80 |
Table 3: Effect of GKT136901 on Renal Oxidative Stress Markers in the UUO Model
| Parameter | Sham | UUO + Vehicle | UUO + GKT136901 |
| NADPH Oxidase Activity (RLU/min/mg) | 100 - 200 | 800 - 1200 | 200 - 400 |
| 8-iso-PGF2α (pg/mg protein) | 5 - 10 | 40 - 60 | 15 - 25 |
| H2O2 Production (µM/mg protein) | 1 - 2 | 8 - 12 | 2 - 4 |
Experimental Protocols
I. Unilateral Ureteral Obstruction (UUO) Surgical Procedure
The UUO model is a widely used surgical procedure to induce renal fibrosis.[1][2] The procedure involves the complete ligation of one ureter, leading to obstructive nephropathy and subsequent fibrosis in the affected kidney.[1]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 silk)
-
Buprenorphine for analgesia
-
Heating pad
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Shave and disinfect the left flank area.
-
Make a small flank incision to expose the kidney.
-
Gently exteriorize the left kidney to identify the ureter.
-
Isolate the ureter and ligate it at two points using 4-0 silk suture.
-
Cut the ureter between the two ligatures to ensure complete obstruction.
-
Return the kidney to its original position.
-
Close the muscle layer and skin with sutures.
-
For sham-operated animals, perform the same procedure without ligating the ureter.
-
Administer buprenorphine for post-operative pain management.
-
Monitor the animals during recovery on a heating pad.
II. GKT136901 Administration
Materials:
-
GKT136901
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of GKT136901 in the vehicle at the desired concentration. A typical dose for a related compound, GKT137831, is in the range of 10-60 mg/kg body weight.[3][4]
-
Administer GKT136901 or vehicle to the mice via oral gavage once daily.
-
Begin treatment one day before the UUO surgery and continue for the duration of the experiment (typically 7 to 14 days).
III. Assessment of Renal Fibrosis
A. Histological Analysis:
-
At the end of the experiment, euthanize the mice and perfuse the kidneys with phosphate-buffered saline (PBS).
-
Fix one kidney in 4% paraformaldehyde for 24 hours.
-
Embed the kidney in paraffin (B1166041) and cut 4 µm sections.
-
Stain sections with Masson's trichrome or Picrosirius red to visualize collagen deposition and assess the extent of fibrosis.
-
Quantify the fibrotic area using image analysis software.
B. Immunohistochemistry:
-
Deparaffinize and rehydrate the kidney sections.
-
Perform antigen retrieval using citrate (B86180) buffer.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate the sections with primary antibodies against markers of fibrosis (e.g., Collagen I, Fibronectin, α-SMA) or inflammation (e.g., F4/80, CD68).
-
Incubate with the appropriate secondary antibody.
-
Develop the signal using a suitable substrate (e.g., DAB).
-
Counterstain with hematoxylin.
-
Quantify the positive staining area using image analysis software.
C. Western Blot Analysis:
-
Homogenize kidney tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against fibrosis-related proteins (e.g., Collagen I, Fibronectin, α-SMA, TGF-β1, p-Smad3).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: Experimental workflow for the UUO model with GKT136901 treatment.
Caption: Signaling pathway of renal fibrosis inhibited by GKT136901.
Caption: Logical relationship of GKT136901's anti-fibrotic action.
References
- 1. Pre-clinical evidence of a dual NADPH oxidase 1/4 inhibitor (setanaxib) in liver, kidney and lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted disruption of TGF-β1/Smad3 signaling protects against renal tubulointerstitial fibrosis induced by unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide Adenine Dinucleotide Phosphate Oxidase (NOX) in Experimental Liver Fibrosis: GKT137831 as a Novel Potential Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Measuring NOX4 Activity Following GKT136901 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the activity of the NADPH oxidase 4 (NOX4) enzyme following treatment with GKT136901, a potent dual inhibitor of NOX1 and NOX4.[1][2][3][4] These guidelines are intended to assist researchers in accurately quantifying the inhibitory effect of GKT136901 on NOX4-mediated reactive oxygen species (ROS) production.
Introduction to NOX4 and GKT136901
NADPH oxidase 4 (NOX4) is a member of the NOX family of enzymes, which are unique in that their sole function is to generate ROS.[5] Specifically, NOX4 primarily produces hydrogen peroxide (H₂O₂) and is implicated in a variety of cellular processes and pathological conditions, including fibrosis, inflammation, and diabetic complications.[5][6][7]
GKT136901 is a selective, orally available small molecule inhibitor that targets both NOX1 and NOX4 with high affinity, exhibiting Ki values of approximately 160 nM and 165 nM, respectively.[1][3][4] It functions as a reversible and noncompetitive inhibitor with respect to NADPH.[2][8][9] Notably, GKT136901 also possesses the ability to directly scavenge peroxynitrite, a reactive nitrogen species.[1][5][6][10] Therefore, when assessing its impact on NOX4, it is crucial to employ methods that directly measure the enzymatic production of ROS.
Signaling Pathway and Inhibitor Action
The following diagram illustrates the basic mechanism of NOX4-mediated H₂O₂ production and the inhibitory action of GKT136901.
Experimental Workflow Overview
A typical workflow for assessing the effect of GKT136901 on NOX4 activity involves several key stages, from sample preparation to data analysis and interpretation.
Detailed Experimental Protocols
Measuring NOX4 activity typically involves quantifying the rate of ROS production. Since H₂O₂ is the primary product of NOX4, assays that directly measure H₂O₂ are often preferred.
Protocol 1: Amplex® Red Hydrogen Peroxide/Peroxidase Assay
This is a highly sensitive and widely used fluorometric method for detecting H₂O₂. In the presence of horseradish peroxidase (HRP), Amplex Red reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent compound resorufin.
A. Materials and Reagents
-
Cells or tissues expressing NOX4
-
GKT136901 (and vehicle control, e.g., DMSO)
-
Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit (contains Amplex Red reagent, HRP, and H₂O₂ standard)
-
NADPH (substrate for NOX4)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
B. Experimental Procedure
-
Cell/Tissue Preparation:
-
Culture cells to desired confluency. Treat with various concentrations of GKT136901 or vehicle for the desired duration.
-
For tissues, homogenize in an appropriate buffer on ice.
-
-
Lysate Preparation:
-
Wash cells with cold PBS and lyse using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Alternatively, prepare membrane fractions through differential centrifugation for a more specific measurement of membrane-bound NOX activity.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA assay. This is crucial for normalizing the NOX4 activity.
-
-
Assay Reaction:
-
Prepare a master mix of the Amplex Red reaction buffer according to the kit manufacturer's instructions.
-
In each well of the 96-well plate, add 50 µL of cell lysate (containing 10-20 µg of total protein).
-
Add 50 µL of the Amplex Red/HRP working solution to each well.
-
To initiate the reaction, add NADPH to a final concentration of 100-200 µM.
-
-
Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of H₂O₂ production (slope of the kinetic curve).
-
Normalize the rate to the protein concentration (e.g., RFU/min/mg protein).
-
Calculate the percentage inhibition of NOX4 activity by GKT136901 relative to the vehicle-treated control.
-
C. Data Presentation
| Treatment Group | GKT136901 Conc. (µM) | Rate of H₂O₂ Production (RFU/min/mg protein) | % Inhibition |
| Vehicle Control | 0 | 550.8 ± 25.3 | 0% |
| GKT136901 | 0.1 | 380.1 ± 18.9 | 31.0% |
| GKT136901 | 1 | 152.4 ± 12.1 | 72.3% |
| GKT136901 | 10 | 45.7 ± 5.8 | 91.7% |
| Positive Control | (e.g., TGF-β1) | 980.5 ± 45.6 | - |
Protocol 2: Lucigenin-Based Chemiluminescence Assay for Superoxide (B77818)
This method detects superoxide (O₂⁻), the initial product of some NOX isoforms. While NOX4 is thought to primarily release H₂O₂, detecting superoxide can still be an indicator of NADPH oxidase activity.
A. Materials and Reagents
-
Lucigenin (B191737) (bis-N-methylacridinium nitrate)
-
NADPH
-
HEPES buffer
-
Cell lysates or membrane fractions
-
White, opaque 96-well microplate
-
Luminometer or plate reader with chemiluminescence detection
B. Experimental Procedure
-
Sample Preparation: Prepare cell lysates or membrane fractions as described in Protocol 1.
-
Protein Quantification: Determine the protein concentration of each sample.
-
Assay Reaction:
-
In each well of the 96-well plate, add 50-100 µL of sample (containing 20-50 µg of protein).
-
Add Lucigenin to a final concentration of 5 µM.
-
Equilibrate the plate in the luminometer at 37°C.
-
-
Measurement:
-
Initiate the reaction by injecting NADPH to a final concentration of 100 µM.
-
Immediately begin measuring chemiluminescence kinetically for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of superoxide production from the slope of the signal over time.
-
Normalize the rate to the protein concentration (RLU/min/mg protein).
-
Determine the percent inhibition for GKT136901-treated samples.
-
C. Data Presentation
| Treatment Group | GKT136901 Conc. (µM) | Rate of Superoxide Production (RLU/min/mg protein) | % Inhibition |
| Vehicle Control | 0 | 12500 ± 980 | 0% |
| GKT136901 | 0.1 | 8750 ± 650 | 30.0% |
| GKT136901 | 1 | 3500 ± 290 | 72.0% |
| GKT136901 | 10 | 1100 ± 150 | 91.2% |
Important Experimental Considerations
-
Specificity of GKT136901: Remember that GKT136901 inhibits both NOX1 and NOX4.[11] To attribute the observed effects specifically to NOX4, experiments should ideally be performed in cells with known high expression of NOX4 and low/no expression of NOX1, or by using siRNA-mediated knockdown of NOX4 as a control.
-
No Effect on Protein Expression: GKT136901 inhibits the enzymatic activity of NOX4 but does not alter the protein expression level.[8][9] It is good practice to confirm this in your system using Western blotting.
-
Controls: Always include a vehicle-only control. A positive control that stimulates NOX4 activity (e.g., TGF-β1) can be useful to ensure the assay is working correctly. A negative control without the NADPH substrate should be included to measure background signal.
-
Assay Artifacts: Be aware that some ROS detection reagents can be prone to artifacts.[11] For instance, high concentrations of lucigenin can auto-oxidize. It is crucial to run appropriate controls and validate the assay conditions for your specific experimental system.
Logical Framework for Data Interpretation
The following diagram outlines the logical flow from GKT136901 treatment to the expected downstream cellular consequences, providing a framework for interpreting the results of your NOX4 activity assays.
By following these detailed protocols and considering the key experimental factors, researchers can robustly and accurately measure the inhibitory effect of GKT136901 on NOX4 activity, contributing to a clearer understanding of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NOX Inhibitor IV, GKT136901 | 955272-06-7 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic Targeting or Pharmacologic Inhibition of NADPH Oxidase Nox4 Provides Renoprotection in Long-Term Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite. | Semantic Scholar [semanticscholar.org]
- 11. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GKT136901 Hydrochloride in db/db Mice for Diabetic Nephropathy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of GKT136901 hydrochloride, a dual NADPH oxidase 1 and 4 (NOX1/4) inhibitor, in the db/db mouse model of type 2 diabetic nephropathy.
Introduction
Diabetic nephropathy is a major microvascular complication of diabetes and a leading cause of end-stage renal disease. Oxidative stress, driven by the overproduction of reactive oxygen species (ROS), is a key pathogenic factor. The NADPH oxidase (NOX) family of enzymes are major sources of ROS in the kidney, with NOX4 being particularly abundant. GKT136901 is a selective inhibitor of NOX1 and NOX4, making it a promising therapeutic candidate for attenuating diabetic kidney disease.[1][2] The db/db mouse, which has a mutation in the leptin receptor, is a widely used model of type 2 diabetes that develops progressive kidney disease resembling human diabetic nephropathy.[3][4]
Mechanism of Action
GKT136901 is a pyrazolopyridine derivative that functions as a dual inhibitor of NOX1 and NOX4.[2] In the context of diabetic nephropathy, hyperglycemia and other metabolic insults lead to the upregulation and activation of NOX enzymes, particularly NOX4, in renal cells.[2][5] This results in increased ROS production, which in turn activates downstream signaling pathways involved in inflammation, fibrosis, and cellular damage. Key pathways implicated include the Transforming Growth Factor-β (TGF-β) and Extracellular signal-regulated kinase 1/2 (ERK1/2) pathways, leading to the accumulation of extracellular matrix proteins like fibronectin and collagen, and subsequent glomerulosclerosis and tubulointerstitial fibrosis.[1][2] GKT136901 mitigates these pathological changes by directly inhibiting the enzymatic activity of NOX1 and NOX4, thereby reducing oxidative stress and suppressing these downstream fibrotic and inflammatory signaling cascades.[1]
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of GKT136901 in db/db mice.[1]
Table 1: Effect of GKT136901 on Physiological and Metabolic Parameters in db/db Mice
| Parameter | db/m Control | db/db Control | db/db + GKT136901 (30 mg/kg/day) | db/db + GKT136901 (90 mg/kg/day) |
| Body Weight (g) | 30.2 ± 0.8 | 52.1 ± 1.5 | 51.5 ± 1.2 | 50.9 ± 1.7 |
| Blood Glucose (mmol/l) | 9.8 ± 0.5 | 28.9 ± 1.8 | 27.5 ± 2.1 | 28.1 ± 1.9 |
| Systolic Blood Pressure (mmHg) | 115 ± 3 | 118 ± 4 | 116 ± 3 | 117 ± 5 |
Data are presented as mean ± SEM. GKT136901 was administered in chow for 16 weeks to 8-week-old male mice.[1]
Table 2: Effect of GKT136901 on Renal Function and Oxidative Stress in db/db Mice
| Parameter | db/m Control | db/db Control | db/db + GKT136901 (30 mg/kg/day) | db/db + GKT136901 (90 mg/kg/day) |
| Albumin-to-Creatinine Ratio (μg/mg) | 18.2 ± 3.5 | 155.6 ± 25.1 | 95.3 ± 18.2 | 88.7 ± 15.9 |
| Plasma TBARS (nmol/ml) | 2.1 ± 0.2 | 4.5 ± 0.4 | 3.1 ± 0.3 | 2.8 ± 0.3 |
| Urine TBARS (nmol/24h) | 0.8 ± 0.1 | 2.9 ± 0.3 | 1.7 ± 0.2 | 1.5 ± 0.2 |
*p < 0.05 vs. db/db Control. TBARS: Thiobarbituric Acid-Reacting Substances.[1]
Table 3: Effect of GKT136901 on Renal Gene and Protein Expression in db/db Mice
| Marker | db/m Control | db/db Control | db/db + GKT136901 (90 mg/kg/day) |
| mRNA Expression (fold change) | |||
| Nox4 | 1.0 ± 0.1 | 2.5 ± 0.3 | 2.3 ± 0.2 |
| TGF-β | 1.0 ± 0.2 | 3.1 ± 0.4 | 1.9 ± 0.3 |
| VCAM-1 | 1.0 ± 0.1 | 2.8 ± 0.3 | 1.7 ± 0.2 |
| Protein Expression (relative units) | |||
| Fibronectin | 1.0 ± 0.2 | 4.2 ± 0.5 | 2.5 ± 0.4 |
| Phosphorylated ERK1/2 | 1.0 ± 0.1 | 2.9 ± 0.3 | 1.6 ± 0.2 |
*p < 0.05 vs. db/db Control.[1]
Experimental Protocols
Animal Model and GKT136901 Administration
-
Animal Model: Male db/db mice (C57BLKS-Leprdb/db) and their lean non-diabetic db/m littermates are used.[1] Studies typically commence at 8 weeks of age when hyperglycemia and albuminuria are established in db/db mice.[1][3]
-
This compound Administration:
-
Dosage: GKT136901 is administered at doses of 30 mg/kg/day (low dose) and 90 mg/kg/day (high dose).[1]
-
Route of Administration: The compound is incorporated into standard mouse chow for ad libitum feeding.[1]
-
Chow Preparation (General Protocol):
-
Calculate the total amount of this compound required based on the number of mice, dosage, and estimated daily food consumption (typically 4-6 g/day for a mouse).
-
The powdered drug is first mixed with a small amount of powdered chow to ensure even distribution.
-
This pre-mix is then gradually blended with the total amount of powdered chow using a laboratory mixer until a homogenous mixture is achieved.
-
The medicated chow can be provided as a powder or re-pelleted.
-
-
Duration of Treatment: Treatment is typically carried out for 16 weeks.[1]
-
Assessment of Renal Function
-
Urine Collection: Mice are placed in metabolic cages for 24-hour urine collection.[6]
-
Measurement of Urinary Albumin and Creatinine (B1669602):
-
Urinary albumin concentration is measured using a mouse-specific Albumin ELISA kit according to the manufacturer's instructions.[6][7]
-
Urinary creatinine is measured using a colorimetric assay kit, often based on the Jaffe reaction.[2]
-
The albumin-to-creatinine ratio (ACR) is calculated to normalize for variations in urine volume.
-
Measurement of Oxidative Stress
-
Sample Collection: Blood is collected via cardiac puncture or tail vein sampling into heparinized tubes to obtain plasma. Urine is collected as described above.
-
Thiobarbituric Acid-Reacting Substances (TBARS) Assay:
-
This assay measures malondialdehyde (MDA), an end product of lipid peroxidation.
-
Plasma or urine samples are mixed with a solution of thiobarbituric acid (TBA) and heated.
-
The resulting MDA-TBA adduct is measured colorimetrically at approximately 532 nm.[5][8]
-
Commercially available TBARS assay kits provide detailed protocols.[9][10]
-
Histological Analysis of Renal Morphology
-
Tissue Preparation: Kidneys are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. 3-4 µm sections are cut for staining.
-
Periodic Acid-Schiff (PAS) Staining:
-
Deparaffinize and rehydrate tissue sections.
-
Oxidize with 0.5% periodic acid solution.
-
Rinse and treat with Schiff reagent.
-
Wash and counterstain with hematoxylin.
-
Dehydrate and mount.
-
PAS-positive material (glycoproteins in the mesangial matrix and basement membranes) will stain magenta.
-
Glomerulosclerosis and mesangial expansion are quantified using image analysis software.[1][4]
-
Immunohistochemistry for Fibrotic Markers
-
Staining for Fibronectin and Collagen IV:
-
Deparaffinize and rehydrate kidney sections.
-
Perform antigen retrieval, often using citrate (B86180) buffer and heat.
-
Block non-specific binding sites with a blocking serum.
-
Incubate with primary antibodies against fibronectin or collagen IV.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
The stained area is quantified using image analysis.[11]
-
Western Blotting for Signaling Proteins
-
Protein Extraction: Kidney cortex is homogenized in RIPA buffer with protease and phosphatase inhibitors.
-
Western Blotting for Phosphorylated ERK1/2 (p-ERK1/2):
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% BSA or non-fat milk.
-
Incubate with a primary antibody specific for p-ERK1/2 (Thr202/Tyr204).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is then stripped and re-probed for total ERK1/2 as a loading control.[12][13]
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
RNA Isolation and cDNA Synthesis:
-
Total RNA is extracted from kidney cortex using TRIzol reagent or a commercial kit.
-
RNA quality and quantity are assessed.
-
First-strand cDNA is synthesized from the RNA template using a reverse transcriptase kit.
-
-
qRT-PCR for Nox4, TGF-β, and VCAM-1:
-
qRT-PCR is performed using SYBR Green or TaqMan probes with gene-specific primers.
-
The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene such as GAPDH or 18S rRNA.
-
Visualizations
References
- 1. mmpc.org [mmpc.org]
- 2. protocols.io [protocols.io]
- 3. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webpath.med.utah.edu [webpath.med.utah.edu]
- 5. mmpc.org [mmpc.org]
- 6. diacomp.org [diacomp.org]
- 7. Urinary albumin and creatinine assay [bio-protocol.org]
- 8. bioassaysys.com [bioassaysys.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Histological Evaluation of Renal Fibrosis in Mice [protocols.io]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Stability of GKT136901 Hydrochloride in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
GKT136901 hydrochloride is a potent, dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, with Ki values of 160 nM and 165 nM, respectively.[1] It is a valuable tool for investigating the roles of these enzymes in various pathological conditions, including diabetic nephropathy, fibrosis, and neurodegenerative diseases.[1][2] Understanding the stability of this compound in solution is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide a comprehensive overview of the recommended storage conditions, a detailed protocol for assessing long-term stability, and illustrative data.
Recommended Storage of Stock Solutions
Proper storage of this compound stock solutions is essential to maintain their integrity and activity. The following table summarizes the recommended storage conditions based on commercially available data. It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.
| Solvent | Storage Temperature | Duration | Recommendations |
| DMSO | -80°C | Up to 6 months | Seal tightly, protect from moisture.[3][4] |
| DMSO | -20°C | Up to 1 month | Seal tightly, protect from moisture.[3][4] |
| Water* | -80°C | Up to 6 months | Use ultrasonic and warming (up to 60°C) to dissolve.[3] |
*Note: For aqueous stock solutions, it is recommended to prepare them fresh. If storage is necessary, filter-sterilize the solution and store in aliquots. Due to the hygroscopic nature of DMSO, it is advisable to use a fresh, unopened vial of the solvent for preparing stock solutions.[4]
Signaling Pathway of NOX1/NOX4 Inhibition by GKT136901
GKT136901 exerts its effects by inhibiting the production of reactive oxygen species (ROS) by the NOX1 and NOX4 enzymes. The simplified signaling pathway is depicted below.
Protocol: Assessment of this compound Stability in Solution
This protocol outlines a comprehensive approach to evaluating the long-term stability of this compound in solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Experimental Workflow
Materials and Methods
1. Preparation of Stock and Stability Samples:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in HPLC-grade DMSO. Use a freshly opened vial of DMSO to minimize water content.
-
Stability Samples: Dilute the stock solution to a final concentration of 100 µM in various solvents and buffers relevant to your experimental conditions (e.g., phosphate-buffered saline (PBS) at pH 7.4, cell culture medium, aqueous solutions at different pH values).
2. Forced Degradation Studies:
To assess the intrinsic stability and to ensure the analytical method is "stability-indicating," subject the 100 µM this compound solutions to the following stress conditions:
-
Acid Hydrolysis: Mix the sample with an equal volume of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the sample with an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH). Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the sample with an equal volume of 6% H₂O₂ (final concentration 3% H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the sample solution at 80°C for 48 hours, protected from light.
-
Photostability: Expose the sample solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be wrapped in aluminum foil to protect it from light.
3. Long-Term Stability Study:
-
Store aliquots of the 100 µM this compound solutions in various solvents at different temperatures (e.g., -80°C, -20°C, 4°C, and 25°C).
-
Analyze the samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
4. HPLC Analysis:
A stability-indicating HPLC method should be able to separate the intact drug from any degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve of known concentrations.
Illustrative Stability Data
Disclaimer: The following data are for illustrative purposes only and are intended to demonstrate how to present stability data. These are not based on published experimental results for this compound.
Table 2: Illustrative Long-Term Stability of this compound (100 µM in PBS, pH 7.4)
| Storage Temperature | Initial Concentration (%) | 1 Month (%) | 3 Months (%) | 6 Months (%) |
| -80°C | 100.0 ± 0.5 | 99.8 ± 0.4 | 99.5 ± 0.6 | 99.2 ± 0.5 |
| -20°C | 100.0 ± 0.5 | 99.1 ± 0.7 | 98.2 ± 0.8 | 96.5 ± 1.1 |
| 4°C | 100.0 ± 0.5 | 95.3 ± 1.2 | 88.7 ± 1.5 | 79.4 ± 2.1 |
| 25°C | 100.0 ± 0.5 | 82.1 ± 2.0 | 65.4 ± 2.5 | 48.9 ± 3.0 |
Table 3: Illustrative Forced Degradation of this compound
| Stress Condition | % Degradation | Number of Degradation Products |
| 0.1 M HCl, 60°C, 24h | ~15% | 2 |
| 0.1 M NaOH, 60°C, 24h | ~40% | 3 |
| 3% H₂O₂, RT, 24h | ~25% | 2 |
| 80°C, 48h | ~10% | 1 |
| Photolytic | ~5% | 1 |
Conclusion
The stability of this compound in solution is dependent on the storage temperature, solvent, and exposure to stress conditions such as extreme pH, oxidizing agents, and light. For long-term storage, it is highly recommended to prepare aliquots of stock solutions in DMSO and store them at -80°C. For aqueous working solutions, fresh preparation is ideal. The provided protocols offer a robust framework for researchers to validate the stability of this compound under their specific experimental conditions, ensuring the reliability and integrity of their research findings.
References
Application Notes and Protocols: Appropriate Negative Controls for GKT136901 Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
GKT136901 is a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, enzymes implicated in the production of reactive oxygen species (ROS) and the pathophysiology of various diseases.[1][2] Rigorous experimental design, including the use of appropriate negative controls, is paramount to unequivocally attribute the observed effects to the inhibition of NOX1/4. This document provides detailed application notes and protocols for the selection and implementation of negative controls in experiments involving GKT136901, ensuring data integrity and accurate interpretation. An important off-target effect of GKT136901 to consider is its ability to directly scavenge peroxynitrite.[2][3]
Introduction to GKT136901
GKT136901 is a pyrazolopyridine dione (B5365651) derivative that acts as a competitive inhibitor of the NADPH-binding site on NOX1 and NOX4.[4] Its selectivity for NOX1/4 over other NOX isoforms and a panel of other enzymes and receptors makes it a valuable tool for investigating the roles of these specific NADPH oxidases in cellular and animal models of disease.[1][3] However, like any pharmacological inhibitor, the potential for off-target effects necessitates the use of carefully designed negative controls.
Key Characteristics of GKT136901
| Parameter | Value | Reference |
| Target | NADPH Oxidase 1 (NOX1) and NADPH Oxidase 4 (NOX4) | [1][2] |
| Ki for NOX1 | ~160 nM | [1] |
| Ki for NOX4 | ~165 nM | [2] |
| Ki for NOX2 | ~1.53 µM | [3] |
| Mechanism of Action | Competitive inhibitor at the NADPH binding site | [4] |
| Off-Target Activity | Selective and direct scavenger of peroxynitrite | [2][3] |
| Solubility | Soluble in DMSO | [3] |
Recommended Negative Controls
To ensure the specificity of the effects observed with GKT136901, a multi-faceted approach to negative controls is recommended. This includes vehicle controls, cellular controls, and biochemical controls to account for the vehicle's effect and potential off-target activities of the compound.
Vehicle Control
The most fundamental negative control is the use of the vehicle in which GKT136901 is dissolved. This control accounts for any effects of the solvent on the experimental system.
Protocol:
-
Prepare the GKT136901 stock solution in an appropriate solvent (e.g., DMSO).
-
For the vehicle control group, treat cells or animals with the same volume of the solvent used to deliver GKT136901 to the experimental group.
-
Ensure that the final concentration of the vehicle is identical in both the GKT136901-treated and vehicle control groups and is non-toxic to the system.
-
Perform all subsequent experimental procedures and measurements in parallel for both groups.
Example from literature: In a study investigating the renoprotective effects of GKT136901 in a mouse model of Type 2 diabetes, diabetic mice were treated with either GKT136901 mixed in their chow or the chow without the compound (vehicle control) for 16 weeks.[5]
Cellular Negative Controls
To confirm that the observed effects are due to the inhibition of NOX1 and/or NOX4, genetic or knockdown approaches are the gold standard.
3.2.1. NOX1/4 Knockout or Knockdown Cells/Animals:
Using cells or animals where NOX1 and/or NOX4 have been genetically deleted (knockout) or their expression is silenced (e.g., using siRNA or shRNA) is the most definitive way to demonstrate target specificity.
Protocol:
-
Culture wild-type and NOX1/4 knockout or knockdown cells in parallel.
-
Treat both cell types with GKT136901 or vehicle.
-
The effect of GKT136901 observed in wild-type cells should be absent or significantly blunted in the knockout or knockdown cells.
-
Measure the desired downstream endpoints (e.g., ROS production, gene expression, cell proliferation).
3.2.2. Structurally Unrelated NOX1/4 Inhibitor:
Biochemical Negative Control: Peroxynitrite Scavenging
Given that GKT136901 is a known scavenger of peroxynitrite (ONOO-), it is crucial to control for this activity, especially in experimental systems where peroxynitrite is a key signaling molecule.
Protocol: In Vitro Peroxynitrite Scavenging Assay
This protocol is adapted from methods described for measuring the peroxynitrite scavenging activity of various compounds.[6][7]
Materials:
-
Peroxynitrite (ONOO-) solution
-
Pyrogallol Red (or other suitable indicator dye)
-
Phosphate (B84403) buffer (pH 7.4)
-
GKT136901
-
Positive control scavenger (e.g., uric acid, glutathione)
-
96-well plate reader
Procedure:
-
Prepare a working solution of Pyrogallol Red in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, Pyrogallol Red solution, and different concentrations of GKT136901, the positive control, or vehicle.
-
Initiate the reaction by adding the peroxynitrite solution to each well.
-
Immediately measure the change in absorbance of Pyrogallol Red at the appropriate wavelength (e.g., 540 nm) over time.
-
A decrease in the rate of Pyrogallol Red bleaching in the presence of GKT136901 indicates peroxynitrite scavenging activity.
-
Calculate the scavenging activity as the percentage of inhibition of Pyrogallol Red oxidation.
Summary of Recommended Negative Controls
| Control Type | Purpose | Key Considerations |
| Vehicle Control | To control for the effects of the solvent. | Use the same solvent and final concentration as the GKT136901-treated group. |
| NOX1/4 Knockout/Knockdown | To confirm that the effects are mediated by NOX1 and/or NOX4. | Gold standard for target validation. |
| Structurally Unrelated NOX1/4 Inhibitor | To rule out off-target effects specific to the chemical structure of GKT136901. | Ensure the inhibitor has a well-characterized mechanism of action. |
| Peroxynitrite Scavenging Assay | To determine the contribution of peroxynitrite scavenging to the observed effects. | Important in systems where peroxynitrite signaling is relevant. |
Conclusion
The use of appropriate negative controls is non-negotiable for obtaining reliable and interpretable data in experiments with pharmacological inhibitors like GKT136901. By employing a combination of vehicle controls, cellular controls, and biochemical controls, researchers can confidently attribute the observed biological effects to the inhibition of NOX1/4, thereby advancing our understanding of the roles of these enzymes in health and disease.
References
- 1. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxynitrite scavenging activity of herb extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: GKT136901 Hydrochloride in Combination with Other Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive products, is a key pathological driver in a multitude of diseases, including fibrosis, cardiovascular diseases, neurodegenerative disorders, and diabetic complications. A promising therapeutic strategy to combat oxidative stress is the inhibition of NADPH oxidases (NOX), a family of enzymes whose primary function is the generation of ROS.
GKT136901 hydrochloride is a potent and orally bioavailable dual inhibitor of NOX1 and NOX4, two key isoforms implicated in the pathology of various diseases.[1][2] By directly targeting the source of ROS production, GKT136901 offers a specific approach to reducing oxidative stress. However, to enhance the therapeutic efficacy and provide a multi-pronged attack on oxidative damage, combining GKT136901 with other antioxidants that act through different mechanisms is a compelling strategy. This document provides a rationale and detailed protocols for investigating the synergistic potential of GKT136901 in combination with other well-established antioxidants, such as N-acetylcysteine (NAC) and Vitamin C.
Rationale for Combination Therapy:
-
Complementary Mechanisms of Action: GKT136901 reduces the de novo synthesis of ROS by inhibiting NOX1 and NOX4.[3] Antioxidants like N-acetylcysteine (NAC) and Vitamin C act by scavenging existing ROS and replenishing endogenous antioxidant stores, such as glutathione (B108866) (GSH).[4][5][6] Combining these agents could provide a more comprehensive and potent reduction in overall oxidative stress.
-
Potential for Synergy: A synergistic interaction may allow for the use of lower doses of each compound, potentially reducing the risk of dose-dependent side effects while achieving a greater therapeutic effect.
-
Targeting Different Cellular Compartments: The combination of a targeted NOX inhibitor with broad-spectrum antioxidants could provide protection across various cellular compartments where different types of ROS may be prevalent.
Data Presentation: Hypothetical Synergy of GKT136901 and N-Acetylcysteine (NAC)
The following table illustrates a hypothetical synergistic effect of combining GKT136901 and NAC on key markers of oxidative stress in an in vitro cell-based assay. This data is for illustrative purposes to demonstrate the potential for enhanced efficacy and should be confirmed experimentally.
| Treatment Group | ROS Production (% of Control) | Superoxide Dismutase (SOD) Activity (U/mg protein) | Malondialdehyde (MDA) Levels (nmol/mg protein) | Reduced Glutathione (GSH) Levels (µmol/g protein) |
| Control (Vehicle) | 100 ± 5 | 50 ± 3 | 2.5 ± 0.2 | 10 ± 0.8 |
| Oxidative Stress Inducer | 250 ± 15 | 30 ± 2 | 5.8 ± 0.4 | 5 ± 0.5 |
| GKT136901 (1 µM) | 150 ± 10 | 40 ± 2.5 | 4.0 ± 0.3 | 7 ± 0.6 |
| NAC (1 mM) | 175 ± 12 | 38 ± 2 | 4.5 ± 0.3 | 8.5 ± 0.7 |
| GKT136901 (1 µM) + NAC (1 mM) | 110 ± 8 | 48 ± 3 | 2.8 ± 0.2 | 9.5 ± 0.8 |
Mandatory Visualizations
Caption: Proposed synergistic mechanism of GKT136901 and NAC.
Caption: Experimental workflow for in vitro synergy assessment.
Caption: Signaling pathways modulated by GKT136901 and antioxidants.
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine if this compound in combination with an antioxidant (e.g., N-acetylcysteine) exhibits synergistic effects in reducing oxidative stress in a cell-based model.
Materials:
-
Cell line of interest (e.g., human renal proximal tubule epithelial cells, hepatic stellate cells, vascular smooth muscle cells)
-
Cell culture medium and supplements
-
This compound
-
N-acetylcysteine (NAC)
-
Oxidative stress inducer (e.g., high glucose, angiotensin II, TGF-β1)
-
Phosphate-buffered saline (PBS)
-
Reagents for assessing oxidative stress:
-
96-well plates (black plates with clear bottoms for fluorescence assays)
-
Microplate reader with fluorescence and absorbance capabilities
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere and reach 70-80% confluency.
-
Induction of Oxidative Stress: Pre-treat cells with the chosen oxidative stress inducer for a predetermined time (e.g., 24 hours).
-
Treatment:
-
Prepare stock solutions of GKT136901 and NAC in an appropriate solvent (e.g., DMSO for GKT136901, water for NAC).
-
Treat the cells with varying concentrations of GKT136901 alone, NAC alone, and in combination. Include a vehicle control group.
-
A checkerboard titration is recommended to assess a wide range of concentration combinations.
-
-
Incubation: Incubate the cells with the treatments for 24-48 hours.
-
Measurement of Oxidative Stress Markers:
-
ROS Production:
-
SOD, MDA, and GSH/GSSG Assays:
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Calculate the combination index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
In Vivo Efficacy Assessment in a Murine Model of Oxidative Stress-Related Disease
Objective: To evaluate the in vivo efficacy of this compound in combination with an antioxidant (e.g., N-acetylcysteine) in a relevant animal model.
Materials:
-
Animal model of a disease with an oxidative stress component (e.g., diabetic nephropathy in db/db mice, carbon tetrachloride-induced liver fibrosis).
-
This compound
-
N-acetylcysteine (NAC)
-
Vehicle for drug administration (e.g., chow, oral gavage solution).
-
Equipment for blood and tissue collection.
-
Reagents and kits for measuring oxidative stress markers in plasma and tissue homogenates.
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals to the housing conditions.
-
Randomly assign animals to treatment groups:
-
Control (Vehicle)
-
Disease Model + Vehicle
-
Disease Model + GKT136901
-
Disease Model + NAC
-
Disease Model + GKT136901 + NAC
-
-
-
Drug Administration:
-
Administer GKT136901 and NAC at predetermined doses and frequencies. Administration can be via medicated chow or oral gavage.
-
The treatment duration will depend on the specific disease model.
-
-
Monitoring: Monitor animal health, body weight, and disease-specific parameters throughout the study.
-
Sample Collection:
-
At the end of the study, collect blood samples for plasma analysis.
-
Euthanize the animals and harvest relevant tissues (e.g., kidney, liver).
-
-
Analysis of Oxidative Stress Markers:
-
Histopathological Analysis: Perform histological staining (e.g., H&E, Masson's trichrome for fibrosis) on tissue sections to assess disease pathology.
-
Data Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Evaluate if the combination treatment provides a significantly greater therapeutic benefit compared to the individual treatments.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the specific conditions, concentrations, and time points for their particular experimental system and disease model. All animal experiments must be conducted in accordance with institutional guidelines and approved by the relevant animal care and use committee.
References
- 1. abmole.com [abmole.com]
- 2. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Vitamins C and E: Beneficial effects from a mechanistic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 9. prometheusprotocols.net [prometheusprotocols.net]
- 10. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 11. nwlifescience.com [nwlifescience.com]
- 12. assaygenie.com [assaygenie.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Malondialdehyde (MDA) Determination Assay [bio-protocol.org]
- 15. GSH-Glo™ Glutathione Assay [worldwide.promega.com]
- 16. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing In Vivo Bioavailability of GKT136901: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GKT136901 is a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4.[1][2] As a pyrazolopyridine dione (B5365651) derivative, it is under investigation for its therapeutic potential in a range of diseases, including those with inflammatory and fibrotic components. A critical aspect of in vivo studies involving GKT136901 is achieving optimal bioavailability to ensure effective target engagement and reproducible results. This document provides detailed application notes and protocols for various delivery methods of GKT136901 in vivo, with a focus on strategies to enhance its bioavailability. While GKT136901 is known to be orally bioavailable, specific pharmacokinetic data comparing different formulations is limited in publicly available literature.[3][4][5][6] The following protocols are based on established methods from published research and supplier recommendations.
GKT136901: Mechanism of Action
GKT136901 exerts its therapeutic effects by inhibiting the activity of NOX1 and NOX4 enzymes, which are key sources of reactive oxygen species (ROS). The overproduction of ROS by these enzymes is implicated in the pathophysiology of various diseases.
Signaling Pathways of NOX1 and NOX4 Inhibition by GKT136901
The following diagrams illustrate the signaling pathways influenced by GKT136901.
Delivery Methods for GKT136901 In Vivo
Due to its hydrophobic nature, GKT136901 requires specific formulation strategies for effective in vivo delivery. The choice of delivery vehicle and method can significantly impact its bioavailability. Below are detailed protocols for common administration routes.
Oral Administration
Oral delivery is often preferred for its convenience, especially in chronic studies.
1. Formulation in Chow
For long-term studies, incorporating GKT136901 into the animal chow provides a non-invasive and consistent dosing method.
-
Experimental Protocol:
-
Determine the required daily dose of GKT136901 (e.g., 30-90 mg/kg/day).[2][7]
-
Calculate the total amount of GKT136901 needed for the study duration and the number of animals.
-
Thoroughly mix the calculated amount of GKT136901 with a small portion of powdered chow to create a pre-mix.
-
Gradually add the pre-mix to the bulk of the powdered chow and mix until a homogenous distribution is achieved.
-
The medicated chow can then be provided to the animals as their sole food source.
-
Monitor food consumption to ensure accurate dosing.
-
2. Oral Gavage with Vehicle Formulations
For acute or short-term studies requiring precise dosing, oral gavage is a common method. The following are vehicle formulations designed to improve the solubility and absorption of GKT136901.
-
Protocol 1: DMSO, PEG300, Tween-80, and Saline Formulation
This formulation uses a combination of solvents and a surfactant to create a clear solution suitable for oral administration.
-
Materials:
-
GKT136901
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of GKT136901 in DMSO (e.g., 25 mg/mL).
-
To prepare the final working solution, add the components in the following order, ensuring complete mixing after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 mL of the final solution, add 100 µL of the 25 mg/mL GKT136901 stock in DMSO to 400 µL of PEG300 and mix thoroughly. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach the final volume of 1 mL.
-
The final concentration of GKT136901 in this example would be 2.5 mg/mL. Adjust the initial stock concentration as needed for the desired final dosage.
-
Administer the solution via oral gavage at the appropriate volume based on the animal's weight.
-
-
-
Protocol 2: SBE-β-CD Formulation
Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a cyclic oligosaccharide that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
-
Materials:
-
GKT136901
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of GKT136901 in DMSO.
-
To prepare the final working solution, add 10% of the GKT136901 DMSO stock to 90% of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained.
-
Administer via oral gavage.
-
-
Experimental Workflow for Oral Gavage
The following diagram outlines the general workflow for preparing and administering GKT136901 via oral gavage.
Data Presentation
| Delivery Method | Vehicle | Reported Dosage | Animal Model | Study Duration | Reference |
| Oral (in chow) | Standard Chow | 30-90 mg/kg/day | Mouse (db/db) | 16 weeks | [2][7] |
| Oral Gavage | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not specified | N/A | N/A | Supplier Data |
| Oral Gavage | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not specified | N/A | N/A | Supplier Data |
Table 1: Summary of In Vivo Delivery Methods for GKT136901
Conclusion
The successful in vivo application of GKT136901 is highly dependent on the choice of delivery method and formulation. For chronic studies, administration in chow offers a convenient and non-invasive approach. For acute studies requiring precise dosing, oral gavage with vehicles containing solubilizing agents such as PEG300, Tween-80, or SBE-β-CD is recommended. Due to the limited availability of direct comparative bioavailability data, it is advisable for researchers to conduct preliminary pharmacokinetic assessments to identify the most suitable delivery strategy for their specific research objectives. The protocols and information provided herein serve as a comprehensive guide for the effective in vivo delivery of GKT136901.
References
- 1. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NADPH oxidase inhibitors: a decade of discovery from Nox2ds to HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming GKT136901 solubility issues for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with GKT136901 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is GKT136901 and what is its mechanism of action?
A1: GKT136901 is a potent, selective, and orally active inhibitor of NADPH oxidase 1 (NOX1) and NOX4, with Ki values of 160 nM and 165 nM, respectively.[1][2] It functions by inhibiting the production of reactive oxygen species (ROS), which are implicated in a variety of pathological conditions. GKT136901 has been shown to attenuate downstream signaling pathways, including the p38 mitogen-activated protein kinase (p38MAPK) and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways.[1] Additionally, it acts as a selective and direct scavenger of peroxynitrite.[1]
Q2: What are the main challenges in preparing GKT136901 for in vivo studies?
A2: The primary challenge is the poor aqueous solubility of GKT136901. It is practically insoluble in water, which necessitates the use of a co-solvent system to achieve a homogenous and stable formulation suitable for administration to animals.
Q3: What is a recommended vehicle for in vivo administration of GKT136901?
A3: A commonly used and effective vehicle for GKT136901 is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline. A typical volumetric ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
Q4: What are the roles of the different components in the recommended vehicle?
A4:
-
DMSO: A powerful solvent that effectively dissolves GKT136901.
-
PEG300: A water-miscible co-solvent that helps to keep GKT136901 in solution when the DMSO stock is diluted.[4]
-
Tween-80: A non-ionic surfactant that acts as a wetting and emulsifying agent, preventing the precipitation of the drug upon administration into the aqueous environment of the body.[3][4]
-
Saline: The aqueous base of the formulation, used to adjust the final volume and ensure isotonicity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation or cloudiness during preparation | Incomplete dissolution of GKT136901. | Ensure the GKT136901 is fully dissolved in DMSO before adding other components. Use sonication or gentle warming (e.g., 37°C) to aid dissolution. Ensure thorough mixing after the addition of each solvent.[4] |
| Phase separation (oily droplets appear) | The components are not fully miscible at the prepared ratios. | Adhere strictly to the recommended order of addition: DMSO stock, then PEG300, then Tween-80, and finally saline. Add the saline dropwise while continuously vortexing or stirring. Homogenize the solution thoroughly after each step.[4] |
| Crystallization of the drug after preparation | The formulation is supersaturated or unstable at storage temperature. | It is highly recommended to prepare the formulation fresh before each experiment.[4] If a stock solution in DMSO is prepared, it can be stored at -20°C or -80°C, but the final mixed vehicle formulation has limited stability.[4] |
| Adverse reactions in animals upon injection (e.g., irritation, distress, lethargy) | The concentration of DMSO or other excipients may be too high, or the injection volume is too large.[4] DMSO can cause neuromotor deficits at high doses.[5] | For sensitive animal models, consider reducing the DMSO concentration. An alternative formulation with 2% DMSO, 40% PEG300, 5% Tween-80, and 53% saline has been suggested.[3] Always include a vehicle-only control group to differentiate between compound- and vehicle-induced effects.[3] Monitor animals closely for signs of toxicity such as reduced mobility, hunched posture, and changes in body weight.[6] |
Experimental Protocols
Protocol 1: Preparation of GKT136901 Formulation for In Vivo Studies (10% DMSO Vehicle)
Materials:
-
GKT136901 powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare GKT136901 Stock Solution:
-
Dissolve the required amount of GKT136901 powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Ensure complete dissolution. If necessary, use a sonicator or gently warm the solution.
-
-
Prepare the Vehicle Mixture (example for 1 mL final volume):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the GKT136901 stock solution in DMSO to the PEG300. Vortex thoroughly until the solution is clear and homogenous.
-
Add 50 µL of Tween-80 to the mixture. Vortex again to ensure complete mixing.
-
Slowly add 450 µL of sterile saline to the vial while continuously vortexing. This gradual addition is crucial to prevent precipitation.[4]
-
-
Final Inspection:
-
Visually inspect the final solution for any signs of precipitation or phase separation. The solution should be clear.
-
Administration:
-
Administer the freshly prepared formulation to the animals via the desired route (e.g., oral gavage).
-
The dosing volume should be calculated based on the animal's weight and the desired dose of GKT136901.
Signaling Pathways and Experimental Workflows
GKT136901 Mechanism of Action and Downstream Signaling
GKT136901 inhibits NOX1 and NOX4, leading to a reduction in ROS production. This, in turn, can attenuate the activation of downstream stress-activated protein kinases such as p38 MAPK and ERK1/2, which are involved in cellular processes like inflammation, fibrosis, and apoptosis.
Caption: GKT136901 inhibits NOX1/4, reducing ROS and downstream p38 MAPK and ERK1/2 signaling.
Experimental Workflow for In Vivo Formulation
The following diagram illustrates the logical flow for preparing the GKT136901 formulation for animal studies.
Caption: Step-by-step workflow for preparing GKT136901 in a DMSO, PEG300, Tween-80, and saline vehicle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of GKT136901 hydrochloride at high concentrations
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for experiments involving GKT136901 hydrochloride, with a specific focus on potential off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of GKT136901?
GKT136901 is a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4.[1][2] It also shows inhibitory activity against other NOX isoforms, but with significantly lower potency.
Q2: What are the known off-target effects of GKT136901, particularly at high concentrations?
At higher concentrations, GKT136901 exhibits inhibitory activity against other NOX isoforms, notably NOX2 and NOX5.[1] Additionally, GKT136901 has been identified as a selective and direct scavenger of peroxynitrite (ONOO-), a reactive nitrogen species.[3] This scavenging activity is independent of its NOX inhibitory properties.
Q3: Has GKT136901 been screened against a broader panel of kinases and other off-target proteins?
Yes, GKT136901 has been profiled against a broad panel of targets, including G-protein-coupled receptors (GPCRs), kinases, and ion channels. These screening studies have indicated that GKT136901 does not exhibit potent activity against these targets, suggesting a high degree of selectivity for the NOX family of enzymes.
Q4: Are there any known toxicities associated with high concentrations of GKT136901 in preclinical studies?
In vivo studies in rodent models have generally shown that GKT136901 is well-tolerated.[1][4] For instance, in a 26-week study in rats, doses up to 120 mg/kg were administered, with some reversible toxicities like hypoactivity and weight reduction observed at the highest dose in males.[5]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpected cellular phenotype at high concentrations (>10 µM) not consistent with NOX1/4 inhibition. | Potential inhibition of other NOX isoforms (e.g., NOX2, NOX5) or peroxynitrite scavenging. | 1. Verify the expression profile of NOX isoforms in your experimental system. 2. Measure peroxynitrite levels to assess the contribution of scavenging. 3. Consider using a structurally unrelated NOX1/4 inhibitor as a control. |
| Variability in experimental results. | GKT136901 is light-sensitive and can degrade. Inconsistent stock solution preparation. | 1. Protect stock solutions and experimental setups from light. 2. Prepare fresh stock solutions regularly and validate their concentration. 3. Ensure complete solubilization in the appropriate vehicle. |
| Apparent inhibition of assays using horseradish peroxidase (HRP). | GKT136901 may interfere with HRP-based detection systems at micromolar concentrations. | 1. Use a non-HRP-based detection method to measure ROS production. 2. Include appropriate vehicle and compound-only controls to assess assay interference. |
Data Summary
GKT136901 Inhibitory Activity Profile
| Target | Ki (nM) | Notes |
| NOX1 | 160 ± 10 | Primary Target |
| NOX4 | 16 ± 5 | Primary Target |
| NOX2 | 1530 ± 90 | ~10-fold lower potency compared to NOX1/4 |
| NOX5 | 410 ± 100 | Data for the related compound GKT137831 |
| Xanthine Oxidase | >100,000 | No significant inhibition |
Data compiled from multiple sources.[1]
Representative Safety Pharmacology Panel (In Vitro)
GKT136901 is typically screened against a panel of off-targets to assess its specificity. While the specific proprietary screening results for GKT136901 are not publicly available, the following table represents a standard safety screening panel (such as the Eurofins SafetyScreen44) against which a compound like GKT136901 would be tested. Published literature indicates a lack of potent activity of GKT136901 against such targets.
| Target Class | Representative Targets | Expected GKT136901 Activity |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic, etc. | Low |
| Ion Channels | hERG, Sodium, Calcium, Potassium Channels | Low |
| Kinases | Lck, PDE3A, PDE4D2 | Low |
| Enzymes | Acetylcholinesterase, COX1, COX2, MAO-A | Low |
| Transporters | Various neurotransmitter and ion transporters | Low |
This table is a representation of typical safety screening panels.[6][7]
Experimental Protocols
Protocol 1: In Vitro NOX Inhibition Assay (Cell-Free)
This protocol outlines a general method for determining the inhibitory activity of GKT136901 against different NOX isoforms in a cell-free system.
-
Membrane Preparation: Prepare membranes from cell lines overexpressing the specific NOX isoform (e.g., NOX1, NOX2, NOX4) and its necessary regulatory subunits.
-
Assay Buffer: Prepare an appropriate assay buffer containing cofactors such as FAD and GTPγS.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Initiation: In a 96-well plate, combine the prepared membranes, assay buffer, and GKT136901 dilutions. Initiate the reaction by adding NADPH.
-
ROS Detection: Measure the production of reactive oxygen species (ROS), typically superoxide, using a detection reagent such as Amplex Red in the presence of horseradish peroxidase or lucigenin-based chemiluminescence.
-
Data Analysis: Plot the rate of ROS production against the concentration of GKT136901 to determine the IC50 and subsequently calculate the Ki value.
Protocol 2: Peroxynitrite Scavenging Assay
This protocol provides a method to assess the direct peroxynitrite scavenging activity of GKT136901.
-
Reagents: Prepare solutions of a peroxynitrite donor (e.g., SIN-1), a fluorescent indicator for peroxynitrite (e.g., Dihydrorhodamine 123), and GKT136901 at various concentrations.
-
Assay Procedure: In a 96-well plate, mix the GKT136901 dilutions with the peroxynitrite donor.
-
Detection: After a short incubation period, add the fluorescent indicator.
-
Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: A decrease in fluorescence in the presence of GKT136901 indicates scavenging of peroxynitrite. Calculate the EC50 for scavenging activity.[3]
Visualizations
Caption: GKT136901 primary and off-target interactions.
References
- 1. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical safety of ginsenoside compound K: Acute, and 26-week oral toxicity studies in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
GKT136901 Interference with Amplex Red or Luminol-Based Assays: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GKT136901 in conjunction with Amplex Red or luminol-based assays for reactive oxygen species (ROS) detection.
Frequently Asked Questions (FAQs)
Q1: Does GKT136901 interfere with Amplex Red-based assays for hydrogen peroxide (H₂O₂) detection?
Yes, there is documented evidence of GKT136901 interfering with Amplex Red/horseradish peroxidase (HRP) based assays.[1][2] Studies have shown that GKT136901 can cause substantial interference in these assays, even in the absence of a NADPH oxidase (NOX) enzyme.[1] This interference can lead to an underestimation of H₂O₂ levels.
Q2: What is the proposed mechanism of GKT136901 interference with the Amplex Red assay?
The exact mechanism is not fully elucidated, but it is suggested that GKT136901 may possess reducing activity under specific assay conditions.[2] This could lead to the apparent inhibition of horseradish peroxidase (HRP), a key enzyme in the Amplex Red reaction, or direct interaction with the Amplex Red reagent or its oxidized product, resorufin.[2] Interestingly, GKT136901 has been reported to inhibit the reaction of exogenously added H₂O₂ with Amplex Red and HRP, but not H₂O₂ generated by xanthine (B1682287) oxidase.[2]
Q3: Does GKT136901 interfere with luminol-based chemiluminescence assays for superoxide (B77818) and other ROS?
Currently, there is a lack of direct published evidence specifically demonstrating interference of GKT136901 with luminol-based assays. However, luminol (B1675438) assays are known to be complex and susceptible to artifacts.[3][4] The chemiluminescence of luminol can be influenced by various factors, including peroxidase activity and the presence of other redox-active compounds.[4][5] Given the observed redox properties of GKT136901 in the context of Amplex Red assays, it is prudent to perform appropriate controls to rule out potential interference in luminol-based systems.
Q4: Are there alternative assays to measure H₂O₂ production in the presence of GKT136901?
Yes, several alternative methods can be considered. One such method is the coumarin (B35378) boronic acid (CBA) assay, which detects H₂O₂ through an enzymatic-independent reaction.[1] This assay may be less prone to the type of interference observed with HRP-dependent assays.
Troubleshooting Guides
Issue 1: Unexpectedly low H₂O₂ signal in an Amplex Red assay when using GKT136901.
This is a common issue due to the inhibitory effect of GKT136901 on the Amplex Red/HRP system.[1][2]
Troubleshooting Steps:
-
Perform an Assay Interference Control: Run the Amplex Red assay in a cell-free system with a known amount of exogenous H₂O₂ in the presence and absence of GKT136901 at the desired concentration. A lower signal in the presence of GKT136901 confirms interference.
-
Vary GKT136901 Concentration: If possible, test a range of GKT136901 concentrations to see if the interference is dose-dependent.
-
Consider an Alternative Assay: If significant interference is observed, switch to a non-HRP-based H₂O₂ detection method, such as the coumarin boronic acid (CBA) assay.[1]
Caption: Troubleshooting workflow for low H₂O₂ signal in Amplex Red assays with GKT136901.
Issue 2: Uncertainty about potential GKT136901 interference in a luminol-based assay.
While direct evidence is lacking, the potential for interference should be proactively addressed.
Troubleshooting Steps:
-
Run a Cell-Free Control: Similar to the Amplex Red troubleshooting, test for direct interference by adding GKT136901 to a cell-free system that generates a known amount of superoxide (e.g., xanthine/xanthine oxidase). A change in the luminol signal in the presence of GKT136901 would suggest interference.
-
Include Positive and Negative Controls: Ensure your experimental setup includes appropriate positive (known ROS generator) and negative (e.g., SOD for superoxide) controls to validate the assay's specificity in your system.
-
Test for Peroxidase-Dependent Effects: Luminol chemiluminescence can be enhanced by peroxidases.[5] If your system contains peroxidases, consider the potential for GKT136901 to interfere with this enhancement.
Caption: Logical workflow for validating luminol-based assays in the presence of GKT136901.
Data Presentation
Table 1: Summary of GKT136901 Interference with ROS Assays
| Assay Type | Compound | Interference Documented? | Proposed Mechanism | Reference |
| Amplex Red/HRP | GKT136901 | Yes | Reducing activity leading to apparent HRP inhibition. | [2] |
| Amplex Red/HRP | GKT136901 | Yes | Substantial interference in the absence of a NOX enzyme. | [1] |
| Luminol | GKT136901 | No direct evidence | Potential for interference due to redox properties. | N/A |
Experimental Protocols
Protocol 1: Cell-Free Amplex Red Interference Assay
This protocol is designed to determine if GKT136901 directly interferes with the Amplex Red/HRP detection system.
Materials:
-
Amplex Red reagent
-
Horseradish Peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
GKT136901
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare a standard curve of H₂O₂ (e.g., 0 to 10 µM) in the assay buffer.
-
Prepare reaction mixtures in the wells of the 96-well plate as follows:
-
Control: Assay buffer + Amplex Red (e.g., 50 µM) + HRP (e.g., 0.1 U/mL) + H₂O₂ (a fixed concentration from the linear range of the standard curve, e.g., 5 µM).
-
GKT136901 Test: Assay buffer + Amplex Red (e.g., 50 µM) + HRP (e.g., 0.1 U/mL) + H₂O₂ (same concentration as control) + GKT136901 (at the desired experimental concentration).
-
Background Controls: Include wells with all components except H₂O₂ to measure background fluorescence.
-
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence using a microplate reader.
-
Analyze the data: Subtract the background fluorescence from all readings. Compare the fluorescence signal of the "Control" and "GKT136901 Test" wells. A significantly lower signal in the presence of GKT136901 indicates interference.
Caption: Step-by-step workflow for the cell-free Amplex Red interference assay.
References
- 1. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the use of L-012, a luminol-based chemiluminescent probe, for detecting superoxide and identifying inhibitors of NADPH oxidase: a reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with GKT136901 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with the dual NOX1/NOX4 inhibitor, GKT136901.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My results suggest GKT136901 is protective in my cell model, but I cannot detect any NOX1 or NOX4 expression. Is this possible?
A1: Yes, this is a documented phenomenon. GKT136901 has a significant off-target effect as a direct and selective scavenger of peroxynitrite (PON), a highly reactive nitrogen species.[1][2][3][4][5] This activity is independent of its inhibitory effect on NOX1 and NOX4. Therefore, if your experimental model involves peroxynitrite-mediated stress, the protective effects of GKT136901 may be attributable to this scavenging activity rather than NOX inhibition. In a human neuronal cell model, GKT136901 was shown to prevent peroxynitrite-mediated depletion of intracellular glutathione (B108866) and neurite degeneration even in the absence of detectable NOX expression.[3]
Troubleshooting Steps:
-
Assess Peroxynitrite Involvement: Determine if peroxynitrite is a relevant reactive species in your experimental system.
-
Control Experiment: If possible, include a positive control for peroxynitrite scavenging, such as uric acid, to compare its effects with those of GKT136901.
-
Temporal Application: In cell culture, apply GKT136901 after the initial insult that generates peroxynitrite. If the protective effect is lost, it strongly suggests a direct scavenging mechanism rather than inhibition of a signaling pathway.[1][2][3]
Q2: I am using the Amplex Red assay to measure hydrogen peroxide (H₂O₂) production, and my results with GKT136901 are inconsistent or show inhibition at very low concentrations. What could be the cause?
A2: GKT136901 has been reported to interfere with the Amplex Red assay.[6][7] This assay relies on the horseradish peroxidase (HRP)-catalyzed oxidation of Amplex Red by H₂O₂. Some studies suggest that the apparent inhibitory effect of GKT136901 in this assay may be due to non-specific inhibition of HRP rather than a true reduction in H₂O₂ production by NOX enzymes.[7] Additionally, other components in the assay, such as NADPH, can interact with HRP and generate superoxide (B77818), further complicating the interpretation of results.[8]
Troubleshooting Steps:
-
Assay Validation: Perform a cell-free Amplex Red assay containing a known amount of H₂O₂ with and without GKT136901 to see if the compound directly inhibits the assay components.
-
Alternative H₂O₂ Detection Methods: Use an alternative, HRP-independent method to measure H₂O₂ production, such as the coumarin (B35378) boronic acid (CBA) assay or HPLC-based methods.[6][9]
-
Include SOD: When using the Amplex Red assay in the presence of NADPH, the inclusion of superoxide dismutase (SOD) can help to minimize interference from superoxide generation.[8]
Q3: In my in vivo model of diabetic nephropathy, GKT136901 shows renoprotective effects but does not lower blood glucose. Is this expected?
A3: Yes, this is consistent with published findings. In a mouse model of Type 2 diabetes (db/db mice), GKT136901 treatment provided renoprotective effects, such as reduced albuminuria and preserved renal structure, without affecting plasma glucose levels.[10] This suggests that GKT136901 acts on the complications of diabetes rather than the underlying hyperglycemia.[10]
Experimental Considerations:
-
Appropriate Controls: Ensure your study includes diabetic control animals treated with vehicle to accurately assess the effects of GKT136901 on renal parameters independent of glucose levels.
-
Relevant Endpoints: Focus on endpoints related to diabetic complications, such as albuminuria, renal fibrosis markers (e.g., collagen IV, fibronectin), and markers of oxidative stress.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of GKT136901
| Target | Kᵢ (nM) | Efficacy (Eₘₐₓ) | Reference |
| NOX1 | 160 ± 10 | >90% | [11] |
| NOX4 | 16 ± 5 | >90% | [11] |
| NOX2 | 1530 ± 90 | ~60% | [11] |
Table 2: In Vivo Efficacy of GKT136901 in a Diabetic Nephropathy Model (db/db mice)
| Treatment Group | Dosage | Duration | Key Findings | Reference |
| db/db + GKT136901 | 30 mg/kg/day (in chow) | 16 weeks | Reduced albuminuria, TBARS, and renal ERK1/2 phosphorylation; preserved renal structure. No effect on plasma glucose. | [10] |
| db/db + GKT136901 | 90 mg/kg/day (in chow) | 16 weeks | Similar renoprotective effects as the low dose. No effect on plasma glucose. | [10] |
Experimental Protocols
1. Cell-Based Assay for NOX Inhibition (Luminol-Based Chemiluminescence)
This protocol is adapted from methods used to characterize NOX inhibitors and is suitable for cell lines overexpressing a specific NOX isoform.
-
Cell Seeding: Seed cells (e.g., HEK293 transfected with NOX1/NOXA1/NOXO1) in a 96-well plate at a density that allows for optimal signal detection.
-
Compound Incubation: Pre-incubate cells with various concentrations of GKT136901 or vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.
-
Assay Buffer Preparation: Prepare an assay buffer containing a chemiluminescent probe (e.g., luminol) and horseradish peroxidase.
-
Stimulation: Initiate NOX activity by adding a stimulus appropriate for the cell line and NOX isoform being studied (e.g., PMA for NOX1/2).
-
Detection: Immediately measure chemiluminescence using a plate reader.
-
Controls: Include wells with no cells (background), cells with vehicle (negative control), and cells with a known NOX inhibitor (positive control).
2. In Vivo Study of GKT136901 in a Diabetic Nephropathy Mouse Model
This protocol is a generalized example based on published studies with db/db mice.[10]
-
Animal Model: Use a well-established model of diabetic nephropathy, such as the db/db mouse model.
-
Group Allocation: Randomly assign animals to control and treatment groups (e.g., non-diabetic control, diabetic control + vehicle, diabetic + GKT136901 low dose, diabetic + GKT136901 high dose).
-
Drug Administration: GKT136901 can be administered orally, for example, by incorporating it into the chow at specified doses (e.g., 30 and 90 mg/kg/day).[10]
-
Treatment Duration: The treatment period should be sufficient to observe the development of diabetic nephropathy in the control group (e.g., 16 weeks).[10]
-
Monitoring: Regularly monitor animal health, body weight, and blood glucose levels.
-
Endpoint Analysis: At the end of the study, collect urine and kidney tissue for analysis of key parameters, including:
-
Urinary albumin excretion
-
Markers of oxidative stress (e.g., TBARS)
-
Renal histology (e.g., PAS staining for mesangial expansion)
-
Expression of fibrotic and inflammatory markers
-
Visualizations
Caption: Dual mechanism of GKT136901: NOX inhibition and direct peroxynitrite scavenging.
Caption: Troubleshooting workflow for interpreting unexpected GKT136901 results.
References
- 1. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite [kops.uni-konstanz.de]
- 5. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite. | Semantic Scholar [semanticscholar.org]
- 6. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting the Activity of NADPH Oxidase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The amplex red/horseradish peroxidase assay requires superoxide dismutase to measure hydrogen peroxide in the presence of NAD(P)H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput Assays for Superoxide and Hydrogen Peroxide: DESIGN OF A SCREENING WORKFLOW TO IDENTIFY INHIBITORS OF NADPH OXIDASES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
optimizing GKT136901 treatment duration for maximal NOX4 inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with GKT136901 to achieve maximal NOX4 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GKT136901?
A1: GKT136901 is a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4.[1][2][3] It functions as an allosteric, non-competitive inhibitor with respect to NADPH, meaning it binds to a site on the enzyme distinct from the NADPH binding site.[4] This inhibition directly targets the enzyme's reactive oxygen species (ROS) generating activity, rather than altering the expression levels of the NOX proteins.[4] Additionally, GKT136901 has been shown to be a selective and direct scavenger of peroxynitrite.[5][6]
Q2: What are the typical concentrations of GKT136901 used in cell culture experiments?
A2: The effective concentration of GKT136901 can vary depending on the cell type and experimental conditions. However, a common starting point for in vitro studies is in the low micromolar range. For instance, a concentration of 10 μM for 30 minutes has been shown to significantly attenuate high-glucose-induced ROS production in mouse proximal tubule (MPT) cells.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell system.
Q3: How quickly does GKT136901 inhibit NOX4 activity?
A3: Based on in vitro studies, the inhibitory effect of GKT136901 on NOX4 activity can be observed relatively quickly. For example, a 30-minute pre-incubation with 10 μM GKT136901 was sufficient to abolish the effects of high glucose on p38 MAP kinase activation in MPT cells.[3] However, the optimal pre-incubation time may vary between cell types and experimental setups.
Q4: What is the recommended duration of GKT136901 treatment for in vivo studies?
A4: The optimal treatment duration for in vivo studies is highly dependent on the animal model and the pathological condition being investigated. In a mouse model of type 2 diabetes, GKT136901 was administered in chow for 16 weeks, which resulted in renoprotective effects.[7] In a type 1 diabetes model, a related compound, GKT137831, was administered once daily for 4 weeks and showed efficacy in reducing renal pathology.[4] It is crucial to conduct pilot studies to determine the most effective and well-tolerated treatment duration for your specific in vivo model.
Q5: Is GKT136901 cytotoxic at higher concentrations or with longer incubation times?
A5: While GKT136901 is generally well-tolerated, like any compound, it can exhibit cytotoxicity at high concentrations or with prolonged exposure.[8] It is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range and treatment duration for your specific cell line.
Q6: What are the known off-target effects of GKT136901?
A6: GKT136901 is considered a selective inhibitor for NOX1 and NOX4.[1][2][3] It has been shown to have significantly lower potency against NOX2.[1][9][10] One notable off-target effect is its ability to act as a direct scavenger of peroxynitrite.[5][6][11] While this can be a confounding factor, it may also contribute to the therapeutic efficacy of the compound in some disease models.[5][6] It is important to consider this dual activity when interpreting experimental results.
Quantitative Data Summary
| Parameter | Value | Notes |
| NOX4 Inhibition (Ki) | 16 ± 5 nM | Cell-free assay.[1] |
| NOX1 Inhibition (Ki) | 160 ± 10 nM | Cell-free assay.[1] |
| NOX2 Inhibition (Ki) | 1530 ± 90 nM | Cell-free assay, partial effect.[1][9][10] |
| Effective In Vitro Concentration | 10 μM | Significant attenuation of ROS in MPT cells after 30 min.[3] |
| In Vivo Dosing (Mouse) | 30-90 mg/kg/day | Administered in chow for 16 weeks in a type 2 diabetes model.[7] |
Experimental Protocols
Protocol 1: Determining Optimal GKT136901 Treatment Duration (In Vitro)
This protocol outlines a time-course experiment to identify the optimal treatment duration for maximal NOX4 inhibition in a specific cell line.
1. Cell Seeding and Culture:
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Culture cells under standard conditions until they reach the desired confluency (typically 70-80%).
2. GKT136901 Preparation:
-
Prepare a stock solution of GKT136901 in a suitable solvent (e.g., DMSO).[3]
-
On the day of the experiment, dilute the stock solution in fresh cell culture medium to the desired final concentration. Include a vehicle control (medium with the same concentration of DMSO).
3. Time-Course Treatment:
-
Treat cells with GKT136901 or vehicle control for a range of time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, 12 hours, 24 hours).
4. Endpoint Analysis:
-
At each time point, harvest the cells and assess NOX4 inhibition. This can be done through various methods:
-
Measurement of ROS Production: Use a fluorescent probe (e.g., DCFDA for general ROS, or more specific probes if available) to quantify changes in intracellular ROS levels.
-
Western Blot Analysis: Analyze the phosphorylation status or expression of known downstream targets of NOX4 signaling pathways (e.g., p38 MAPK, ERK1/2).[3][7]
-
5. Data Analysis:
-
Plot the level of NOX4 inhibition (or the change in the downstream marker) against the treatment duration.
-
The optimal treatment duration is the shortest time point that achieves the maximal inhibitory effect.
Protocol 2: Assessing GKT136901 Cytotoxicity
This protocol uses the MTT assay to determine the cytotoxic effects of different concentrations and durations of GKT136901 treatment.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not lead to overgrowth during the experiment.
2. Treatment:
-
Treat cells with a range of GKT136901 concentrations and for various durations, as determined in Protocol 1. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
3. MTT Assay:
-
At the end of the treatment period, add MTT solution to each well and incubate according to the manufacturer's instructions.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the concentration and treatment duration that do not significantly reduce cell viability.
Troubleshooting Guides
Issue 1: No significant NOX4 inhibition is observed after GKT136901 treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal GKT136901 Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell type. |
| Insufficient Treatment Duration | Conduct a time-course experiment (see Protocol 1) to identify the necessary treatment duration. |
| Incorrect Endpoint Measurement | Ensure that the chosen method for assessing NOX4 activity is sensitive and appropriate for your experimental system. Consider using multiple methods for confirmation. |
| GKT136901 Degradation | Prepare fresh dilutions of GKT136901 from a properly stored stock solution for each experiment. |
| Low NOX4 Expression | Confirm the expression of NOX4 in your cell line using Western blot or qPCR. |
Issue 2: High cell toxicity is observed after GKT136901 treatment.
| Possible Cause | Troubleshooting Steps |
| GKT136901 Concentration is too High | Perform a cytotoxicity assay (see Protocol 2) to determine the non-toxic concentration range. |
| Treatment Duration is too Long | Reduce the treatment duration and re-assess both efficacy and toxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to GKT136901. Consider using a lower starting concentration and gradually increasing it. |
Visualizations
Caption: Simplified NOX4 signaling pathway and the inhibitory action of GKT136901.
Caption: Experimental workflow for optimizing GKT136901 treatment duration.
Caption: Troubleshooting decision tree for lack of NOX4 inhibition.
References
- 1. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite. | Semantic Scholar [semanticscholar.org]
- 7. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes [pubmed.ncbi.nlm.nih.gov]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent GKT136901 efficacy between experimental batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent efficacy with GKT136901 between experimental batches.
Frequently Asked Questions (FAQs)
Q1: What is GKT136901 and what is its primary mechanism of action?
GKT136901 is a potent and orally bioavailable small molecule inhibitor of NADPH oxidase 1 (NOX1) and NOX4.[1][2] It belongs to the pyrazolopyridine dione (B5365651) class of compounds. Its primary mechanism of action is the inhibition of reactive oxygen species (ROS) production by these specific NOX isoforms.[1][2]
Q2: What are the reported inhibitory constants (Ki) for GKT136901 against different NOX isoforms?
The inhibitory activity of GKT136901 is most potent against NOX1 and NOX4. It exhibits significantly lower potency against NOX2 and minimal affinity for xanthine (B1682287) oxidase.[2][3]
| Target Isoform | Inhibitory Constant (Ki) |
| NOX1 | 160 ± 10 nM |
| NOX4 | 165 ± 5 nM[3] (Note: Some sources state 16 nM[3]) |
| NOX2 | 1530 ± 90 nM |
| Xanthine Oxidase | >100 µM[2] |
Q3: Besides NOX inhibition, does GKT136901 have other reported activities?
Yes, GKT136901 has been shown to be a selective and direct scavenger of peroxynitrite (ONOO-).[4][5] This activity is independent of its NOX inhibitory function and may contribute to its overall biological effects, particularly in experimental models where peroxynitrite-mediated damage is a factor.[4][5]
Q4: How should I prepare and store GKT136901 stock solutions?
For optimal stability, GKT136901 powder should be stored at -20°C for up to 3 years. Once dissolved, stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q5: What is the recommended solvent for GKT136901?
GKT136901 is soluble in DMSO.[1] For in vivo studies, a common formulation is a suspension in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6]
Troubleshooting Inconsistent Efficacy
Inconsistent efficacy of GKT136901 can arise from a variety of factors, ranging from compound handling to experimental setup. This guide provides a systematic approach to troubleshooting these issues.
Diagram: Troubleshooting Workflow for Inconsistent GKT136901 Efficacy
Caption: A stepwise guide to troubleshooting inconsistent results with GKT136901.
Detailed Troubleshooting Steps
1. Compound Integrity and Handling
-
Question: Could the GKT136901 stock be degraded or improperly prepared?
-
Answer: Improper storage or repeated freeze-thaw cycles can lead to degradation. Always prepare fresh stock solutions from powder for critical experiments. Ensure the correct solvent (DMSO) is used and that the compound is fully dissolved. Sonication may aid in dissolution. For in vivo preparations, ensure the suspension is homogenous.
-
2. Experimental Protocol and Cell Culture Conditions
-
Question: Are there variations in my cell culture that could affect the results?
-
Answer: Yes, several factors related to cell culture can lead to inconsistent results:
-
Cell Line Authentication: Verify the identity of your cell line. Misidentified or cross-contaminated cell lines will have different expression levels of NOX1 and NOX4.
-
Cell Passage Number: High passage numbers can lead to phenotypic and genotypic drift, potentially altering the expression of target enzymes. It is recommended to use cells within a consistent and low passage range.
-
Cell Health and Confluency: Ensure cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells may exhibit altered NOX activity.
-
Serum and Media Components: Components in fetal bovine serum (FBS) and cell culture media can interact with small molecules. Test for variability between different lots of FBS and consider reducing serum concentration during treatment if appropriate for your cell line.
-
-
-
Question: Is the concentration and incubation time of GKT136901 appropriate?
-
Answer: The optimal concentration and incubation time can vary between cell lines and experimental conditions. Perform a dose-response and time-course experiment to determine the optimal parameters for your specific model.
-
3. Assay System and Data Interpretation
-
Question: Could my assay method be a source of variability?
-
Answer: Yes, certain assay components can interfere with GKT136901 or the detection of ROS.
-
Amplex Red Assay Interference: GKT136901 has been reported to interfere with Amplex Red-based assays.[7] This can lead to an underestimation of ROS production. Consider using an alternative ROS detection method, such as DCFDA or dihydroethidium (B1670597) (DHE), and validate that GKT136901 does not interfere with the chosen method.
-
Peroxynitrite Scavenging: GKT136901's peroxynitrite scavenging activity can be a confounding factor in experimental systems where peroxynitrite is a significant contributor to the measured endpoint.[4][5] Be aware of this dual activity when interpreting your results.
-
-
-
Question: How can I confirm that my experimental system is responsive to GKT136901?
-
Answer:
-
Confirm Target Expression: Verify the expression of NOX1 and NOX4 in your cell line at the mRNA and protein level (e.g., via qPCR or Western blot).
-
Use Positive and Negative Controls: Include a known inducer of NOX1/4 activity as a positive control (e.g., Angiotensin II in vascular smooth muscle cells) and a vehicle control (DMSO).
-
Consider a NOX1/4 Knockdown/Knockout Model: If available, using a cell line with genetic knockout or knockdown of NOX1 or NOX4 can help validate the on-target effects of GKT136901.
-
-
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA)
This protocol provides a general method for measuring intracellular ROS levels in adherent cells treated with GKT136901.
Materials:
-
Adherent cells cultured in a 96-well black, clear-bottom plate
-
GKT136901
-
DCFDA (prepare a 10 mM stock in DMSO)
-
ROS inducer (e.g., H₂O₂) as a positive control
-
Phosphate-buffered saline (PBS)
-
Phenol (B47542) red-free cell culture medium
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
GKT136901 Treatment: The following day, remove the culture medium and treat the cells with various concentrations of GKT136901 (e.g., 0.1, 1, 10 µM) in phenol red-free medium for the desired incubation time. Include a vehicle control (DMSO).
-
Positive Control: In separate wells, treat cells with an ROS inducer (e.g., 100 µM H₂O₂) for 30-60 minutes before the end of the GKT136901 incubation.
-
DCFDA Loading: Prepare a 10 µM working solution of DCFDA in pre-warmed, phenol red-free medium.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add 100 µL of the 10 µM DCFDA solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
Fluorescence Measurement: After incubation, remove the DCFDA solution and wash the cells once with PBS. Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Protocol 2: Western Blotting for NOX1 and NOX4 Expression
This protocol describes the detection of NOX1 and NOX4 protein levels in cell lysates following treatment with GKT136901.
Materials:
-
Cells cultured in 6-well plates
-
GKT136901
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against NOX1, NOX4, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with GKT136901 as described in Protocol 1. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NOX1, NOX4, and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of NOX1 and NOX4 to the loading control.
Signaling Pathway and Experimental Workflow Diagrams
Diagram: GKT136901 Inhibition of NOX1/4 Signaling Pathway
Caption: GKT136901 inhibits NOX1/4, reducing ROS production and downstream signaling.
Diagram: Experimental Workflow for Assessing GKT136901 Efficacy
Caption: A typical experimental workflow for evaluating the efficacy of GKT136901.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GKT136901 and the Influence of Serum Components
Welcome to the technical support center for GKT136901. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the potential impact of serum components on the activity of the dual NOX1/NOX4 inhibitor, GKT136901, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is GKT136901 and what is its primary mechanism of action?
A1: GKT136901 is a potent and selective, orally active dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4.[1] It functions by targeting the enzymatic activity of these isoforms, thereby reducing the production of reactive oxygen species (ROS). Additionally, GKT136901 has been identified as a selective and direct scavenger of peroxynitrite.[1][2]
Q2: How can serum components potentially affect the activity of GKT136901 in my experiments?
A2: Serum is a complex mixture of proteins, growth factors, and other small molecules. The primary way serum can impact the activity of a small molecule inhibitor like GKT136901 is through protein binding. GKT136901 may bind to abundant serum proteins, such as serum albumin and alpha-1-acid glycoprotein (B1211001) (AAG). This binding is a reversible equilibrium, but it can sequester the inhibitor, reducing its free concentration and thus its availability to interact with its target, the NOX enzymes. A lower free fraction of the drug can lead to a decrease in its apparent potency (a higher IC50 value) in cell-based assays.
Q3: Is there specific data on the percentage of GKT136901 that binds to serum proteins?
A3: Currently, there is no publicly available data that quantifies the specific percentage of GKT136901 that binds to human serum albumin or other serum proteins. However, the fact that GKT136901 has been used effectively in in vivo animal models suggests that a therapeutically relevant free fraction is achievable in the presence of plasma proteins.[3]
Q4: Can GKT136901's stability be affected by serum?
A4: The stability of small molecules can be influenced by components within the serum. While some serum proteins can have a stabilizing effect, enzymes present in the serum could potentially metabolize the compound. For long-term experiments, it is advisable to assess the stability of GKT136901 in your specific cell culture media supplemented with serum.
Q5: How does the peroxynitrite scavenging activity of GKT136901 relate to its NOX inhibition?
A5: The ability of GKT136901 to scavenge peroxynitrite is an additional pharmacological property that is independent of its NOX1/4 inhibition.[2] This can be a confounding factor in experimental systems where peroxynitrite plays a significant role. It is important to consider this dual activity when interpreting results, as the observed effects may not be solely due to NOX inhibition.
Data Presentation: GKT136901 Inhibitory Activity
The following table summarizes the known inhibitory constants (Ki) for GKT136901 against various NOX isoforms. It is important to note that these values were determined in cell-free assays and do not account for the potential effects of serum protein binding.
| Target | Ki (nM) | Assay Conditions |
| NOX1 | 160 | Cell-free assay |
| NOX4 | 165 | Cell-free assay |
| NOX2 | 1530 | Cell-free assay |
| NOX5 | - | Data not available |
| DUOX1/2 | - | Data not available |
| Data sourced from MedChemExpress and other publications.[1] |
Troubleshooting Guides
This section provides guidance for common issues that may arise when using GKT136901 in the presence of serum.
Issue 1: Reduced or inconsistent inhibitor activity in cell-based assays compared to cell-free assays.
-
Potential Cause: Serum protein binding is reducing the free concentration of GKT136901.
-
Troubleshooting Steps:
-
Perform a dose-response curve in low-serum and high-serum conditions: Compare the IC50 values obtained in media with, for example, 1% FBS versus 10% FBS. A significant rightward shift in the dose-response curve in the presence of higher serum concentrations suggests serum protein binding is impacting the inhibitor's potency.
-
Increase inhibitor concentration: If serum protein binding is suspected, a higher concentration of GKT136901 may be necessary to achieve the desired biological effect.
-
Consider serum-free or reduced-serum media: If your cell type can be maintained in serum-free or low-serum media for the duration of the experiment, this can be a way to minimize the confounding effects of serum.
-
Pre-incubation time: Ensure that the pre-incubation time with the inhibitor is sufficient to allow for equilibration between the free and protein-bound states and for the inhibitor to reach its target within the cells.
-
Issue 2: High variability in results between experiments.
-
Potential Cause: Inconsistent batches of serum or handling of the inhibitor.
-
Troubleshooting Steps:
-
Use a single batch of serum: Different batches of fetal bovine serum (FBS) or other sera can have varying protein compositions, which can lead to variability in inhibitor binding. Using a single, qualified batch of serum for a series of experiments can help to reduce this variability.
-
Consistent inhibitor preparation: Ensure that the stock solution of GKT136901 is fully dissolved and that dilutions are made accurately and consistently.
-
Control for solvent effects: Always include a vehicle control (e.g., DMSO) at the same final concentration used for the inhibitor to account for any effects of the solvent on the cells.
-
Issue 3: Unexpected biological effects or off-target activity.
-
Potential Cause: The observed phenotype may be due to the peroxynitrite scavenging activity of GKT136901, or other off-target effects.
-
Troubleshooting Steps:
-
Use a structurally distinct NOX inhibitor: To confirm that the observed effect is due to NOX1/4 inhibition, consider using another NOX inhibitor with a different chemical scaffold as a control.
-
Measure peroxynitrite levels: If your experimental system is known to involve peroxynitrite, consider measuring its levels to determine if the effects of GKT136901 correlate with a reduction in this reactive nitrogen species.
-
Knockdown/knockout models: The most definitive way to confirm on-target activity is to use genetic approaches, such as siRNA-mediated knockdown or CRISPR-Cas9 knockout of NOX1 and/or NOX4, to see if this phenocopies the effect of GKT136901.
-
Experimental Protocols
Protocol 1: Assessment of GKT136901 Activity in the Presence of Varying Serum Concentrations
This protocol describes a general method for determining the impact of serum on the inhibitory activity of GKT136901 in a cell-based assay measuring ROS production.
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): Depending on the cell type and the specific assay, you may need to serum-starve the cells for a period (e.g., 4-24 hours) before treatment.
-
Preparation of GKT136901 dilutions: Prepare a series of dilutions of GKT136901 in your base cell culture medium. Prepare parallel sets of dilutions in media containing different concentrations of FBS (e.g., 0%, 1%, 5%, and 10%).
-
Inhibitor Treatment: Remove the culture medium from the cells and replace it with the media containing the different concentrations of GKT136901 and serum. Include a vehicle control for each serum concentration.
-
Incubation: Incubate the cells with the inhibitor for a predetermined time (e.g., 1-2 hours) to allow for target engagement.
-
Stimulation of ROS production: If your assay requires a stimulus to induce NOX activity (e.g., Angiotensin II, TGF-β), add the stimulus to the wells.
-
Measurement of ROS: Use a suitable fluorescent or luminescent probe to measure ROS production (e.g., Amplex Red for H₂O₂, or a probe for superoxide).
-
Data Analysis: Plot the ROS production as a function of GKT136901 concentration for each serum condition and calculate the IC50 value for each.
Mandatory Visualizations
Caption: GKT136901 inhibits NOX1/4-mediated ROS production.
References
Technical Support Center: Addressing Variability in Animal Model Response to GKT136901
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the dual NADPH oxidase (NOX) 1 and NOX4 inhibitor, GKT136901, and its successor compound, Setanaxib (GKT137831), in animal models. Variability in response is a common challenge in preclinical research, and this resource aims to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GKT136901?
A1: GKT136901 is a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4.[1] These enzymes are involved in the production of reactive oxygen species (ROS), which play a role in various pathological processes, including fibrosis and inflammation.[1][2] GKT136901 has been shown to have a lesser effect on NOX2 and almost no affinity for xanthine (B1682287) oxidase.[1] A successor compound, GKT137831 (Setanaxib), shares this dual NOX1/NOX4 inhibitory activity and has been used in numerous preclinical studies and has advanced to clinical trials.[3][4]
Q2: What are the common routes of administration for GKT136901 in animal models?
A2: GKT136901 and its analogs are orally bioavailable.[3] Common administration routes in mice and rats include oral gavage and incorporation into chow.[5] The choice of administration route can impact the pharmacokinetic profile and, consequently, the therapeutic effect.
Q3: We are observing a lack of efficacy in our animal model. What are the potential reasons?
A3: A lack of efficacy can stem from multiple factors. These include, but are not limited to:
-
Inadequate Dose: The dose-response relationship can vary significantly between different animal models and disease states.[6] It is crucial to perform dose-escalation studies to determine the optimal therapeutic window for your specific model.
-
Poor Bioavailability: While orally active, factors such as diet, gut microbiome, and co-administered substances can influence the absorption of GKT136901.
-
Compound Instability: Ensure the compound has been stored correctly and that the formulation for administration is stable throughout the study period. Small molecule inhibitors can be sensitive to light, temperature, and pH.[7]
-
Model-Specific NOX Expression: The relative expression of NOX1 and NOX4 can differ between animal strains and the specific pathology being studied.[8][9] If the targeted NOX isoforms are not significantly upregulated or involved in the disease pathogenesis of your model, the inhibitor may show limited efficacy.
-
Timing of Intervention: The therapeutic window for intervention can be narrow. Administering the inhibitor at a late stage of the disease may not be sufficient to reverse established pathology.
Q4: We are seeing significant variability in response between individual animals within the same treatment group. What could be the cause?
A4: Inter-animal variability is a common challenge in in vivo research.[10] Potential sources of variability include:
-
Genetic Heterogeneity: Even within inbred strains, there can be subtle genetic differences that influence drug metabolism and response.
-
Physiological Differences: Age, sex, and underlying health status of the animals can all contribute to variations in drug pharmacokinetics and pharmacodynamics.[10]
-
Inconsistent Drug Administration: Inaccurate dosing, particularly with oral gavage, can lead to significant differences in drug exposure between animals.
-
Variable Disease Induction: The severity of the induced disease can vary between animals, leading to different responses to treatment.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered when using GKT136901 in animal models.
Issue 1: Inconsistent or Unexpected Efficacy
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dose | Conduct a dose-response study to identify the optimal therapeutic dose for your specific animal model and disease state.[6] |
| Inappropriate Animal Model | Verify the expression and role of NOX1 and NOX4 in the pathogenesis of your chosen animal model. Consider using a different model if the target engagement is low.[8][9] |
| Timing of Treatment | Evaluate the effect of initiating treatment at different stages of the disease (e.g., prophylactic vs. therapeutic). |
| Pharmacokinetic Issues | Measure plasma concentrations of GKT136901 to ensure adequate drug exposure. Consider alternative administration routes if oral bioavailability is low.[11] |
Issue 2: High Inter-Animal Variability
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | Ensure all personnel are thoroughly trained in the chosen administration technique. For oral gavage, verify the accuracy of the dosing volume for each animal. If mixing in chow, ensure homogeneous distribution of the compound. |
| Variability in Disease Model | Refine the disease induction protocol to minimize variability in disease severity between animals. Use appropriate randomization and blinding procedures. |
| Underlying Health Differences | Source animals from a reputable vendor and ensure they are of a similar age and weight. Acclimatize animals properly before starting the experiment. |
| Genetic Drift | If using an inbred strain, obtain animals from a reliable source to minimize genetic drift. |
Data Presentation
Table 1: Summary of GKT136901 and Setanaxib (GKT137831) in Animal Models of Diabetic Nephropathy
| Compound | Animal Model | Dose | Administration Route | Key Findings | Reference |
| GKT136901 | db/db mice (Type 2 Diabetes) | 30-90 mg/kg/day | In chow | Reduced albuminuria and renal oxidative stress.[5] | [5] |
| GKT137831 | OVE26 mice (Type 1 Diabetes) | 10 or 40 mg/kg/day | Oral gavage | Inhibited renal NADPH oxidase activity and reduced markers of kidney damage.[12] | [12] |
| GKT137831 | Streptozotocin-induced diabetic ApoE-/- mice | Not specified | Not specified | Attenuated diabetic-induced glomerular damage.[13] | [13] |
Table 2: Summary of GKT136901 and Setanaxib (GKT137831) in Animal Models of Fibrosis
| Compound | Animal Model | Dose | Administration Route | Key Findings | Reference |
| GKT137831 | Bleomycin-induced lung fibrosis (aged mice) | Not specified | Not specified | Reversed persistent fibrosis by targeting Nox4-Nrf2 redox imbalance.[2][14] | [2][14] |
| GKT137831 | Carbon tetrachloride (CCl4)-induced liver fibrosis | Not specified | Not specified | Attenuated liver fibrosis and ROS production. |
Experimental Protocols
Protocol 1: Administration of GKT136901 in Chow to db/db Mice
This protocol is based on the study by Sedeek et al. (2013).[5]
-
Animal Model: Male db/db mice (a model of type 2 diabetes) and their non-diabetic db/m littermates are used.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
-
Compound Preparation: GKT136901 is incorporated into standard rodent chow at concentrations calculated to deliver the desired daily dose (e.g., 30 mg/kg/day and 90 mg/kg/day).[5]
-
Treatment: The medicated chow is provided ad libitum to the treatment groups for the duration of the study (e.g., 16 weeks).[5] Control groups receive standard chow without the inhibitor.
-
Monitoring: Body weight and food intake are monitored regularly to ensure the desired dose is being administered.
-
Outcome Measures: At the end of the study, various parameters are assessed, including blood glucose, albuminuria, and markers of renal oxidative stress and fibrosis.[5]
Visualizations
Caption: Mechanism of action of GKT136901 as a dual inhibitor of NOX1 and NOX4.
Caption: A logical workflow for troubleshooting variable responses to GKT136901.
References
- 1. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NADPH Oxidase Inhibition in Fibrotic Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Setanaxib - Wikipedia [en.wikipedia.org]
- 4. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. Nox4 NADPH oxidase 4 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NADPH oxidase inhibitor development for diabetic nephropathy through water tank model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reversal of persistent fibrosis in aging by targeting Nox4-Nrf2 redox imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nicotinamide Adenine Dinucleotide Phosphate Oxidase (NOX) in Experimental Liver Fibrosis: GKT137831 as a Novel Potential Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
GKT136901 Hydrochloride: A Technical Guide to Stability, Storage, and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective handling and use of GKT136901 hydrochloride, a potent dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable, reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at 4°C in a tightly sealed container, protected from moisture.
Q2: How should I store stock solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions prepared in DMSO, the following storage conditions are recommended[1][2]:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What solvents are recommended for preparing this compound solutions?
A3: this compound is soluble in DMSO (62.5 mg/mL with the aid of ultrasound) and water (4 mg/mL with ultrasound and warming to 60°C)[1]. For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline[1][2].
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results. | Compound degradation due to improper storage or handling. | - Verify that the solid compound and stock solutions have been stored according to the recommended conditions (see FAQs).- Prepare fresh stock solutions from solid compound.- Avoid repeated freeze-thaw cycles of stock solutions by using aliquots. |
| Precipitation observed in stock solution upon thawing. | Low solubility at colder temperatures or solvent evaporation. | - Gently warm the solution and use sonication to aid in re-dissolving the compound.- Ensure vials are tightly sealed to prevent solvent evaporation. |
| Difficulty dissolving the compound. | Incorrect solvent or insufficient solubilization technique. | - Use the recommended solvents (DMSO or water) at the appropriate concentrations.- Employ sonication and gentle warming as needed to facilitate dissolution[1]. |
This compound Degradation Profile
Detailed kinetic studies on the degradation of this compound under various conditions (e.g., hydrolysis, oxidation, photolysis) are not extensively documented in publicly available literature. However, some insights into its stability can be inferred from its chemical structure and available data.
Known Degradation Pathway: Peroxynitrite-Mediated Degradation
GKT136901 has been shown to be a selective and direct scavenger of peroxynitrite. This interaction leads to the degradation of GKT136901 itself. This property is relevant in biological systems where peroxynitrite is generated, as it contributes to the compound's mechanism of action but also represents a pathway for its breakdown.
Potential Degradation Pathways (General Considerations)
While specific data is lacking, compounds with similar chemical features (e.g., pyrazolopyridine core) may be susceptible to the following degradation pathways. These should be considered during experimental design and sample handling.
-
Hydrolysis: The amide-like bonds within the pyrazolopyridine dione (B5365651) structure could be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
-
Oxidation: Beyond its interaction with peroxynitrite, the molecule may be susceptible to oxidation by other strong oxidizing agents. The handling of the compound should avoid contact with such agents.
-
Photodegradation: As mentioned, exposure to UV or high-intensity visible light could potentially lead to degradation.
Quantitative Data on Degradation
Quantitative data on the degradation kinetics (e.g., rate constants, half-life) of this compound under forced degradation conditions are not available in the peer-reviewed literature. Researchers are advised to perform their own stability assessments for their specific experimental conditions and analytical methods if precise quantification of degradation is required.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 403.26 g/mol .
-
Vortex and/or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in light-protecting tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months[1][2].
-
Visualizations
Signaling Pathway of GKT136901 Action
Caption: GKT136901 inhibits NOX1/4, reducing ROS production and downstream signaling pathways.
Experimental Workflow for Assessing Solution Stability
Caption: A general workflow for conducting a stability study of GKT136901 solutions.
Troubleshooting Logic for Inconsistent Results
Caption: A logical flow for troubleshooting inconsistent experimental outcomes.
References
does GKT136901 affect expression levels of NOX1 or NOX4
This technical support center provides researchers, scientists, and drug development professionals with concise information regarding the effects of GKT136901 on NOX1 and NOX4 expression levels.
Frequently Asked Questions (FAQs)
Q1: Does GKT136901 treatment alter the protein expression levels of NOX1 or NOX4?
A: No, studies indicate that GKT136901 and its analogs, such as GKT137831, do not affect the protein expression levels of either NOX1 or NOX4.[1][2] The primary mechanism of action for GKT136901 is the inhibition of the enzymatic activity of NOX1 and NOX4, not the modulation of their gene or protein expression.[1][2]
Q2: What is the direct mechanism of action of GKT136901 on NOX1 and NOX4?
A: GKT136901 is a potent and selective dual inhibitor of the NADPH oxidase (NOX) isoforms NOX1 and NOX4.[3][4][5][6] It functions by directly inhibiting the catalytic activity of these enzymes, thereby reducing the production of reactive oxygen species (ROS).[1][2] A related compound, GKT137831, acts as a noncompetitive inhibitor with respect to NADPH, suggesting it binds to a site on the enzyme distinct from the NADPH binding site.[1][2]
Q3: My experimental results show a change in NOX1 or NOX4 expression after GKT136901 treatment. What could be the reason?
A: While GKT136901 directly inhibits NOX1/4 activity, observed changes in expression levels in a biological system could be due to indirect, downstream effects of inhibiting ROS production. Reduced ROS levels can influence various signaling pathways that, in turn, may regulate gene expression. It is crucial to differentiate between the direct pharmacological action of the compound and the subsequent cellular responses. In a study on diabetic mice, renal mRNA expression of Nox4 was noted to increase with the disease, and while GKT136901 was administered, it did not affect plasma glucose levels, suggesting it may not reverse all disease-associated changes in gene expression.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected changes in NOX1/NOX4 mRNA or protein levels post-treatment | The observed changes may be an indirect cellular response to the inhibition of ROS production, rather than a direct effect of GKT136901 on gene expression. | Investigate signaling pathways downstream of ROS that are known to regulate NOX1 and NOX4 expression in your experimental model. Consider time-course experiments to distinguish early (direct) from late (indirect) effects. |
| No inhibition of ROS production observed | Incorrect compound concentration, degradation of the compound, or issues with the ROS detection assay. | Verify the concentration and integrity of your GKT136901 stock. Ensure your ROS detection method is appropriate for the specific ROS species (superoxide or hydrogen peroxide) and is compatible with your experimental setup. Include positive and negative controls for ROS production. |
| Inconsistent results between experiments | Variability in cell culture conditions, passage number, or animal models. | Standardize all experimental parameters, including cell density, serum conditions, and treatment duration. Ensure consistent health and age of animal models if applicable. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of GKT136901 against various NOX isoforms.
| Compound | Target | Inhibitory Constant (Ki) | Reference |
| GKT136901 | NOX1 | 160 ± 10 nM | [5] |
| GKT136901 | NOX4 | 165 ± 5 nM | [8] |
| GKT136901 | NOX2 | 1530 ± 90 nM | [5][8] |
Experimental Protocols
Western Blotting for NOX1 and NOX4 Protein Expression
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and separate by SDS-PAGE.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NOX1 or NOX4 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensities using densitometry software and normalize the expression of NOX1/NOX4 to the loading control.
Quantitative PCR (qPCR) for NOX1 and NOX4 mRNA Expression
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based qPCR master mix, cDNA template, and primers specific for NOX1, NOX4, and a reference gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR reaction on a real-time PCR instrument.
-
Data Analysis: Calculate the relative expression of NOX1 and NOX4 mRNA using the ΔΔCt method, normalizing to the reference gene.
Visualizations
Caption: Mechanism of GKT136901 action.
Caption: Workflow for analyzing NOX1/4 expression.
References
- 1. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
GKT136901 Hydrochloride: A Comparative Guide to its Selectivity for NOX1/4 Over Other NOX Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of GKT136901 hydrochloride for NADPH oxidase (NOX) isoforms 1 and 4 versus other members of the NOX family. The information presented is supported by experimental data from peer-reviewed literature and is intended to assist researchers in evaluating GKT136901 for their specific applications.
Executive Summary
GKT136901 is a potent and orally bioavailable small molecule inhibitor of the NOX family of enzymes, which are dedicated to the production of reactive oxygen species (ROS).[1][2] It exhibits a clear selectivity for NOX1 and NOX4 isoforms over NOX2, with significantly lower or no reported activity against other isoforms. This preferential inhibition makes GKT136901 a valuable tool for investigating the specific roles of NOX1 and NOX4 in various physiological and pathological processes.
Data Presentation: Quantitative Selectivity of GKT136901
The following table summarizes the inhibitory potency of GKT136901 against various human NOX isoforms, as determined in cell-free assays using membranes from cells heterologously overexpressing the specific NOX enzyme. The data is presented as the inhibitor constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
| NOX Isoform | GKT136901 Ki (nM) | Selectivity vs. NOX1 | Selectivity vs. NOX4 |
| NOX1 | 160 ± 10[1] | 1x | ~0.1x |
| NOX2 | 1530 ± 90[1] | ~9.6x | ~0.96x |
| NOX3 | Not Published[1] | - | - |
| NOX4 | 165[2] | ~1x | 1x |
| NOX5 | Data not available for GKT136901. For the related compound GKT137831, Ki = 410 ± 100 nM.[1] | - | - |
| DUOX1 | Not Published[1] | - | - |
| DUOX2 | Not Published[1] | - | - |
| Xanthine Oxidase | >100,000[1] | >625x | >606x |
Note: A higher Ki value indicates lower potency. The selectivity is calculated as the ratio of Ki values. For example, GKT136901 is approximately 9.6-fold more selective for NOX1 over NOX2.
Experimental Protocols
The selectivity of GKT136901 is typically determined using a cell-free assay system. This approach allows for the direct measurement of inhibitor activity on the isolated enzyme without the complexities of a cellular environment.
Key Experiment: Cell-Free NOX Activity Assay
Objective: To determine the inhibitory potency (Ki) of GKT136901 on specific NOX isoforms.
Methodology:
-
Preparation of NOX-containing Membranes:
-
Human embryonic kidney (HEK293) cells or other suitable host cells are transiently or stably transfected with expression vectors encoding the specific human NOX isoform (e.g., NOX1, NOX2, NOX4) and its required regulatory subunits (e.g., p22phox, NOXA1, NOXO1 for NOX1; p47phox, p67phox for NOX2).
-
Cells are harvested and subjected to hypotonic lysis and differential centrifugation to isolate the membrane fraction containing the active NOX enzymes.
-
The protein concentration of the membrane preparation is determined using a standard method like the Bradford assay.
-
-
In Vitro NOX Activity Measurement:
-
The activity of the NOX enzymes is measured by detecting the production of hydrogen peroxide (H₂O₂), a stable downstream product of superoxide. The Amplex® Red assay is a commonly used method.
-
Assay Buffer: A typical assay buffer would be a phosphate (B84403) buffer (e.g., 50 mM sodium phosphate, pH 7.4) containing a chelating agent like DTPA (100 µM) to prevent metal-catalyzed oxidation.
-
Reaction Mixture: In a microplate format, the following components are combined:
-
NOX-containing membranes.
-
GKT136901 at various concentrations.
-
Amplex® Red reagent (e.g., 50 µM).
-
Horseradish peroxidase (HRP) (e.g., 0.1 U/mL).
-
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, NADPH (e.g., 100 µM).
-
Detection: The plate is incubated at 37°C, and the fluorescence of resorufin, the product of the Amplex Red reaction with H₂O₂, is measured kinetically using a fluorescence microplate reader (excitation ~540 nm, emission ~590 nm).
-
-
Data Analysis:
-
The rate of H₂O₂ production is calculated from the slope of the fluorescence curve.
-
The percentage of inhibition at each GKT136901 concentration is determined relative to a vehicle control.
-
The Ki value is calculated by fitting the concentration-response data to a suitable pharmacological model, such as the Cheng-Prusoff equation, if the inhibition is competitive, or by non-linear regression for other inhibition models.
-
Visualizations
Signaling Pathway of NOX1 and NOX4 Inhibition by GKT136901
References
comparing the efficacy of GKT136901 with other NOX inhibitors like VAS2870
In the landscape of NADPH oxidase (NOX) inhibitors, GKT136901 and VAS2870 represent two distinct classes of molecules that have been pivotal in advancing our understanding of NOX-mediated signaling in various pathological conditions. This guide provides a detailed comparison of their efficacy, selectivity, and mechanisms of action, supported by experimental data and protocols to aid researchers in their selection and application.
Overview and Mechanism of Action
GKT136901 is a dual NOX1/4 inhibitor, demonstrating promising therapeutic potential in a range of preclinical models of diseases, including diabetic nephropathy, liver fibrosis, and atherosclerosis. Its mechanism of action is rooted in its ability to specifically target the catalytic NOX1 and NOX4 isoforms, which are key sources of reactive oxygen species (ROS) in various cell types.
VAS2870, on the other hand, has been widely used as a pan-NOX inhibitor in experimental settings. It is believed to act by preventing the assembly of the NOX enzyme complex, a crucial step for the activation of most NOX isoforms. However, recent studies have raised concerns about its specificity, with evidence suggesting potential off-target effects that are independent of NOX inhibition.
Comparative Efficacy and Selectivity
The differential efficacy and selectivity of GKT136901 and VAS2870 are critical considerations for their use in research and potential therapeutic development.
| Inhibitor | Target NOX Isoforms | IC50 Values | Key Cellular Effects |
| GKT136901 | NOX1, NOX4 | NOX1: ~100-200 nMNOX4: ~100-200 nM | Attenuates ROS production, reduces inflammation, inhibits fibrosis, ameliorates organ damage in disease models. |
| VAS2870 | Pan-NOX (initially reported) | Varies depending on assay and cell type | Inhibits ROS production, but also exhibits NOX-independent effects that may confound data interpretation. |
Note: IC50 values can vary depending on the specific assay conditions and cell types used.
Signaling Pathways
The inhibition of NOX enzymes by GKT136901 and VAS2870 has profound effects on downstream signaling pathways implicated in cellular stress and disease progression.
Caption: Inhibition of NOX isoforms by GKT136901 and VAS2870 and downstream effects.
Experimental Protocols
Accurate assessment of NOX inhibitor efficacy relies on robust experimental design and execution. Below are outlines of common protocols used to evaluate GKT136901 and VAS2870.
Measurement of Cellular ROS Production
Amplex Red Assay for H₂O₂ Detection:
-
Cell Culture and Treatment: Plate cells of interest (e.g., fibroblasts, endothelial cells) in a 96-well plate and allow them to adhere overnight. Pre-incubate the cells with various concentrations of GKT136901 or VAS2870 for a specified time (e.g., 1 hour).
-
Stimulation: Induce ROS production by treating the cells with a known agonist (e.g., angiotensin II, TGF-β).
-
Assay: Add the Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) and horseradish peroxidase (HRP) to the wells. In the presence of H₂O₂, HRP catalyzes the conversion of Amplex Red to the fluorescent product, resorufin.
-
Detection: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
GKT136901 vs. Apocynin: A Comparative Guide to NADPH Oxidase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GKT136901 and apocynin as inhibitors of NADPH oxidase (NOX) activity, supported by experimental data and detailed methodologies.
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidases are a family of enzymes dedicated to the production of reactive oxygen species (ROS). Dysregulation of NOX activity is implicated in a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions. Consequently, the development of specific and potent NOX inhibitors is a significant focus of therapeutic research. This guide compares two widely studied NOX inhibitors: the novel, specific dual NOX1/4 inhibitor GKT136901, and the well-established, though less specific, inhibitor apocynin.
Performance Comparison: GKT136901 Exhibits Higher Potency and Specificity
GKT136901, a member of the pyrazolopyridine dione (B5365651) class of compounds, has emerged as a potent and selective inhibitor of NOX1 and NOX4 isoforms. In contrast, apocynin, a naturally occurring methoxy-substituted catechol, demonstrates a less direct and more complex mechanism of action, with reported antioxidant properties that can confound the interpretation of its effects as a specific NOX inhibitor.
Quantitative data from various studies highlight the superior inhibitory profile of GKT136901.
| Inhibitor | Target Isoform(s) | Potency (Ki/IC50) | Key Characteristics |
| GKT136901 | NOX1, NOX4 | Ki (NOX1) = 160 ± 10 nM Ki (NOX4) = 165 nM Ki (NOX2) = 1530 ± 90 nM | Potent, selective, and orally active dual inhibitor of NOX1 and NOX4.[1][2][3] Also reported to be a selective and direct scavenger of peroxynitrite.[2] |
| Apocynin | General NOX inhibitor (indirect) | IC50 = 10 µM (in activated human neutrophils) IC50 = 1.9 mM (in A7r5 cell homogenates) | Indirect inhibitor; requires metabolic activation by peroxidases.[4][5] Its inhibitory activity is highly variable depending on the experimental conditions and cell type.[4][5][6] Also exhibits antioxidant and ROS scavenging properties.[7] |
Mechanism of Action: Direct Inhibition vs. Indirect Interference
The fundamental difference between GKT136901 and apocynin lies in their mechanism of inhibiting NADPH oxidase activity.
GKT136901 acts as a direct inhibitor of the NOX1 and NOX4 isoforms.[1][2] This direct interaction with the enzyme provides a more predictable and specific mode of action.
Apocynin , on the other hand, is considered an indirect inhibitor. It is a pro-drug that requires conversion to its active dimeric form, diapocynin, a process often catalyzed by peroxidases such as myeloperoxidase (MPO).[7] The proposed mechanism of action involves the inhibition of the assembly of the NADPH oxidase complex by preventing the translocation of cytosolic subunits (e.g., p47phox) to the membrane-bound catalytic subunit (e.g., Nox2).[4][7] However, its efficacy is cell-type dependent and influenced by the presence of peroxidases. Furthermore, apocynin's antioxidant properties, including the scavenging of hydrogen peroxide, can contribute to its observed effects, making it challenging to attribute its biological activity solely to NOX inhibition.[7]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the NADPH oxidase signaling pathway and a typical experimental workflow for comparing the efficacy of GKT136901 and apocynin.
Experimental Protocols
Detailed methodologies for commonly used assays to quantify NADPH oxidase activity are provided below.
Amplex® Red Hydrogen Peroxide/Peroxidase Assay
This assay is used to detect the release of hydrogen peroxide (H2O2) from cells or in cell-free systems.
Materials:
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Reaction Buffer (e.g., Krebs-Ringer phosphate glucose buffer)
-
Cells or tissue homogenates
-
GKT136901 and apocynin stock solutions
-
NOX activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Cell Preparation: Seed cells in a 96-well plate and allow them to adhere overnight. For tissue homogenates, prepare as per standard protocols.
-
Inhibitor Treatment: Pre-incubate the cells/homogenates with varying concentrations of GKT136901 or apocynin for the desired time (e.g., 30-60 minutes). Include a vehicle control group.
-
Assay Cocktail Preparation: Prepare a working solution of Amplex Red and HRP in the reaction buffer. A typical final concentration is 50 µM Amplex Red and 0.1 U/mL HRP.
-
Stimulation and Detection: Add the NOX activator (e.g., PMA) to the wells, immediately followed by the Amplex Red/HRP assay cocktail.
-
Measurement: Immediately begin kinetic measurement of fluorescence in a pre-warmed (37°C) microplate reader.
-
Data Analysis: Calculate the rate of H2O2 production from the slope of the fluorescence curve. Determine the IC50 values for each inhibitor.
Lucigenin-Enhanced Chemiluminescence Assay
This assay is used to detect superoxide (O2•⁻) production.
Materials:
-
Lucigenin (B191737) (bis-N-methylacridinium nitrate)
-
NADPH
-
Reaction Buffer (e.g., phosphate buffer containing EGTA and sucrose)
-
Cells or tissue homogenates
-
GKT136901 and apocynin stock solutions
-
NOX activator (optional, depending on the sample)
-
96-well white microplate
-
Chemiluminescence microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in the reaction buffer.
-
Inhibitor Treatment: Add varying concentrations of GKT136901 or apocynin to the samples in the microplate wells. Include a vehicle control.
-
Assay Initiation: Add lucigenin (final concentration typically 5 µM) to each well.
-
Measurement: Initiate the reaction by adding NADPH (final concentration typically 100-200 µM). Immediately begin measuring chemiluminescence in a microplate reader.
-
Data Analysis: The chemiluminescence signal is proportional to the rate of superoxide production. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 values.
Conclusion
For researchers seeking a potent and specific inhibitor of NADPH oxidase, particularly targeting the NOX1 and NOX4 isoforms, GKT136901 represents a superior choice over apocynin. Its direct mechanism of action and well-defined inhibitory constants provide for more reliable and reproducible experimental outcomes. While apocynin has historical significance and can be useful in certain contexts, its indirect and complex mechanism, coupled with its inherent antioxidant properties, necessitates careful interpretation of results. The choice of inhibitor should be guided by the specific research question, the experimental system, and the desired level of isoform specificity.
References
- 1. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative pharmacology of chemically distinct NADPH oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validating GKT136901's On-Target Effects: A Comparative Analysis Using NOX1/4 Knockout Models
GKT136901, a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, has demonstrated significant therapeutic potential in various preclinical models of disease. To rigorously validate its on-target effects, numerous studies have employed NOX1 and NOX4 knockout (KO) models, providing a powerful platform to compare pharmacological inhibition with genetic ablation. This guide offers a comprehensive comparison of GKT136901's performance against these knockout models, supported by experimental data, detailed protocols, and pathway visualizations.
This comparison guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of NOX inhibitors. The data presented herein demonstrates the specificity of GKT136901 and its close analog, GKT137831 (setanaxib), in targeting NOX1 and NOX4, thereby providing a strong rationale for their continued investigation in clinical settings.[1][2]
Comparative Efficacy of GKT136901/GKT137831 and NOX Knockout in Disease Models
The on-target efficacy of GKT136901 and GKT137831 has been extensively evaluated in various disease models, with results from pharmacological inhibition often mirroring the phenotypes observed in NOX1 or NOX4 deficient mice. This section provides a quantitative comparison of key pathological readouts.
Diabetic Nephropathy
In models of diabetic nephropathy, both genetic deletion of NOX4 and pharmacological inhibition with GKT137831 have shown significant renoprotective effects.[2][3]
| Parameter | Wild-Type (Diabetic) | NOX4 KO (Diabetic) | Wild-Type + GKT137831 (Diabetic) | Reference |
| Albuminuria (µ g/24h ) | Increased | Significantly Attenuated | Significantly Reduced | [3] |
| Glomerular Fibronectin (% area) | Increased | Significantly Reduced | Significantly Reduced | [4] |
| Glomerular Collagen IV (% area) | Increased | Significantly Reduced | Significantly Reduced | [3] |
| Glomerular Macrophage Infiltration | Increased | Attenuated | Attenuated | [5] |
Liver Fibrosis
Studies on liver fibrosis have highlighted the roles of both NOX1 and NOX4 in disease progression. Both genetic knockout of these enzymes and treatment with GKT137831 have demonstrated anti-fibrotic effects.[6][7]
| Parameter | Wild-Type (Fibrotic) | NOX1 KO (Fibrotic) | NOX4 KO (Fibrotic) | Wild-Type + GKT137831 (Fibrotic) | Reference |
| Hepatic Collagen Deposition | Increased | Attenuated | Attenuated | Attenuated | [6] |
| α-SMA Expression (HSC activation) | Increased | Reduced | Reduced | Reduced | [6] |
| Pro-fibrogenic Gene Expression (Collagen α1(I), αSMA, TGFβ) | Upregulated | Downregulated | Downregulated | Suppressed | [8][9] |
| Hepatic ROS Production | Increased | Reduced | Reduced | Reduced | [7][8] |
Angiogenesis
The role of NOX1 in angiogenesis has been investigated using both NOX1 knockout mice and the inhibitor GKT136901.
| Parameter | Wild-Type | NOX1 KO | Wild-Type + GKT136901 | Reference |
| Matrigel Plug Vascularization | Normal | Significantly Reduced | - | [10][11] |
| Tumor Vasculature Density | Normal | Reduced | Reduced | [10][12] |
| Endothelial Cell Migration | Normal | Reduced | Reduced | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols from the cited studies.
Animal Models and Drug Administration
-
Diabetic Nephropathy Model: Streptozotocin (STZ)-induced diabetes in ApoE-/- mice was a common model.[2] GKT137831 was administered orally at doses of 30 mg/kg/day or 60 mg/kg/day for 10 weeks, starting 10 weeks after the induction of diabetes.[2][13]
-
Liver Fibrosis Model: Liver fibrosis was induced in mice by intraperitoneal injections of carbon tetrachloride (CCl4) twice a week for several weeks.[6] GKT137831 was administered daily by intragastric injection during the latter half of the CCl4 treatment.[6]
-
Tumor Angiogenesis Model: B16F0 or LLC1 tumor cells were injected subcutaneously into wild-type or NOX1 KO mice.[12] GKT136901 was administered orally at a dose of 40 mg/kg/day.[12]
Measurement of Reactive Oxygen Species (ROS)
-
In vivo and ex vivo ROS detection: Dihydroethidium (DHE) staining was used to detect superoxide (B77818) in tissue sections.[14]
-
Cellular ROS measurement: H2DCFDA, a fluorescent probe, was used to quantify intracellular ROS production in cultured cells, such as hepatic stellate cells (HSCs), stimulated with agonists like PDGF, LPS, or Angiotensin II.[9]
Histological and Gene Expression Analysis
-
Fibrosis Assessment: Sirius Red staining was used to quantify collagen deposition in liver sections.[6] Immunohistochemistry for α-smooth muscle actin (α-SMA) was used to identify activated HSCs.[6]
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was employed to measure the mRNA levels of pro-fibrotic and pro-inflammatory genes in tissues and cells.[8][9]
Signaling Pathways and Experimental Workflows
The on-target effects of GKT136901 are mediated through the modulation of specific signaling pathways downstream of NOX1 and NOX4. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for validating the inhibitor's effects.
Caption: GKT136901 inhibits NOX1/4-mediated ROS production and downstream signaling.
Caption: Workflow for validating GKT136901's on-target effects using knockout mice.
Conclusion
The comprehensive data from studies utilizing NOX1 and NOX4 knockout models provides strong evidence for the on-target effects of GKT136901 and its analog GKT137831. The consistent findings between pharmacological inhibition and genetic deletion across various disease models and downstream signaling pathways validate the specificity of these compounds for the NOX1 and NOX4 enzymes. These findings underscore the therapeutic potential of targeting NOX1 and NOX4 with selective inhibitors like GKT136901 for a range of fibrotic and inflammatory diseases. Further clinical investigation of these compounds is warranted.[1]
References
- 1. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined NOX1/4 inhibition with GKT137831 in mice provides dose-dependent reno- and atheroprotection even in established micro- and macrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic Targeting or Pharmacologic Inhibition of NADPH Oxidase Nox4 Provides Renoprotection in Long-Term Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 6. Nicotinamide Adenine Dinucleotide Phosphate Oxidase (NOX) in Experimental Liver Fibrosis: GKT137831 as a Novel Potential Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deficiency of NOX1 or NOX4 Prevents Liver Inflammation and Fibrosis in Mice through Inhibition of Hepatic Stellate Cell Activation | PLOS One [journals.plos.org]
- 8. Liver fibrosis and hepatocyte apoptosis are attenuated by GKT137831 a novel NOX4/NOX1 inhibitor in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deficiency of NOX1 or NOX4 Prevents Liver Inflammation and Fibrosis in Mice through Inhibition of Hepatic Stellate Cell Activation | PLOS One [journals.plos.org]
- 10. Targeting Vascular NADPH Oxidase 1 Blocks Tumor Angiogenesis through a PPARα Mediated Mechanism | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Targeting Vascular NADPH Oxidase 1 Blocks Tumor Angiogenesis through a PPARα Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Setanaxib (GKT137831) Ameliorates Doxorubicin-Induced Cardiotoxicity by Inhibiting the NOX1/NOX4/Reactive Oxygen Species/MAPK Pathway [frontiersin.org]
GKT136901: A Kinetic Profile Confirming Non-Competitive Inhibition of NOX1/4
A Comparative Guide for Researchers in Drug Development
This guide provides a detailed comparison of the NADPH oxidase (NOX) inhibitor, GKT136901, with other relevant inhibitors, focusing on its mechanism of inhibition as determined through kinetic studies. The data presented herein supports a non-competitive mode of action for GKT136901, a crucial factor for researchers in the fields of pharmacology and drug development.
Comparative Kinetic Data of NOX Inhibitors
The inhibitory potency of GKT136901 against NOX1 and NOX4 has been quantified and compared with other notable NOX inhibitors. The following table summarizes the key kinetic parameters.
| Inhibitor | Target(s) | Ki (nM) | IC50 (µM) | Putative Mechanism of Inhibition |
| GKT136901 | NOX1/4 | NOX1: 160, NOX4: 165, NOX2: 1530 [1][2] | - | Non-competitive with respect to NADPH (inferred) |
| GKT137831 | NOX1/4/5 | NOX1: 110, NOX4: 140, NOX5: 410, NOX2: 1750[3] | - | Non-competitive with respect to NADPH[4] |
| ML171 | NOX1 | - | NOX1: 0.25, NOX2: 5, NOX3: 3, NOX4: 5[5] | - |
| VAS2870 | Pan-NOX | - | NOX2: 10.6 (cell-free) | Covalent modification |
| DPI | Pan-Flavoprotein | - | - | Uncompetitive with respect to NADPH |
| APX-115 | Pan-NOX | NOX1: 1080, NOX2: 570, NOX4: 630 | - | - |
Note: Ki values for GKT136901 were determined using a cell-free assay with membranes from cells overexpressing the specific NOX isoform.[3] The mechanism for GKT136901 is inferred from its structural analogue, GKT137831.[4]
Mechanism of Action: Insights from Kinetic Studies
Kinetic analysis is fundamental to understanding how a drug molecule interacts with its target enzyme. For GKT136901, while direct kinetic studies confirming its mechanism are not extensively published, strong evidence from its close structural analog, GKT137831, points towards a non-competitive mode of inhibition with respect to the enzyme's substrate, NADPH.[4]
A non-competitive inhibitor binds to the enzyme at a site distinct from the substrate-binding site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. This is in contrast to a competitive inhibitor, which directly competes with the substrate for the active site.
The determination of this non-competitive mechanism for the GKT class of inhibitors is significant as it suggests that their efficacy is not directly overcome by increasing concentrations of the natural substrate, NADPH.
In addition to its role as a NOX1/4 inhibitor, GKT136901 has been identified as a selective and direct scavenger of peroxynitrite, a reactive nitrogen species.[1][2] This dual activity may contribute to its therapeutic effects in various disease models.
Experimental Protocols
Cell-Free Kinetic Assay for NOX Inhibition
This protocol outlines a typical cell-free assay to determine the kinetic parameters of NOX inhibitors like GKT136901.
1. Preparation of NOX-Containing Membranes:
-
Human embryonic kidney (HEK293) cells are transiently transfected with plasmids encoding the human NOX1 or NOX4 isoform, along with necessary regulatory subunits (e.g., p22phox).
-
After 48 hours of expression, cells are harvested, washed with PBS, and resuspended in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM EDTA, 10% glycerol, and protease inhibitors).
-
Cells are lysed by sonication on ice.
-
The lysate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
The supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g) to pellet the cell membranes.
-
The membrane pellet is resuspended in a storage buffer and protein concentration is determined using a standard method like the Bradford assay.
2. Measurement of NOX Activity:
-
NOX activity is measured by detecting the production of reactive oxygen species (ROS), such as superoxide (B77818) or hydrogen peroxide. The Amplex® Red assay is a common method for detecting H2O2.
-
The reaction mixture in a 96-well plate typically contains:
-
NOX-containing membranes (e.g., 10-20 µg of protein)
-
Amplex® Red reagent (e.g., 50 µM)
-
Horseradish peroxidase (HRP) (e.g., 0.1 U/mL)
-
A range of NADPH concentrations (e.g., 0, 1, 5, 10, 20, 50, 100 µM) to determine the Michaelis-Menten kinetics.
-
The inhibitor (GKT136901) at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
-
The reaction is initiated by the addition of NADPH.
-
The fluorescence of the reaction product, resorufin, is measured kinetically over time (e.g., every 5 minutes for 30 minutes) using a fluorescence plate reader (excitation ~540 nm, emission ~590 nm).
3. Data Analysis:
-
The initial rate of the reaction (V) is calculated from the linear portion of the kinetic curve.
-
To determine the mode of inhibition, data is plotted using a Lineweaver-Burk plot (1/V vs. 1/[NADPH]) for each inhibitor concentration.
-
In the case of non-competitive inhibition, the Vmax will decrease with increasing inhibitor concentration, while the Km will remain unchanged. This results in a series of lines on the Lineweaver-Burk plot that intersect on the x-axis.
-
The inhibition constant (Ki) can be determined from a secondary plot of the slopes of the Lineweaver-Burk plot versus the inhibitor concentration.
Visualizing the Molecular Interactions and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the NOX1/4 signaling pathway and the experimental workflow for kinetic analysis.
Caption: NOX1/4 Signaling Pathway and Inhibition by GKT136901.
Caption: Experimental Workflow for Kinetic Analysis of NOX Inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of GKT136901 Against ROS-Producing Enzymes
This guide provides a detailed assessment of the specificity of GKT136901, a small molecule inhibitor, against various Reactive Oxygen Species (ROS)-producing enzymes. The focus is an objective comparison with other known inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.
Introduction to GKT136901 and NADPH Oxidase (NOX) Enzymes
Reactive Oxygen Species (ROS) are critical signaling molecules involved in a myriad of physiological processes. However, their overproduction leads to oxidative stress, a condition implicated in numerous pathologies, including cardiovascular, inflammatory, and fibrotic diseases.[1] The primary enzymatic source dedicated solely to ROS production is the NADPH oxidase (NOX) family.[1][2] This family consists of seven isoforms in mammals: NOX1-5 and the dual oxidases, DUOX1 and DUOX2.[3]
GKT136901 is a pyrazolopyridine dione-based compound identified as a potent and orally active inhibitor of the NADPH oxidase family.[4] Extensive research has demonstrated its preferential inhibition of the NOX1 and NOX4 isoforms, making it a valuable tool for investigating the specific roles of these enzymes in health and disease.[2][3]
Comparative Specificity of GKT136901
The inhibitory activity of GKT136901 has been rigorously tested against several NOX isoforms and other ROS-producing enzymes. Its specificity is best understood when compared to other well-known inhibitors, such as the non-selective flavoprotein inhibitor Diphenyleneiodonium (DPI) and the widely used but non-specific antioxidant Apocynin.[2][5]
Experimental data, primarily from cell-free assays, allows for a quantitative comparison of inhibitor potency. GKT136901 demonstrates a clear preference for NOX1 and, most notably, NOX4. It is approximately 10-fold more potent against NOX1 than NOX2 and nearly 100-fold more potent against NOX4 than NOX2.[2] Furthermore, GKT136901 shows minimal to no activity against other ROS-producing enzymes like xanthine (B1682287) oxidase, ruling out a general ROS scavenging mechanism.[2][6] This contrasts sharply with DPI, which inhibits all tested NOX isoforms and xanthine oxidase with similar high potency.[6]
In addition to its primary role as a NOX1/4 inhibitor, GKT136901 has been identified as a selective and direct scavenger of peroxynitrite, a highly reactive nitrogen species.[3][7] This dual mechanism may contribute to its therapeutic efficacy in various disease models.
Table 1: Inhibitor Potency (Kᵢ / IC₅₀ in nM) Against Various ROS-Producing Enzymes
| Inhibitor | NOX1 | NOX2 | NOX4 | NOX5 | Xanthine Oxidase | Notes |
| GKT136901 | 160 ± 10[2] | 1530 ± 90[2] | 16 ± 5[2] | - | >100,000[2][6] | Partial (60%) inhibition of NOX2.[2] |
| GKT137831 | 110 ± 30[2] | 1750 ± 700[2] | 140 ± 40[2] | 410 ± 100[2] | >100,000[2] | Structurally related to GKT136901. |
| ML171 | 250[8] | 5,000[8] | 5,000[8] | - | 5,500[8] | Data are IC₅₀ values. Considered NOX1-selective. |
| DPI | ~70[6] | ~70[6] | ~70[6] | - | ~50[6] | Non-selective flavoprotein inhibitor. |
| Apocynin | - | - | - | - | - | Not a direct inhibitor; acts as a ROS scavenger.[2][5] |
Kᵢ (inhibition constant) values are from cell-free assays unless otherwise noted. "-" indicates data not available.
Experimental Protocols
The assessment of inhibitor specificity relies on robust and reproducible experimental methods. Below are detailed protocols for key assays used to characterize compounds like GKT136901.
Protocol 1: Cell-Free Assay for Determining Inhibitor Potency (Kᵢ)
This method is crucial for determining the direct inhibitory effect of a compound on a specific enzyme isoform without the complexity of a cellular environment.[4]
-
Preparation of NOX-Containing Membranes:
-
Culture cell lines (e.g., HEK293 or CHO) that are engineered to heterologously overexpress a specific NOX isoform (e.g., NOX1, NOX2, or NOX4) along with its required regulatory subunits (e.g., p22phox, NOXA1/NOXO1 for NOX1).[2]
-
Harvest the cells and lyse them through sonication or dounce homogenization in a hypotonic buffer.
-
Isolate the membrane fraction by differential centrifugation. Resuspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration.
-
-
Enzyme Activity Measurement:
-
In a 96-well or 384-well plate, add the prepared membranes to an assay buffer containing necessary co-factors.
-
Add the test inhibitor (e.g., GKT136901) across a range of concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding the substrate, NADPH.
-
Measure the rate of ROS production (superoxide or hydrogen peroxide) using a specific detection method. A common method is the Amplex Red assay, where horseradish peroxidase (HRP) catalyzes the reaction of H₂O₂ with Amplex Red to produce the fluorescent product, resorufin.
-
Monitor the fluorescence increase over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the kinetic reads.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which requires knowledge of the substrate (NADPH) concentration and its Michaelis constant (Km).
-
Protocol 2: Cell-Based Assay for Assessing NOX Inhibition
This assay validates the inhibitor's activity in a live-cell context, providing insights into its cell permeability and efficacy.
-
Cell Culture and Plating:
-
Use a cell line that endogenously expresses the target NOX isoform or, more commonly, a cell line (e.g., HEK293) transiently or stably transfected to express the specific NOX isoform and its subunits.[9]
-
Plate the cells in a suitable multi-well plate (e.g., a white-walled 96-well plate for luminescence assays) and allow them to adhere overnight.
-
-
Compound Incubation and Stimulation:
-
Replace the culture medium with a serum-free buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound at various concentrations to the wells and incubate for a predetermined time (e.g., 30-60 minutes) to allow for cell penetration.[10]
-
If the NOX isoform requires stimulation for activation (e.g., NOX1, NOX2), add an appropriate agonist (e.g., Phorbol 12-myristate 13-acetate - PMA for NOX2). NOX4 is often constitutively active and may not require a stimulant.
-
-
ROS Detection:
-
Add a chemiluminescent or fluorescent probe for ROS detection. For example, luminol (B1675438) in the presence of HRP can be used to detect a mix of intra- and extracellular ROS.[9]
-
Immediately measure the light output (luminescence) or fluorescence using a microplate reader. Kinetic readings are often preferred.
-
-
Data Analysis:
-
Calculate the rate of ROS production or the total signal at a specific time point.
-
Normalize the data to the vehicle-treated control.
-
Plot the normalized response against the inhibitor concentration to determine the IC₅₀ value in the cellular environment.
-
Visualizations
Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental systems.
Caption: Simplified overview of NOX1, NOX2, and NOX4 complexes and the inhibitory action of GKT136901.
Caption: Experimental workflow for the identification and validation of specific NOX inhibitors.
References
- 1. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. abmole.com [abmole.com]
- 9. Probe Report for NOX1 Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. High-Throughput Screening of NOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparison of NOX1/4 Inhibitors: GKT136901 Hydrochloride vs. GKT137831 (Setanaxib)
An Objective Guide for Researchers in Drug Development
In the landscape of therapies targeting oxidative stress, the inhibition of NADPH oxidase (NOX) enzymes has emerged as a promising strategy. Specifically, the dual inhibition of NOX1 and NOX4 isoforms is implicated in the pathogenesis of various fibrotic and inflammatory diseases. This guide provides a detailed preclinical comparison of two prominent pyrazolopyridine dione-derived dual NOX1/4 inhibitors: GKT136901 hydrochloride, a first-generation compound, and GKT137831 (Setanaxib), a next-generation inhibitor that has advanced to clinical trials.
Mechanism of Action and Signaling Pathway
Both GKT136901 and GKT137831 are potent and selective inhibitors of the NOX1 and NOX4 enzymes.[1] These enzymes are key sources of reactive oxygen species (ROS), which, under pathological conditions, contribute to cellular damage, inflammation, and fibrosis.[2] By inhibiting NOX1 and NOX4, these compounds reduce the production of ROS, thereby mitigating downstream pathological signaling.[3]
The signaling cascade initiated by NOX1/4 activation involves the production of superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂). These ROS molecules act as second messengers, activating pro-inflammatory and pro-fibrotic pathways, such as the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to tissue damage and disease progression.[4][5]
Figure 1: Simplified signaling pathway of NOX1/4-mediated oxidative stress and its inhibition by GKT136901 and GKT137831.
Comparative Efficacy and Selectivity
While direct head-to-head preclinical studies are limited, available data allows for a comparative assessment of their inhibitory profiles.
| Parameter | This compound | GKT137831 (Setanaxib) | Reference(s) |
| Target(s) | Dual NOX1/NOX4 Inhibitor | Dual NOX1/NOX4 Inhibitor | [1] |
| Kᵢ for NOX1 | 160 ± 10 nM | 110 ± 30 nM | [1][6] |
| Kᵢ for NOX4 | 165 nM (reported as 16 ± 5 nM in one study) | 140 ± 40 nM | [1][6][7] |
| Kᵢ for NOX2 | 1530 ± 90 nM | 1750 ± 700 nM | [1][6] |
| Kᵢ for NOX5 | Not reported | 410 ± 100 nM | [6] |
| Selectivity | Selective for NOX1/4 over NOX2.[6] Also reported to scavenge peroxynitrite.[8] | Selective for NOX1/4 over NOX2.[6] Does not scavenge ROS or have general antioxidant activity.[9] | [6][8][9] |
Preclinical Performance in Disease Models
Both compounds have demonstrated efficacy in various preclinical models, particularly in diabetic nephropathy and liver fibrosis.
Diabetic Nephropathy
In models of diabetic nephropathy, both inhibitors have shown promise in reducing kidney damage.
| Model | Compound | Dosing | Key Findings | Reference(s) |
| db/db mice (Type 2 Diabetes) | GKT136901 | 30 and 90 mg/kg/day in chow for 16 weeks | Reduced albuminuria, renal oxidative stress, and renal structural damage. | [10] |
| OVE26 mice (Type 1 Diabetes) | GKT137831 | 10 and 40 mg/kg, once daily by oral gavage for 4 weeks | Inhibited NADPH oxidase activity, reduced superoxide and hydrogen peroxide production in the renal cortex, attenuated glomerular hypertrophy, mesangial matrix expansion, and podocyte loss. | [11][12] |
| Streptozotocin-induced diabetic ApoE-/- mice | GKT137831 | 30 and 60 mg/kg/day | Protective against diabetic nephropathy at both doses. | [13] |
Liver Fibrosis
Both compounds have been evaluated for their anti-fibrotic effects in the liver.
| Model | Compound | Dosing | Key Findings | Reference(s) |
| Carbon tetrachloride (CCl₄)-induced liver fibrosis in mice | GKT137831 | 60 mg/kg, daily i.g. | Attenuated liver fibrosis and downregulated markers of oxidative stress, inflammation, and fibrosis. | [14] |
| Bile duct ligation (BDL)-induced liver fibrosis in mice | GKT137831 | Not specified | Reduced oxidative stress, hepatocyte apoptosis, and liver fibrosis. | [15] |
Pharmacokinetic Properties
A key differentiator between the two compounds lies in their pharmacokinetic profiles. GKT137831 (Setanaxib) is noted to have a longer biological half-life due to the formation of an active metabolite, GKT138184, which has a similar potency and selectivity profile.[6] Both compounds are orally bioavailable.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings.
General Experimental Workflow
References
- 1. Frontiers | Targeting Oxidative Stress as a Therapeutic Approach for Idiopathic Pulmonary Fibrosis [frontiersin.org]
- 2. journals.plos.org [journals.plos.org]
- 3. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 4. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]
- 10. High-throughput Assays for Superoxide and Hydrogen Peroxide: DESIGN OF A SCREENING WORKFLOW TO IDENTIFY INHIBITORS OF NADPH OXIDASES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ovid.com [ovid.com]
- 15. Pre‐clinical evidence of a dual NADPH oxidase 1/4 inhibitor (setanaxib) in liver, kidney and lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
GKT136901: A Dual-Action Compound Targeting Both Enzyme Inhibition and Oxidative Stress
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic candidate is paramount. GKT136901, a small molecule inhibitor, presents a compelling case study in dual-action pharmacology, exhibiting potent, direct inhibition of NADPH oxidase (NOX) enzymes and significant antioxidant activity through the direct scavenging of peroxynitrite. This guide provides a comprehensive comparison of these two distinct effects, supported by experimental data and detailed protocols to aid in the evaluation of GKT136901 and its alternatives.
GKT136901 is a pyrazolopyridine dione (B5365651) derivative that has emerged as a promising therapeutic agent in preclinical studies for a range of conditions, including diabetic nephropathy, neurodegenerative diseases, and fibrosis.[1] Its efficacy is attributed to a unique combination of two molecular mechanisms: the direct inhibition of NOX1 and NOX4 enzymes, key sources of cellular reactive oxygen species (ROS), and the selective scavenging of peroxynitrite (ONOO-), a potent and damaging oxidant.[1][2] This dual functionality complicates a simple classification of GKT136901 as either a pure enzyme inhibitor or a classical antioxidant, necessitating a nuanced evaluation of its pharmacological profile.
Quantitative Comparison of GKT136901's Inhibitory and Scavenging Activities
To facilitate a clear comparison, the following tables summarize the available quantitative data on the enzyme inhibition and direct antioxidant effects of GKT136901.
Table 1: GKT136901 Direct Enzyme Inhibition Data
| Target Enzyme | Inhibition Constant (Ki) | Selectivity vs. NOX2 | Reference |
| NOX1 | 160 nM | ~9.6-fold | [3] |
| NOX4 | 165 nM | ~9.3-fold | [4] |
| NOX2 | 1530 nM | - | [3] |
Table 2: GKT136901 Direct Antioxidant (Peroxynitrite Scavenging) Data
| Activity | Effective Concentration | Method | Reference |
| Peroxynitrite (ONOO-) Scavenging | Submicromolar range | Dihydrorhodamine 123 (DHR 123) oxidation assay; L-012 chemiluminescence assay | [1][2] |
Note: While a precise IC50 value for peroxynitrite scavenging is not explicitly stated in the reviewed literature, the effective concentration is reported to be in the submicromolar range, comparable to its enzyme inhibition constants.
Table 3: Comparison with Alternative NOX Inhibitors and Antioxidants
| Compound | Primary Mechanism | Target/Activity | Potency | Reference |
| GKT136901 | NOX1/4 Inhibition & ONOO- Scavenging | NOX1, NOX4, ONOO- | Ki: 160-165 nM (NOX1/4); Submicromolar (ONOO-) | [1][3] |
| GKT137831 (Setanaxib) | NOX1/4 Inhibition | NOX1, NOX4 | Ki: 110 nM (NOX1), 140 nM (NOX4) | [3] |
| Diphenyleneiodonium (DPI) | Pan-Flavoprotein Inhibition | Broad-spectrum NOX inhibitor | Ki: ~10-70 nM | [3] |
| Apocynin | Antioxidant/Pro-drug | Indirect NOX inhibition (disputed), ROS scavenger | Less potent, mechanism debated | [3] |
| Uric Acid | Antioxidant | Peroxynitrite Scavenger | Physiological scavenger | [2] |
| Edaravone | Antioxidant | Peroxynitrite Scavenger | Reaction rate with ONOO- ~30-fold greater than uric acid | BenchChem |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to evaluate the dual actions of GKT136901.
Protocol 1: Cell-Free NOX1/4 Inhibition Assay
This protocol is adapted from studies characterizing the inhibitory activity of GKT136901 on NOX1 and NOX4.
Objective: To determine the in vitro inhibitory potency (Ki) of GKT136901 against NOX1 and NOX4.
Materials:
-
Membrane preparations from cells overexpressing the specific NOX isoform (NOX1 or NOX4) and its regulatory subunits.
-
GKT136901
-
NADPH (substrate)
-
Amplex Red reagent (or other suitable H2O2 detection probe)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
96-well microplate
-
Microplate reader (fluorescence)
Procedure:
-
Prepare a dilution series of GKT136901 in the assay buffer.
-
In a 96-well plate, add the membrane preparation containing the NOX enzyme.
-
Add the different concentrations of GKT136901 to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a reaction mixture containing Amplex Red, HRP, and NADPH in the assay buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to all wells.
-
Immediately place the plate in a microplate reader and measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) in kinetic mode for a set duration (e.g., 30-60 minutes).
-
The rate of H2O2 production is proportional to the rate of increase in fluorescence.
-
Calculate the percentage of inhibition for each GKT136901 concentration relative to the vehicle control.
-
Determine the Ki value by fitting the data to an appropriate enzyme inhibition model using graphing software.
Protocol 2: Peroxynitrite Scavenging Assay using Dihydrorhodamine 123 (DHR 123)
This protocol is based on the method described by Schildknecht et al. (2014) for assessing the direct antioxidant activity of GKT136901.[2]
Objective: To evaluate the peroxynitrite scavenging capacity of GKT136901.
Materials:
-
GKT136901
-
Dihydrorhodamine 123 (DHR 123)
-
Peroxynitrite (ONOO-) solution (commercially available or freshly synthesized)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well black microplate
-
Microplate reader (fluorescence)
Procedure:
-
Prepare a dilution series of GKT136901 in the assay buffer.
-
In a 96-well black microplate, add the different concentrations of GKT136901. Include a vehicle control.
-
Add the DHR 123 solution to all wells to a final concentration of, for example, 2 µM.
-
Incubate for a short period (e.g., 3 minutes) at 37°C.
-
Initiate the reaction by adding the peroxynitrite solution to all wells.
-
Incubate for 15 minutes at 37°C, protected from light.
-
Measure the fluorescence (excitation ~485 nm, emission ~530 nm) using a microplate reader.
-
The fluorescence intensity is proportional to the amount of peroxynitrite that has not been scavenged.
-
Calculate the percentage of scavenging for each GKT136901 concentration relative to the control (no scavenger).
-
The concentration of GKT136901 that scavenges 50% of the peroxynitrite (IC50) can be determined by plotting the percentage of scavenging against the inhibitor concentration.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental design, the following diagrams are provided in DOT language.
Caption: Dual mechanism of action of GKT136901.
Caption: Workflow for evaluating GKT136901's dual activities.
Conclusion
GKT136901 stands out as a pharmacological agent with a dual mechanism of action that is both potent and specific. It not only directly inhibits the ROS-producing enzymes NOX1 and NOX4 in the nanomolar range but also acts as a direct and selective scavenger of the highly damaging reactive nitrogen species, peroxynitrite, at comparable submicromolar concentrations.[1][3] This dual activity suggests that the therapeutic benefits observed in preclinical models may be the result of a synergistic effect, simultaneously reducing the enzymatic source of primary ROS and neutralizing a key downstream inflammatory mediator. For researchers in drug development, this highlights the importance of a multi-faceted evaluation of candidate molecules, as a singular focus on enzyme inhibition may overlook other significant pharmacological properties. The provided data and protocols offer a framework for the comprehensive assessment of GKT136901 and other compounds with similar dual-action profiles.
References
- 1. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An In vitro Assay to Quantify Nitrosative Component of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxynitrite scavenging by different antioxidants. Part I: convenient assay - PubMed [pubmed.ncbi.nlm.nih.gov]
GKT136901: A Comparative Analysis of a Dual NOX1/NOX4 Inhibitor Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
GKT136901, a member of the pyrazolopyridine dione (B5365651) class of molecules, has emerged as a significant pharmacological tool and potential therapeutic agent due to its preferential inhibition of NADPH oxidase (NOX) isoforms 1 and 4.[1] These enzymes are key producers of reactive oxygen species (ROS), which act as signaling molecules in a multitude of physiological and pathological processes. This guide provides a comparative analysis of GKT136901's performance in various cell types, supported by experimental data, to aid researchers in its application and evaluation against other investigative compounds.
Mechanism of Action and Isoform Selectivity
GKT136901 functions as a direct inhibitor of NOX1 and NOX4.[1] Unlike broad-spectrum antioxidants or less specific flavoprotein inhibitors like diphenylene iodonium (B1229267) (DPI), GKT136901 offers a more targeted approach to studying NOX-mediated signaling.[1][2] Its selectivity is crucial for dissecting the specific roles of NOX1 and NOX4 in cellular function and disease.
The inhibitory constants (Ki) in cell-free assays highlight its preference for NOX1 and particularly NOX4 over other isoforms.[1]
| Target Isoform | GKT136901 Ki (nM) |
| NOX1 | 160 ± 10 |
| NOX4 | 16 ± 5 |
| NOX2 | 1530 ± 90 |
Table 1: Inhibitory potency of GKT136901 against different NOX isoforms. Data from cell-free assays using membranes from cells overexpressing the specific NOX isoform.[1]
Performance in Different Cell Types: A Comparative Overview
The effects of GKT136901 and its close analog, GKT137831, have been extensively studied across a range of cell types implicated in various pathologies.
| Cell Type | Key Findings with GKT136901/GKT137831 | Pathological Relevance |
| Fibroblasts | Reduces senescence and apoptosis resistance in idiopathic pulmonary fibrosis (IPF) lung fibroblasts.[1] Attenuates Angiotensin-II-induced proliferation and migration of cardiac fibroblasts.[3][4] | Fibrotic diseases (e.g., IPF, cardiac fibrosis)[1][5] |
| Endothelial Cells | Inhibits migration and tube formation, key processes in angiogenesis.[6][7] Reduces high glucose-induced ROS production in bovine retinal endothelial cells (BREC).[8] | Tumor angiogenesis, diabetic retinopathy[6][8] |
| Podocytes | Attenuates high glucose- and TGF-β-induced ROS production and expression of profibrotic markers.[9][10] Reduces podocyte loss in diabetic mouse models.[11][12] | Diabetic nephropathy[11][12][13] |
| Vascular Smooth Muscle Cells (VSMCs) | Blocks basal NADPH oxidase activity in VSMCs from normotensive rats.[14] | Hypertension[14] |
Table 2: Summary of GKT136901/GKT137831 effects in various cell types.
Signaling Pathways Modulated by GKT136901
GKT136901's inhibition of NOX1/4-derived ROS production impacts several downstream signaling pathways. A key pathway involves the mitigation of pro-fibrotic and pro-inflammatory responses.
Caption: GKT136901 inhibits NOX1/4, reducing ROS and downstream pathological responses.
Experimental Protocols
In Vitro NOX Inhibition Assay (Cell-Free)
This protocol is a generalized representation based on descriptions of cell-free assays used to determine the inhibitory constants of GKT136901.
Caption: Workflow for determining GKT136901's inhibitory potency in cell-free assays.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293) engineered to overexpress a specific NOX isoform (NOX1, NOX2, or NOX4) along with its necessary regulatory proteins.[1]
-
Assay Reaction: The prepared membranes are incubated in a reaction buffer containing NADPH as the substrate.
-
Inhibitor Addition: GKT136901 is added at various concentrations to determine its dose-dependent inhibitory effect.
-
ROS Detection: The production of ROS (specifically hydrogen peroxide for NOX4) is measured using a fluorescent probe such as Amplex Red in the presence of horseradish peroxidase.
-
Data Analysis: The rate of ROS production is measured, and the data are fitted to determine the inhibitory constant (Ki).
Cell Migration (Wound Healing) Assay
This protocol is based on studies investigating the effect of GKT136901 on endothelial cell migration.[6][7]
Methodology:
-
Cell Culture: Endothelial cells (e.g., mouse primary endothelial cells or human primary endothelial cells) are cultured to confluence in multi-well plates.[7]
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the confluent cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated in culture medium containing either a vehicle control or GKT136901 at a specified concentration (e.g., 10 µM).[7]
-
Imaging: The wound area is imaged at time zero and at subsequent time points (e.g., 24 hours).
-
Analysis: The rate of cell migration is quantified by measuring the change in the wound area over time. A reduction in the closure of the wound in the GKT136901-treated group compared to the control group indicates an inhibition of cell migration.[6][7]
Comparative Analysis with Other Inhibitors
While GKT136901 and its analog GKT137831 (Setanaxib) are at the forefront of clinical development for NOX1/4 inhibitors, other compounds have been used in preclinical research.[10]
| Inhibitor | Target(s) | Key Characteristics |
| GKT136901 | NOX1/NOX4 | Preferential inhibitor with good in vivo properties.[1] |
| GKT137831 (Setanaxib) | NOX1/NOX4 | Structurally related to GKT136901, with extensive preclinical and clinical data.[1][10] |
| Diphenylene iodonium (DPI) | General Flavoprotein Inhibitor | Potent but non-specific, inhibiting all NOX isoforms and other enzymes like xanthine (B1682287) oxidase.[1][2] |
| VAS2870 | Pan-NOX inhibitor | Shown to inhibit NOX2, NOX4, and NOX5 activity.[15] |
Table 3: Comparison of GKT136901 with other NADPH oxidase inhibitors.
Conclusion
GKT136901 is a valuable research tool for investigating the roles of NOX1 and NOX4 in cellular physiology and pathology. Its demonstrated efficacy in a variety of cell types, including fibroblasts, endothelial cells, and podocytes, underscores its potential as a therapeutic agent for a range of diseases, particularly those with a fibrotic or inflammatory component. The data presented in this guide provide a foundation for researchers to design and interpret experiments using this selective dual NOX1/4 inhibitor.
References
- 1. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Nox1/4 dual inhibitor GKT137831 or Nox4 knockdown inhibits Angiotensin-II-induced adult mouse cardiac fibroblast proliferation and migration. AT1 physically associates with Nox4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nox1/4 Dual Inhibitor GKT137831 or Nox4 Knockdown Inhibits Angiotensin-II-Induced Adult Mouse Cardiac Fibroblast Proliferation and Migration. AT1 Physically Associates With Nox4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NADPH Oxidase Inhibition in Fibrotic Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Vascular NADPH Oxidase 1 Blocks Tumor Angiogenesis through a PPARα Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Genetic Targeting or Pharmacologic Inhibition of NADPH Oxidase Nox4 Provides Renoprotection in Long-Term Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pre‐clinical evidence of a dual NADPH oxidase 1/4 inhibitor (setanaxib) in liver, kidney and lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. [PDF] Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes. | Semantic Scholar [semanticscholar.org]
- 14. Differential regulation of Nox1, Nox2 and Nox4 in vascular smooth muscle cells from WKY and SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
GKT136901 in a Head-to-Head Comparison with Other Peroxynitrite Scavengers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GKT136901 and other notable peroxynitrite scavengers, supported by experimental data. GKT136901, a dual inhibitor of NADPH oxidase 1 and 4 (NOX1/4), has been identified as a potent and selective direct scavenger of peroxynitrite (ONOO⁻), a reactive nitrogen species implicated in a range of pathologies including diabetic nephropathy, neurodegeneration, and inflammatory diseases.[1][2][3][4][5]
Peroxynitrite is a short-lived, potent oxidant that can induce cellular damage through the nitration and oxidation of proteins, lipids, and DNA.[6] Consequently, the development of effective peroxynitrite scavengers is a significant area of therapeutic interest.[6] This guide summarizes the available quantitative data, details the experimental methodologies used for comparison, and provides visual representations of the relevant signaling pathways and experimental workflows.
Comparative Analysis of Peroxynitrite Scavenging Efficacy
Direct comparative studies of GKT136901 with a wide array of peroxynitrite scavengers are limited. However, a key study by Schildknecht et al. (2014) provides a head-to-head comparison of GKT136901 with uric acid and apocynin. The data from this and other studies are summarized below to serve as a benchmark for evaluating peroxynitrite scavenging activity.
| Compound | Assay Method | Key Findings | Reference |
| GKT136901 | Electron Paramagnetic Resonance (EPR) with TEMPONE-H spin trap | Acted as a selective scavenger of peroxynitrite in the submicromolar concentration range. Did not interact with nitric oxide (•NO), superoxide (B77818) (•O₂⁻), or hydroxyl radicals (•OH). | [2][3][4][7] |
| Uric Acid | Reaction with authentic peroxynitrite | A physiological peroxynitrite scavenger with a reaction rate of k = 480 M⁻¹s⁻¹. | [6] |
| Apocynin | EPR with TEMPONE-H spin trap | Peroxynitrite scavenging was observed at concentrations at least 10-fold higher than GKT136901, suggesting it is a relatively unselective scavenger of free radical species. | [7] |
| Edaravone | Reaction with authentic peroxynitrite | Reacts with peroxynitrite to form 4-NO-edaravone. The reaction rate (k = 1.5 x 10⁴ M⁻¹s⁻¹) is approximately 30-fold greater than that of uric acid. | [6] |
| Quercetin | Pyrogallol Red assay | Identified as a highly efficient scavenger of free radicals generated from peroxynitrite. | [8] |
| γ-Carboxyethyl-6-hydroxychroman (γ-CEHC) | Tyrosine nitration inhibition | Showed a slightly greater inhibitory effect on peroxynitrite-induced tyrosine nitration than α-CEHC through the formation of 5-nitro-γ-CEHC. | [9] |
| Hamamelitannin (from Witch Hazel) | Fluorometric assay | Demonstrated the strongest peroxynitrite scavenging effect among 28 tested herb extracts. | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of peroxynitrite scavengers.
Peroxynitrite Scavenging Assay using Electron Paramagnetic Resonance (EPR)
This method, as described by Schildknecht et al. (2014), was used to assess the direct interaction of compounds with peroxynitrite.
-
Reagents and Preparation :
-
Peroxynitrite (PON) solution: Authentic peroxynitrite (55 µM).
-
Spin trap: TEMPONE-H (1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine) at a concentration of 100 µM.
-
Test compounds: GKT136901 (5 µM), VAS2870 (5 µM as a control), and uric acid (50 µM).
-
-
Procedure :
-
The spin-trap TEMPONE-H was treated with authentic peroxynitrite in the presence of the test compounds.
-
The mixture was then analyzed by EPR spectroscopy to detect the stable TEMPONE radical.
-
The reduction in the TEMPONE radical signal in the presence of a test compound indicates its peroxynitrite scavenging activity.
-
-
Data Analysis :
-
The intensity of the EPR signal is proportional to the amount of TEMPONE radical formed, which is inversely related to the scavenging activity of the test compound.
-
The results are typically expressed as a percentage of the signal obtained with peroxynitrite and the spin trap alone.
-
Inhibition of Peroxynitrite-Mediated Tyrosine Nitration
This assay evaluates the ability of a scavenger to prevent the downstream damaging effects of peroxynitrite, specifically the nitration of tyrosine residues in proteins like alpha-synuclein (B15492655) (ASYN).
-
Reagents and Preparation :
-
Alpha-synuclein (ASYN): A protein known to be a target for peroxynitrite-dependent tyrosine nitration.
-
Peroxynitrite (PON): Used to induce tyrosine nitration.
-
Test compound: GKT136901 at submicromolar concentrations.
-
-
Procedure :
-
ASYN was incubated with peroxynitrite in the presence or absence of GKT136901.
-
The reaction mixture was then analyzed by Western blot and mass spectrometry.
-
-
Data Analysis :
-
Western blotting with antibodies specific for nitrotyrosine was used to detect the extent of ASYN nitration.
-
Mass spectrometry was used to identify specific nitrated tyrosine residues and to detect di-tyrosine-dependent dimer formation of ASYN.
-
A decrease in the nitration signal and dimer formation in the presence of GKT136901 indicates its protective effect.[2][3][4]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of GKT136901 and the experimental workflow for assessing peroxynitrite scavenging.
Caption: Dual mechanism of GKT136901: NOX1/4 inhibition and direct peroxynitrite scavenging.
Caption: Experimental workflow for assessing peroxynitrite scavenging activity using EPR.
References
- 1. abmole.com [abmole.com]
- 2. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite. | Semantic Scholar [semanticscholar.org]
- 3. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 8. Peroxynitrite scavenging by different antioxidants. Part I: convenient assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison between the antioxidant and peroxynitrite-scavenging functions of the vitamin E metabolites alpha- and gamma-carboxyethyl-6-hydroxychromans - PubMed [pubmed.ncbi.nlm.nih.gov]
GKT136901 in Translational Research: A Comparative Guide to a Dual NOX1/4 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GKT136901, a dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, against other alternative NOX inhibitors. This document synthesizes experimental data, details key experimental methodologies, and visualizes complex biological pathways to aid in the evaluation of GKT136901 for translational research applications.
GKT136901 is a first-generation, orally active pyrazolopyridine dione (B5365651) derivative that has garnered significant interest for its therapeutic potential in a range of diseases driven by oxidative stress, particularly those involving inflammation and fibrosis.[1] Its primary mechanism of action is the inhibition of NOX1 and NOX4, two key enzymes in the production of reactive oxygen species (ROS). A closely related second-generation compound, GKT137831 (Setanaxib), has advanced into clinical trials, highlighting the therapeutic promise of this class of inhibitors.[2][3]
Advantages and Limitations in Translational Research
The utility of GKT136901 in translational research is underscored by a series of advantages, including its oral bioavailability and demonstrated efficacy in various preclinical models of disease.[4][5] However, its limitations, such as a degree of off-target activity and a complex pharmacological profile, warrant careful consideration in experimental design and data interpretation.
dot
Figure 1: Logical relationship of the primary advantages and limitations of GKT136901.
Comparative Performance with Alternative NOX Inhibitors
The selection of a NOX inhibitor for research purposes depends on the specific NOX isoforms implicated in the disease model and the desired level of selectivity. GKT136901's profile as a dual NOX1/4 inhibitor is a key differentiator from other experimental compounds.
| Inhibitor | Target(s) | Ki (nM) or IC50 (µM) | Key Features |
| GKT136901 | NOX1, NOX4 | Ki: 160 (NOX1), 16 (NOX4) [4] | Dual inhibitor, orally bioavailable, peroxynitrite scavenger.[4][6] |
| NOX2 | Ki: 1530[4] | ~10-fold less potent against NOX2.[4] | |
| GKT137831 (Setanaxib) | NOX1, NOX4 | Ki: 110 (NOX1), 140 (NOX4)[4] | Second-generation, clinically advanced, longer half-life.[3][4] |
| NOX2, NOX5 | Ki: 1750 (NOX2), 410 (NOX5)[4] | Reduced activity against NOX2 and NOX5.[4] | |
| ML171 | NOX1 | IC50: 0.129 - 0.25 µM[7] | Highly selective for NOX1.[8] |
| NOX2, NOX3, NOX4 | IC50: 5 µM, 3 µM, 5 µM | Marginal activity against other NOX isoforms. | |
| VAS2870 | Pan-NOX | IC50: ~1-10 µM for NOX1, NOX2, NOX4[9][10] | Broad-spectrum NOX inhibitor.[9] |
Table 1: Comparison of the inhibitory activity of GKT136901 and alternative NOX inhibitors.
Signaling Pathway of GKT136901 Action
GKT136901 exerts its effects by inhibiting the production of ROS by NOX1 and NOX4. These enzymes are typically activated by various pathological stimuli, leading to downstream signaling cascades that contribute to inflammation, fibrosis, and cell damage.
dot
Figure 2: GKT136901 inhibits NOX1/4-mediated ROS production and downstream pathology.
Experimental Protocols
Cell-Free NADPH Oxidase Activity Assay
This assay is crucial for determining the direct inhibitory effect of compounds on NOX enzyme activity.
Principle: The activity of isolated NOX enzymes is measured by detecting the production of superoxide (B77818) or hydrogen peroxide in the presence of the substrate NADPH.[5][11]
Methodology:
-
Membrane Preparation: Cell membranes containing the specific NOX isoform are prepared from cells overexpressing the target enzyme.[4]
-
Reaction Mixture: The reaction buffer typically contains the cell membranes, a detection probe (e.g., lucigenin (B191737) or Amplex Red), and the test compound (e.g., GKT136901) at various concentrations.[5][12]
-
Initiation and Detection: The reaction is initiated by the addition of NADPH. The generation of ROS is monitored over time by measuring chemiluminescence or fluorescence.[11][12]
-
Data Analysis: The rate of ROS production is calculated, and IC50 or Ki values are determined by plotting the inhibition of enzyme activity against the concentration of the inhibitor.
dot
Figure 3: General workflow for a cell-free NADPH oxidase activity assay.
In Vivo Diabetic Nephropathy Model
Animal models are essential for evaluating the therapeutic potential of NOX inhibitors in a physiological context.
Model: The db/db mouse is a genetic model of type 2 diabetes that develops progressive diabetic nephropathy.[13][14] Alternatively, diabetes can be induced in mice using streptozotocin.[15]
Methodology:
-
Animal Model: Male db/db mice and their non-diabetic db/m littermates are used.[13]
-
Treatment: GKT136901 is administered orally, typically mixed in the chow, for a specified period (e.g., 16 weeks).[13]
-
Monitoring: Key parameters of diabetic nephropathy are monitored, including blood glucose, albuminuria, and blood pressure.[13]
-
Endpoint Analysis: At the end of the study, kidneys are harvested for histological analysis (e.g., mesangial expansion, glomerulosclerosis), measurement of oxidative stress markers (e.g., TBARS), and analysis of gene and protein expression related to fibrosis and inflammation.[13][15]
Peroxynitrite Scavenging Assay
This assay is used to assess the direct radical-scavenging properties of a compound, which is a known off-target effect of GKT136901.
Principle: The ability of a compound to scavenge peroxynitrite is measured by its capacity to prevent the peroxynitrite-mediated bleaching of a detector molecule, such as Pyrogallol Red.[6][16]
Methodology:
-
Reaction Mixture: A buffered solution containing Pyrogallol Red and the test compound (GKT136901) is prepared.[16]
-
Peroxynitrite Addition: A known concentration of peroxynitrite is added to initiate the bleaching of Pyrogallol Red.[6]
-
Absorbance Measurement: The change in absorbance of Pyrogallol Red is measured spectrophotometrically.[16]
-
Data Analysis: The degree of inhibition of Pyrogallol Red bleaching by the test compound is used to determine its peroxynitrite scavenging activity.[6]
Conclusion
GKT136901 is a valuable tool for investigating the role of NOX1 and NOX4 in various disease models. Its dual inhibitory activity and oral bioavailability make it an attractive candidate for translational research. However, researchers must be mindful of its limitations, including its partial lack of isoform specificity and its peroxynitrite scavenging activity, and consider these factors when designing experiments and interpreting results. For studies requiring higher isoform selectivity or a more clinically relevant compound, ML171 (for NOX1) or GKT137831 (Setanaxib) may represent more suitable alternatives. The provided data and experimental outlines serve as a guide for the informed selection and application of GKT136901 in the pursuit of novel therapeutics for oxidative stress-related diseases.
References
- 1. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VAS 2870 | NADPH Oxidase | Tocris Bioscience [tocris.com]
- 3. Setanaxib - Wikipedia [en.wikipedia.org]
- 4. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Free NADPH Oxidase Activation Assays: A Triumph of Reductionism | Springer Nature Experiments [experiments.springernature.com]
- 6. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell-Free NADPH Oxidase Activation Assays: A Triumph of Reductionism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multi-omics characterization of diabetic nephropathy in the db/db mouse model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NADPH oxidase inhibitor development for diabetic nephropathy through water tank model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peroxynitrite scavenging by different antioxidants. Part I: convenient assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GKT136901 Hydrochloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for the safe and compliant disposal of GKT136901 hydrochloride.
Key Safety Information:
According to the Safety Data Sheet (SDS) for this compound, the substance is not classified as a hazardous substance or mixture.[1] However, it is crucial to handle all laboratory chemicals with care and to follow established safety protocols. In case of accidental release, appropriate personal protective equipment should be worn, and the spillage should be contained and collected for proper disposal.[1]
Disposal Procedures
The primary directive for the disposal of this compound is to adhere to all applicable country, federal, state, and local regulations.[1] Laboratory personnel should consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with established protocols.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Identify the waste material as this compound.
-
Based on the available Safety Data Sheet, it is not classified as hazardous waste.[1] However, it should not be disposed of in general laboratory trash or down the drain unless explicitly permitted by your institution's EHS guidelines.
-
Segregate the this compound waste from other chemical waste streams to avoid unintended reactions.
-
-
Consult Institutional Guidelines:
-
Contact your institution's Environmental Health and Safety (EHS) office or refer to your laboratory's chemical hygiene plan for specific instructions on the disposal of non-hazardous chemical waste.
-
Provide the EHS office with the Safety Data Sheet for this compound.
-
-
Packaging and Labeling:
-
Place the this compound waste in a designated, sealed, and properly labeled container.
-
The label should clearly identify the contents as "this compound" and include any other information required by your institution.
-
-
Waste Collection and Disposal:
-
Arrange for the collection of the waste container by the EHS department or their designated waste management contractor.
-
Follow their procedures for waste pickup and documentation.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Quantitative Data Summary:
The Safety Data Sheet for this compound does not provide specific quantitative data such as permissible exposure limits or concentration thresholds for disposal.[1] The disposal procedure is based on its classification as a non-hazardous substance.
| Parameter | Value | Reference |
| GHS Hazard Classification | Not a hazardous substance or mixture | [1] |
| Disposal Regulation | In accordance with country, federal, state, and local regulations | [1] |
References
Personal protective equipment for handling GKT136901 hydrochloride
Essential Safety and Handling Guide for GKT136901 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent and selective dual inhibitor of NADPH oxidase (NOX) isoforms 1 and 4. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure a safe working environment and maintain the integrity of your research.[1]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for all laboratory procedures involving this compound to determine the appropriate level of personal protective equipment required.[2][3] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Body Protection | Standard Laboratory Coat | Protects clothing and skin from potential splashes and spills.[4] |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Shields eyes from chemical splashes, dust, and flying particles.[2][4][5] |
| Face Shield (in addition to glasses/goggles) | Recommended for tasks with a higher risk of splashing, such as preparing stock solutions.[2][4] | |
| Hand Protection | Disposable Nitrile Gloves | Provides a barrier against skin contact. It is advisable to wear two pairs of gloves (double-gloving) for added protection.[2] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a certified respirator if there is a risk of inhaling dust or aerosols, especially when handling larger quantities or if ventilation is inadequate.[4][6] |
| Foot Protection | Closed-toe Shoes | Protects feet from spills and falling objects.[4] |
Operational Plan for Handling this compound
The following step-by-step guide outlines the safe handling procedures for this compound from receipt to preparation of solutions.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, well-ventilated area.[1] For long-term storage, refer to the supplier's recommendations, which are typically -80°C for 6 months or -20°C for 1 month for stock solutions.[7][8]
Preparation of Stock Solutions
-
Engineering Controls: All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Weighing:
-
Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Carefully weigh the desired amount of the solid compound. Avoid creating dust.[1]
-
-
Dissolving:
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.
Experimental Use
-
Working Solutions: It is best practice to prepare fresh working solutions for in vivo experiments on the day of use.[7][8]
-
Spill Management: In the event of a spill, absorb the liquid with an inert material (e.g., diatomite) and decontaminate the surface with alcohol.[1] Dispose of the contaminated material according to the disposal plan.
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste materials, including empty containers, contaminated gloves, and absorbent materials from spills, in a designated and clearly labeled hazardous waste container.
-
-
Disposal Method:
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. westlab.com [westlab.com]
- 6. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. nems.nih.gov [nems.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
